molecular formula C14H15N B1219276 4-(3-Phenylpropyl)pyridine CAS No. 2057-49-0

4-(3-Phenylpropyl)pyridine

Cat. No.: B1219276
CAS No.: 2057-49-0
M. Wt: 197.27 g/mol
InChI Key: AQIIVEISJBBUCR-UHFFFAOYSA-N
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Description

4-(3-Phenylpropyl)pyridine (CAS 2057-49-0) is an organic compound with the molecular formula C 14 H 15 N and a molecular weight of 197.28 g/mol . This compound serves a specialized role in electrochemical research, where it is used as a key component in a novel system of microdroplets immobilized at graphite and within mesoporous ceramic electrodes . Researchers utilize this compound to investigate electrochemically driven transfer processes, specifically the transfer of mono-, di-, and tri-carboxylate anions across the interface between the this compound phase and an aqueous electrolyte. These studies are critical for developing triple-phase boundary systems at graphite electrodes . Key physical properties include a boiling point of 320-322°C, a flash point of 140°C (284°F), and a density of 1.029 g/cm³ . It is noted to be difficult to mix and should be stored away from strong oxidizing agents in a cool, dry place within tightly sealed containers . This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-phenylpropyl)pyridine
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InChI

InChI=1S/C14H15N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6,9-12H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIIVEISJBBUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5044869
Record name 4-(3-Phenylpropyl)pyridine
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Molecular Weight

197.27 g/mol
Source PubChem
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Physical Description

Liquid
Record name Pyridine, 4-(3-phenylpropyl)-
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CAS No.

2057-49-0
Record name 4-(3-Phenylpropyl)pyridine
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Record name 4-(3-Phenylpropyl)pyridine
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Record name Pyridine, 4-(3-phenylpropyl)-
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Record name 4-(3-Phenylpropyl)pyridine
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Record name 4-(3-phenylpropyl)pyridine
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Record name 4-(3-PHENYLPROPYL)PYRIDINE
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Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Phenylpropyl)pyridine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 4-(3-Phenylpropyl)pyridine (4-PPPy). The information is intended to serve as a technical resource for professionals in research, chemical synthesis, and pharmaceutical development.

Chemical Structure and Identification

This compound is an organic compound featuring a pyridine ring substituted at the 4-position with a 3-phenylpropyl group. This structure combines the aromatic, electron-deficient nature of the pyridine ring with the hydrophobic, flexible phenylpropyl chain.

IUPAC Name: this compound[1][2] SMILES: C1=CC=C(C=C1)CCCC2=CC=NC=C2[2] InChI: InChI=1S/C14H15N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6,9-12H,4,7-8H2[1][2][3] InChIKey: AQIIVEISJBBUCR-UHFFFAOYSA-N[1][2][4]

The structural arrangement of this compound is depicted below.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[5][6][7][8] It is stable under normal conditions but is incompatible with strong oxidizing agents, acids, and bases.[5][6][7][9] A summary of its key quantitative properties is provided in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₅N[1][2][3][7]
Molecular Weight 197.28 g/mol [1][7][10]
CAS Number 2057-49-0[1][2][4]
Appearance Colourless to light yellow liquid[5][6][7][8]
Boiling Point 320-322 °C (at 760 mmHg) 186 °C (at 2.40 mmHg)[1][5][7][11][12]
Melting Point < -30 °C[12]
Density 1.029 - 1.032 g/cm³ (at 25 °C)[1][5][7][12]
Refractive Index (n²⁰/D) 1.563[5][6][7]
Flash Point 140 - 158 °C[1][7][12]
Water Solubility 318.5 mg/L (at 25 °C); Difficult to mix[1][5][7]
LogP 3.5 - 4.04[2][7]
pKa 6.05 ± 0.10 (Predicted)[7]

Synthesis and Experimental Protocols

Several synthetic routes have been established for this compound, offering different advantages in terms of yield, scalability, and environmental impact.

Synthesis_Workflow cluster_starting Starting Materials cluster_methods Synthetic Methods cluster_product Product A 4-(3-phenylpropanoyl)pyridine M1 Wolff-Kishner Reduction A->M1 B Pyridine + 3-phenylpropyl bromide M2 Electrochemical Synthesis B->M2 Product This compound M1->Product 88% Yield M2->Product 65% Yield

Caption: Key synthetic pathways to this compound.

3.1 Experimental Protocol: Wolff-Kishner Reduction

This method provides a high-yield pathway from the corresponding ketone.[1]

  • Reactants: 4-(3-phenylpropanoyl)pyridine, hydrazine hydrate, and a strong base such as potassium hydroxide (KOH).

  • Procedure: The ketone is heated with hydrazine hydrate and KOH.

  • Conditions: The reaction mixture is heated to approximately 195°C.

  • Mechanism: The carbonyl group is reduced to a methylene group.

  • Yield: This method affords this compound in an 88% yield.[1]

3.2 Experimental Protocol: Electrochemical Synthesis

A more recent, environmentally friendly approach avoids the need for metal catalysts.[1]

  • Reactants: Pyridine and 3-phenylpropyl bromide.

  • Solvent: Acetonitrile.

  • Procedure: Constant-current electrolysis is applied to the solution.

  • Advantages: This green alternative avoids harsh reagents and external metal catalysts.

  • Yield: Preliminary studies have shown a 65% yield for this method.[1]

Reactivity and Derivatization

The this compound scaffold is a versatile starting point for synthesizing a range of derivatives by targeting the pyridine nitrogen or the aromatic rings.

  • N-Oxidation: The pyridine nitrogen can be oxidized to form this compound 1-oxide. This transformation is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).[13] The resulting N-oxide is a key auxiliary ligand in catalytic processes like asymmetric epoxidation.[13][14]

  • Nitration: The phenyl ring can undergo electrophilic substitution. For instance, reaction with a sulfonitric mixture (nitric acid and sulfuric acid) at low temperatures yields 4-[3-(4-nitrophenyl)propyl]pyridine.[15]

  • Dimerization: Under basic conditions, such as reaction with sodamide in refluxing xylene, this compound can undergo oxidative coupling to form 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl.[4]

Applications in Research and Development

The unique combination of a polar pyridine head and a nonpolar phenylpropyl tail gives this compound utility in diverse scientific fields.[16]

Applications Compound This compound Electrochemistry Electrochemistry Compound->Electrochemistry Catalysis Catalysis Compound->Catalysis DrugDev Drug Development Compound->DrugDev App1 Triple-Phase Boundary Systems Electrochemistry->App1 App2 Stabilizing Ligand for Nanoparticles Catalysis->App2 App3 Precursor for N-Oxide & NHC Ligands Catalysis->App3 App4 Versatile Intermediate for API Synthesis DrugDev->App4

Caption: Major application areas of this compound.

5.1 Electrochemistry this compound serves as a key component in electrochemical research, particularly as an organic solvent medium for water-insoluble transition metal complexes.[5][6] It is widely used to create microdroplets immobilized on electrodes to study electrochemically driven ion transfer processes across liquid-liquid interfaces.[1] These "triple-phase boundary" systems are instrumental in investigating the thermodynamic and kinetic parameters of these transfer processes.[1][17]

5.2 Catalysis The compound has significant applications in catalysis:

  • Nanoparticle Stabilization: It acts as an effective stabilizing agent for metallic nanoparticles, preventing their agglomeration and preserving catalytic activity.[1] NMR studies have confirmed that stabilization occurs through a bidentate coordination involving both the pyridine's nitrogen atom and the phenyl group with the metal surface.[1]

  • Ligand Synthesis: It is a precursor for ligands used in various catalytic reactions. For example, it is used to prepare N-heterocyclic carbene (NHC) ligands for selective C-4 alkylation of pyridines.[5][6] Furthermore, its N-oxide derivative is an important component in manganese-salen-catalyzed asymmetric epoxidation reactions.[5][6]

5.3 Drug Development In medicinal chemistry and pharmaceutical manufacturing, this compound is valued as a key building block and versatile intermediate.[10][16] Its structure allows for the synthesis of complex organic molecules and Active Pharmaceutical Ingredients (APIs).[10] Computational docking studies on related heterocyclic scaffolds targeting G-protein coupled receptors (GPCRs) highlight the potential of this structural motif in rational drug design.[1]

References

An In-depth Technical Guide to 4-(3-Phenylpropyl)pyridine (CAS: 2057-49-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3-Phenylpropyl)pyridine, a versatile heterocyclic compound with significant applications in synthetic chemistry, materials science, and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and its emerging relevance as a scaffold for developing targeted therapeutics.

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid at room temperature.[1] Its core structure consists of a pyridine ring substituted at the 4-position with a 3-phenylpropyl group. This structure imparts a combination of aromatic and lipophilic characteristics, making it a valuable building block and solvent.

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 2057-49-0[2]
Molecular Formula C₁₄H₁₅N[3]
Molecular Weight 197.28 g/mol [4]
Boiling Point 322 °C (lit.)[4]
Density 1.03 g/mL at 25 °C (lit.)[4]
Refractive Index (n20/D) 1.563 (lit.)[4]
Flash Point 113 °C (closed cup)[1]
Solubility Insoluble in water; Soluble in organic solvents.[4]
InChI Key AQIIVEISJBBUCR-UHFFFAOYSA-N[3]
SMILES C1=CC=C(C=C1)CCCC2=CC=NC=C2[5]
Table 2: Spectroscopic Data
Technique Data Points and InterpretationReference(s)
¹H NMR Spectra available in databases. Expected signals: Aromatic protons of the pyridine ring (approx. 8.5 ppm and 7.1 ppm), aromatic protons of the phenyl ring (approx. 7.1-7.3 ppm), and three distinct aliphatic methylene proton signals of the propyl chain (approx. 2.6-2.7 ppm and 1.9-2.0 ppm).[6]
¹³C NMR Spectra available in databases. Expected signals: Aromatic carbons of the pyridine ring (~150 ppm, ~149 ppm, ~124 ppm), aromatic carbons of the phenyl ring (~142 ppm, ~128 ppm, ~126 ppm), and aliphatic carbons of the propyl chain (~35 ppm, ~34 ppm, ~32 ppm).[7][8]
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 197. Key Fragments: m/z 106, 93, 92, 91. The fragmentation pattern is characterized by cleavage of the propyl chain.[2][5]
Infrared (IR) Spectroscopy Key Peaks (cm⁻¹): ~3025 (Aromatic C-H Stretch), ~2930 & ~2850 (Aliphatic C-H Stretch), ~1600 & ~1495 & ~1450 (Aromatic C=C Ring Stretch), ~750 & ~700 (Aromatic C-H Bend).[9][10]

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. A common and effective laboratory method is the Wolff-Kishner reduction of the corresponding ketone, 4-(3-phenylpropanoyl)pyridine. This reaction deoxygenates the carbonyl group to a methylene group under basic conditions.

Experimental Protocol: Wolff-Kishner Reduction

This protocol details the synthesis of this compound from 4-(3-phenylpropanoyl)pyridine.

Materials:

  • 4-(3-phenylpropanoyl)pyridine

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol (solvent)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard reflux and distillation glassware

Procedure:

  • Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, dissolve 4-(3-phenylpropanoyl)pyridine (1.0 equiv) in diethylene glycol. Add hydrazine hydrate (5.0 equiv) and potassium hydroxide (10.0 equiv).

  • Initial Heating: Heat the reaction mixture to 110-130 °C and maintain for 1 hour. This allows for the in-situ formation of the hydrazone intermediate.[11][12]

  • Water Removal and Reduction: Increase the temperature to approximately 190-200 °C. Water and excess hydrazine will distill off. Continue heating at this temperature for 4-5 hours to drive the reduction.[11] During this time, nitrogen gas will evolve from the reaction mixture.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice and water.

  • Neutralization and Extraction: Neutralize the aqueous mixture by slowly adding 1 M HCl until it is acidic. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Ketone, Hydrazine Hydrate, KOH, and Diethylene Glycol B Heat to 110-130°C for 1h (Hydrazone Formation) A->B Start Heating C Increase heat to 190-200°C for 4-5h (Distill H₂O, N₂ evolution) B->C Temp. Ramp D Cool to RT & Quench with Ice/Water C->D Reaction Complete E Neutralize with HCl & Extract with Ether D->E F Dry organic layer (Na₂SO₄) & Concentrate E->F G Purify via Column Chromatography F->G H This compound G->H Final Product Plk1_Pathway cluster_downstream Downstream Plk1 Targets & Processes G2_Phase G2 Phase Cdk1_CyclinB Cdk1/Cyclin B (MPF) G2_Phase->Cdk1_CyclinB Cell Cycle Progression Mitosis Mitosis Cdk1_CyclinB->Mitosis Initiates AuroraA Aurora A Kinase Plk1 Plk1 AuroraA->Plk1 Activates (pT210) Cdc25 Cdc25 Phosphatase Plk1->Cdc25 Activates Wee1 Wee1 Kinase Plk1->Wee1 Inhibits Centrosome Centrosome Maturation & Spindle Assembly Plk1->Centrosome Promotes APC Anaphase Promoting Complex (APC/C) Plk1->APC Activates Cytokinesis Cytokinesis Plk1->Cytokinesis Regulates Cdc25->Cdk1_CyclinB Activates Wee1->Cdk1_CyclinB Inhibits Inhibitor PBD Inhibitors (e.g., Pyridine Derivatives) Inhibitor->Plk1 Inhibits Substrate Binding & Localization

References

Spectroscopic Analysis of 4-(3-Phenylpropyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the spectroscopic data for 4-(3-phenylpropyl)pyridine, a compound of interest for researchers and professionals in drug development and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Physicochemical Properties

This compound is a liquid with the molecular formula C₁₄H₁₅N and a molecular weight of 197.28 g/mol .[1][2][3] It is also known by other names, including 1-(4-Pyridyl)-3-phenylpropane and 4-Phenylpropylpyridine.[2][3]

PropertyValue
Molecular Formula C₁₄H₁₅N
Molecular Weight 197.28 g/mol [3]
CAS Number 2057-49-0[1][2][3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 322 °C[5]
Density 1.03 g/mL at 25 °C[5]
Refractive Index n20/D 1.563[5]

Spectroscopic Data

The structural elucidation of this compound is supported by data from various spectroscopic techniques.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[6][7]

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not explicitly available in search results

¹³C NMR Spectral Data

ChemicalBook provides a ¹³C NMR spectrum for this compound.[8] PubChem also indicates the availability of ¹³C NMR data.[1]

Chemical Shift (δ) ppmAssignment
Specific peak data not available in search results

IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[9][10][11] The IR spectrum of this compound would be expected to show characteristic absorptions for aromatic C-H bonds, aliphatic C-H bonds, and the C=N and C=C bonds of the pyridine ring.[12]

Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration Type
~3000-3100Aromatic C-H Stretch
~2850-2960Aliphatic C-H Stretch
~1600, 1450-1500Aromatic C=C and C=N Bending

Mass spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[13][14] The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook.[15]

Mass Spectral Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
19752.4[M]⁺ (Molecular Ion)
10647.6[C₇H₈N]⁺
9399.9[C₆H₅N]⁺
9247.6[C₆H₆N]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

A common method for preparing a sample for NMR analysis involves the following steps:

  • Sample Preparation : Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[6]

  • Internal Standard : A small amount of an internal standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.[16]

  • Data Acquisition : The solution is transferred to an NMR tube, which is then placed in the NMR spectrometer.[6] The instrument is used to acquire 1D spectra for both ¹H and ¹³C nuclei.

For a liquid sample like this compound, the following "neat" spectrum protocol is often used:

  • Sample Preparation : One to two drops of the pure liquid are placed between two polished salt plates (e.g., NaCl or KBr), creating a thin film.[17] Glass cannot be used as it absorbs IR radiation.[11]

  • Data Acquisition : The salt plate "sandwich" is placed in the sample holder of the FT-IR spectrometer.[17][18]

  • Analysis : The instrument passes infrared radiation through the sample and detects which frequencies are absorbed, generating the IR spectrum.[9]

The following outlines a general procedure for obtaining an electron ionization mass spectrum:

  • Sample Introduction : The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[13]

  • Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam. This process knocks an electron off the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.[13]

  • Mass Analysis : The ions are accelerated into a magnetic field, which deflects them based on their mass-to-charge (m/z) ratio.[13]

  • Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum.[13]

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Compound Compound of Interest (this compound) Prep_NMR Dissolve in Deuterated Solvent Compound->Prep_NMR Prep_IR Prepare Thin Film (Neat Liquid) Compound->Prep_IR Prep_MS Vaporize in Vacuum Compound->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI Source) Prep_MS->Acq_MS Data_NMR NMR Spectrum (Chemical Shifts, Coupling) Acq_NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) Acq_IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) Acq_MS->Data_MS Elucidation Structure Elucidation Data_NMR->Elucidation Data_IR->Elucidation Data_MS->Elucidation

Caption: A workflow for spectroscopic analysis of an organic compound.

References

The Solubility Profile of 4-(3-Phenylpropyl)pyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(3-Phenylpropyl)pyridine, a versatile heterocyclic compound utilized in the synthesis of various catalytic and pharmaceutical agents. Understanding its solubility in different organic solvents is paramount for its effective application in chemical reactions, purification processes, and formulation development. This document compiles available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and presents a visual workflow of the experimental process.

Solubility Data of this compound

The solubility of this compound is influenced by the polarity and chemical nature of the solvent. The following table summarizes the available solubility data in various organic solvents and water. It is important to note that comprehensive quantitative data across a wide range of solvents is limited in publicly available literature.

SolventChemical FormulaTypeTemperature (°C)SolubilityData Type
MethanolCH₃OHPolar ProticNot Specified0.1 g/mL[1]Quantitative
WaterH₂OPolar Protic25318.5 mg/L[2][3]Quantitative
WaterH₂OPolar ProticNot SpecifiedInsoluble[1][4]Qualitative
General--Not SpecifiedDifficult to mix[2][3][5]Qualitative

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following protocol describes a widely accepted and reliable method for determining the equilibrium solubility of a solid organic compound, such as this compound, in an organic solvent. This method, known as the isothermal shake-flask method, is considered the "gold standard" for thermodynamic solubility measurements.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., methanol, ethanol, DMSO)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials or flasks. The exact amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

    • Accurately add a known volume or weight of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker or on a magnetic stirrer with a controlled temperature environment.

    • Agitate the mixtures at a constant temperature for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is crucial to ensure that the temperature remains constant throughout the equilibration period, as solubility is temperature-dependent.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and filter the aliquot into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved microparticles.

  • Quantification (Gravimetric Method):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent from the vial. This can be achieved by placing the vial in an oven at a temperature below the boiling point of the solvent and the melting point of this compound, or by using a vacuum oven for more sensitive compounds.

    • Once all the solvent has evaporated, reweigh the vial containing the dried solute.

    • The difference in weight before and after evaporation gives the mass of the dissolved this compound. The initial weight of the solution minus the weight of the dissolved solid gives the weight of the solvent.

  • Calculation of Solubility:

    • The solubility can then be expressed in various units, such as g/mL, g/g of solvent, or mol/L.

    • For example, to calculate the solubility in g/mL, divide the mass of the dissolved solid by the volume of the solvent in the aliquot.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal information.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Solubility_Determination_Workflow start Start step1 Add excess this compound to solvent in a sealed vial start->step1 step2 Equilibrate at constant temperature (e.g., 24-48h with agitation) step1->step2 step3 Allow excess solid to settle step2->step3 step4 Withdraw supernatant using a syringe step3->step4 step5 Filter the supernatant (e.g., 0.45 µm filter) step4->step5 step6 Collect filtrate in a pre-weighed container step5->step6 step7 Evaporate the solvent step6->step7 step8 Weigh the dried solute step7->step8 step9 Calculate Solubility step8->step9 end_node End step9->end_node

Caption: Workflow for solubility determination using the isothermal shake-flask method.

References

An In-depth Technical Guide to 4-(3-Phenylpropyl)pyridine N-oxide: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3-Phenylpropyl)pyridine N-oxide, a heterocyclic compound with potential applications in synthetic chemistry and drug discovery. The document details its synthesis from the parent pyridine, outlines its physicochemical properties, and explores its known and potential biological significance.

Core Compound Properties

This compound N-oxide is a solid, characterized by the chemical formula C₁₄H₁₅NO.[1][2] Key quantitative data for this compound and its precursor, this compound, are summarized in Table 1.

PropertyThis compound N-oxideThis compound
Molecular Formula C₁₄H₁₅NOC₁₄H₁₅N
Molecular Weight 213.28 g/mol [1]197.27 g/mol [3]
CAS Number 34122-28-6[1]2057-49-0[3]
Appearance Solid[4]Liquid[3]
Melting Point 58-65 °C[4]< -30 °C[5]
Boiling Point Not available186 °C at 2.40 mmHg[5]
SMILES String [O-][n+]1ccc(CCCc2ccccc2)cc1[1]N1=CC=C(C=C1)CCCC2=CC=CC=C2

Table 1: Physicochemical Properties

Synthesis of this compound N-oxide

The synthesis of this compound N-oxide is achieved through the N-oxidation of its parent pyridine, this compound. This transformation is a crucial step in modifying the electronic properties of the pyridine ring, enhancing its reactivity for further functionalization.[1] The N-O bond alters the electron distribution within the aromatic system, making the positions ortho and para to the nitrogen more susceptible to nucleophilic attack.[2]

A common and effective method for this oxidation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1]

Experimental Protocol: N-oxidation of this compound

This protocol is based on established methods for the N-oxidation of pyridines.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in dichloromethane (DCM).

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. To the stirred solution, add m-CPBA (1.1 to 1.5 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains low.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

  • Workup:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound N-oxide can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure product as a solid.

Spectroscopic Characterization

  • ¹H NMR: Signals corresponding to the aromatic protons on both the pyridine and phenyl rings, as well as the aliphatic protons of the propyl chain. The chemical shifts of the pyridine protons would be shifted compared to the starting material due to the electronic effect of the N-oxide group.

  • ¹³C NMR: Resonances for all unique carbon atoms in the molecule.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of 213.28 g/mol .

  • Infrared (IR) Spectroscopy: A characteristic N-O stretching vibration.

Biological and Pharmacological Context

The direct biological activities of this compound N-oxide have not been extensively reported in the available scientific literature. However, the broader class of pyridine N-oxides is of significant interest in medicinal chemistry.[2] The N-oxide moiety can act as a hydrogen bond acceptor and can influence the solubility and metabolic stability of a molecule.[2]

Pyridine derivatives, in general, are known to possess a wide range of biological activities, and the introduction of an N-oxide can modulate these properties.[2] For instance, some pyridine derivatives have been investigated for their potential as antimicrobial and antiviral agents.[6] Furthermore, studies on other substituted pyridines have explored their neuroprotective effects and interactions with biological targets like cholinesterase.[7]

It is plausible that this compound N-oxide could serve as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The lipophilic phenylpropyl side chain combined with the polar N-oxide group presents a scaffold that could be further functionalized to target a variety of biological receptors.

Safety Information

This compound N-oxide is classified as a warning-level hazard, with hazard statements indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Standard personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[2]

Experimental and Logical Workflow Diagrams

To visually represent the synthesis and potential applications, the following diagrams are provided in the DOT language.

SynthesisWorkflow Start This compound Reaction N-Oxidation (0°C to rt) Start->Reaction Reagent m-CPBA in DCM Reagent->Reaction Workup Aqueous Workup (NaHCO3 wash) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound N-oxide Purification->Product

Caption: Synthetic workflow for the preparation of this compound N-oxide.

LogicalRelationship cluster_synthesis Synthesis cluster_properties Properties cluster_application Potential Applications Start This compound Product This compound N-oxide Start->Product N-Oxidation PhysChem Physicochemical Properties (MW, MP, etc.) Product->PhysChem Biological Potential Biological Activity (Further Investigation Needed) Product->Biological Intermediate Synthetic Intermediate Product->Intermediate DrugDiscovery Drug Discovery Scaffold Intermediate->DrugDiscovery

Caption: Logical relationships of this compound N-oxide.

References

The Pivotal Role of 4-(3-Phenylpropyl)pyridine in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 4-(3-Phenylpropyl)pyridine is emerging as a critical building block in the synthesis of a new generation of agrochemicals, offering a versatile scaffold for the development of potent fungicides and other crop protection agents. An in-depth analysis of its synthetic applications reveals its role in creating novel active ingredients with promising efficacy. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, experimental protocols, and potential applications of agrochemicals derived from this key intermediate.

Core Synthesis and a Key Derivative

This compound serves as a crucial starting material in the synthesis of various derivatives with potential agrochemical applications. One notable derivative is 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl , synthesized through a dimerization reaction. This bipyridyl compound belongs to a class of molecules that have garnered significant interest in agrochemical research for their potential biological activities.

While extensive quantitative efficacy data for 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl is still emerging in publicly available literature, the broader class of 2,2'-bipyridine derivatives has demonstrated significant fungicidal properties. For instance, studies on other substituted 2,2'-bipyridines have shown strong preventative and curative activity against significant plant pathogens such as wheat powdery mildew (Erisyphe graminis) and wheat leaf rust (Puccinia recondita)[1]. This suggests a promising avenue for the application of 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl in crop protection.

Experimental Protocols

Synthesis of 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl from this compound

A documented method for the synthesis of 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl involves the use of sodamide in xylene.[2]

Materials:

  • This compound

  • Sodium (for the preparation of sodamide)

  • Liquid ammonia

  • Xylene

  • Water

  • Standard laboratory glassware (three-neck flask, dropping funnel, Vigreux column)

  • Heating and stirring apparatus

Procedure:

  • In a one-liter, three-neck flask, prepare 0.22 moles of sodamide from 5.0 g of sodium in liquid ammonia in the usual manner.

  • Replace the ammonia with 348 cc of xylene.

  • Bring the mixture to reflux at 138°C.

  • Add 299.5 g (1.52 moles) of this compound through a dropping funnel. Hydrogen evolution will begin immediately.

  • Continue heating at a temperature range of 138°-153°C for five hours until hydrogen production significantly slows.

  • Cool the reaction mixture to approximately 100°C and hydrolyze with 100 cc of water.

  • Separate the oil layer at room temperature and distill it through a Vigreux column.

Results: This procedure yields unreacted this compound and the desired product, 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl. The yield of the bipyridyl product, based on the consumed this compound, is reported to be 54.0%.[2]

Logical Workflow for Synthesis

The synthesis of 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl from this compound can be visualized as a straightforward chemical transformation.

Synthesis_Workflow Start This compound Process Reflux (138-153°C) Start->Process Reacts with Reagent Sodamide (NaNH2) in Xylene Reagent->Process Product 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl Process->Product Yields

Synthesis of 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl.

Potential Signaling Pathways and Mechanism of Action

While the specific mechanism of action for 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl is a subject for further investigation, the fungicidal activity of related bipyridyl compounds often involves the disruption of key cellular processes in fungi. A plausible signaling pathway affected by such compounds could be the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.

Signaling_Pathway cluster_pathway Cellular Process Bipyridyl 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl Enzyme Key Enzyme (e.g., Sterol Demethylase) Bipyridyl->Enzyme Inhibits Growth Fungal Growth Inhibition Bipyridyl->Growth Prevents Pathway Ergosterol Biosynthesis Membrane Fungal Cell Membrane Integrity Pathway->Membrane Maintains Membrane->Growth Permits

Hypothetical mechanism of action for bipyridyl fungicides.

Quantitative Data Summary

The following table summarizes the key quantitative data from the synthesis protocol.

ParameterValueReference
Starting MaterialThis compound (1.52 moles)[2]
ReagentSodamide (0.22 moles)[2]
SolventXylene (348 cc)[2]
Reaction Temperature138-153°C[2]
Reaction Time5 hours[2]
Product4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl[2]
Yield54.0% (based on consumed starting material)[2]

Conclusion

This compound is a valuable intermediate in the synthesis of novel agrochemical candidates, particularly bipyridyl derivatives. The synthesis of 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl demonstrates a practical route to this class of compounds. While further research is needed to fully elucidate the specific fungicidal efficacy and mode of action of this particular derivative, the established activity of related 2,2'-bipyridines provides a strong rationale for its continued investigation as a potential crop protection agent. The detailed experimental protocol and synthesis workflow provided herein offer a solid foundation for researchers to explore the potential of this compound and its derivatives in the development of next-generation agrochemicals.

References

4-(3-Phenylpropyl)pyridine: A Technical Guide to its Role as a Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Phenylpropyl)pyridine is a versatile organic compound with emerging applications in materials science and catalysis. While its role as a primary ligand in discrete organometallic complexes is an area of prospective development, its inherent structural and electronic properties make it a compelling candidate for influencing the steric and electronic environment of a metal center. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and established applications. Furthermore, it offers a prospective analysis of its potential as a ligand in organometallic chemistry, drawing parallels with structurally related 4-substituted pyridine ligands. Detailed experimental protocols for its synthesis and its use in nanoparticle stabilization are provided, alongside prospective synthetic routes for novel organometallic complexes.

Introduction: The Potential of this compound as a Ligand

This compound belongs to the broad class of pyridine-based ligands, which are fundamental in coordination chemistry and catalysis.[1] The defining feature of this molecule is the presence of a flexible phenylpropyl substituent at the 4-position of the pyridine ring. This substituent imparts a unique combination of steric bulk and electronic properties, suggesting its potential to:

  • Modulate Catalytic Activity and Selectivity: The sterically demanding phenylpropyl group can create a specific coordination environment around a metal center, influencing substrate approach and potentially enhancing selectivity in catalytic reactions such as cross-coupling, hydroformylation, and metathesis.

  • Enhance Solubility: The lipophilic nature of the substituent increases the solubility of the resulting metal complexes in organic solvents, a critical factor for homogeneous catalysis.[2]

  • Stabilize Nanoparticles: The ligand has demonstrated efficacy in stabilizing metallic nanoparticles, preventing agglomeration while maintaining catalytic activity.[3]

This guide will explore both the established data and the prospective applications of this compound in the realm of organometallic chemistry.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization in a laboratory setting.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₅N[3]
Molecular Weight 197.28 g/mol [3]
CAS Number 2057-49-0[4]
Appearance Colorless to light yellow liquid[2]
Boiling Point 322 °C (lit.)[2]
Density 1.03 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.563 (lit.)[2]
Solubility Insoluble in water; Soluble in common organic solvents.[2]
Stability Stable. Combustible. Incompatible with strong oxidizing agents.[2]

Synthesis and Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common laboratory-scale method involves the reaction of an alkyl halide with a metal in pyridine.[5] An alternative green chemistry approach utilizes electrochemical synthesis.[3]

Protocol: Electrochemical Synthesis of this compound [3]

  • Materials:

    • Pyridine

    • 3-Phenylpropyl bromide

    • Acetonitrile (solvent)

    • Electrochemical cell with a constant current source

  • Procedure:

    • Prepare a solution of pyridine and 3-phenylpropyl bromide in acetonitrile.

    • Subject the solution to constant-current electrolysis.

    • Monitor the reaction for the consumption of starting materials.

    • Upon completion, quench the reaction and perform a standard aqueous work-up.

    • Purify the crude product by distillation under reduced pressure to yield this compound.

    Note: This method has been reported to achieve a 65% yield without the need for a metal catalyst.[3]

Role as a Stabilizing Ligand for Nanoparticles

This compound has been effectively used to stabilize metallic nanoparticles, which is crucial for their application in catalysis.[3]

Protocol: Stabilization of Metallic Nanoparticles

  • General Procedure:

    • Synthesize metallic nanoparticles using a suitable reduction method in a non-coordinating solvent.

    • Prepare a solution of this compound in the same solvent.

    • Add the ligand solution to the nanoparticle suspension under vigorous stirring.

    • Allow the mixture to stir for a specified period to ensure complete coordination of the ligand to the nanoparticle surface.

    • The stabilized nanoparticles can then be isolated by centrifugation and washed to remove excess ligand.

    NMR spectroscopy can be used to confirm the interaction between the aromatic groups of the ligand and the metallic surface.[3]

Application in Electrochemistry

The compound serves as an organic solvent phase in three-phase boundary electrochemical experiments, where microdroplets are immobilized on an electrode surface.[2][6]

Protocol: Preparation of Microdroplet-Immobilized Electrodes [2][6]

  • Materials:

    • This compound (PPP)

    • Redox-active species (e.g., Cobalt tetraphenylporphyrin)

    • Graphite electrode

    • Aqueous electrolyte

  • Procedure:

    • Dissolve the redox-active species in this compound.

    • Deposit microdroplets of this organic solution onto the surface of a basal plane pyrolytic graphite electrode.

    • Immerse the modified electrode into an aqueous electrolyte solution.

    • The system is now ready for electrochemical analysis (e.g., cyclic voltammetry) to study ion transfer and redox reactions at the liquid-liquid interface.

Prospective Role in Organometallic Chemistry and Catalysis

While dedicated studies on discrete organometallic complexes of this compound are limited, its structural similarity to other 4-alkylpyridines allows for a prospective analysis of its potential.

Synthesis of Organometallic Complexes: A Prospective View

Standard synthetic methodologies for preparing pyridine-containing metal complexes are expected to be applicable. A common approach involves the reaction of a metal precursor with the pyridine ligand in a suitable solvent.

Prospective Protocol: Synthesis of a Dichloro-bis(this compound)palladium(II) Complex

  • Reaction: PdCl₂(CH₃CN)₂ + 2 (this compound) → [PdCl₂(this compound)₂] + 2 CH₃CN

  • Materials:

    • Bis(acetonitrile)palladium(II) chloride

    • This compound

    • Dichloromethane (solvent)

    • Hexane (for precipitation)

  • Procedure:

    • Dissolve bis(acetonitrile)palladium(II) chloride in dichloromethane.

    • To this solution, add a solution of this compound (2 equivalents) in dichloromethane dropwise with stirring.

    • Stir the reaction mixture at room temperature for several hours.

    • Monitor the reaction by TLC or NMR until completion.

    • Reduce the solvent volume under vacuum and add hexane to precipitate the product.

    • Filter the solid, wash with hexane, and dry under vacuum to yield the desired complex.

    This protocol is adapted from general procedures for the synthesis of [PdCl₂(4-alkylpyridine)₂] complexes.[7]

Potential Catalytic Applications

Based on the performance of analogous complexes, this compound-ligated metal centers could be effective in a range of catalytic transformations.

Table 2: Prospective Catalytic Applications

Metal CenterLigand Type (Analogous)Potential Reaction TypeRationaleReference(s)
Palladium 4-AlkylpyridinesSuzuki-Miyaura, HeckThe steric and electronic properties of 4-substituted pyridines can tune the activity of Pd(II) precatalysts.[7]
Rhodium Pyridine-containing phosphinesHydroformylationThe pyridine moiety can influence the electronic properties of the rhodium center, affecting regioselectivity.[8][9]
Ruthenium Pyridine derivatives in NHC- or phosphine-based systemsOlefin MetathesisSterically demanding pyridine ligands can enhance catalyst stability and activity, particularly in the formation of hindered C-C double bonds.[3]

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of synthesis and application.

Synthesis_and_Application_Workflow General Workflow for this compound in Organometallic Chemistry cluster_synthesis Ligand Synthesis cluster_complexation Complex Formation (Prospective) cluster_application Applications Pyridine Pyridine Synthesis Electrochemical Synthesis Pyridine->Synthesis PhPrBr 3-Phenylpropyl bromide PhPrBr->Synthesis Ligand This compound Synthesis->Ligand Complexation Ligand Substitution Ligand->Complexation Nanoparticles Nanoparticle Stabilization Ligand->Nanoparticles Electrochem Electrochemistry (Microdroplets) Ligand->Electrochem MetalPrecursor Metal Precursor (e.g., PdCl₂(CH₃CN)₂) MetalPrecursor->Complexation Complex Organometallic Complex [M(L)n Xm] Complexation->Complex Catalysis Homogeneous Catalysis (e.g., Cross-Coupling) Complex->Catalysis

Caption: Workflow from ligand synthesis to prospective applications.

Catalytic_Cycle_Cross_Coupling Prospective Suzuki-Miyaura Cross-Coupling Cycle Precatalyst [Pd(0)L₂] L = this compound OxAdd Oxidative Addition (Ar-X) Precatalyst->OxAdd + Ar-X Intermediate1 [Ar-Pd(II)(X)L₂] OxAdd->Intermediate1 Transmetal Transmetalation (R-B(OR)₂) Intermediate1->Transmetal + R-B(OR)₂ Intermediate2 [Ar-Pd(II)(R)L₂] Transmetal->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Precatalyst regenerated Product Ar-R RedElim->Product

Caption: A prospective catalytic cycle for Suzuki-Miyaura coupling.

Conclusion and Future Outlook

This compound presents an intriguing profile for applications in organometallic chemistry. While its utility in electrochemistry and nanoparticle stabilization is established, its potential as a primary ligand for homogeneous catalysis remains largely untapped. The presence of the bulky and lipophilic phenylpropyl group is anticipated to offer advantages in terms of solubility and steric control. Future research should focus on the systematic synthesis and characterization of its coordination complexes with various transition metals, followed by rigorous evaluation of their catalytic performance in key organic transformations. Such studies will be crucial in defining the role of this compound as a valuable tool in the design of novel and efficient catalysts.

References

An In-depth Technical Guide to the Health and Safety of 4-(3-Phenylpropyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 4-(3-phenylpropyl)pyridine, a heterocyclic compound used in various chemical synthesis applications. The following sections detail its physical and chemical properties, toxicological data, hazard classifications, and safe handling procedures to ensure the well-being of laboratory and manufacturing personnel.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. This compound is a colorless to light yellow liquid.[1] Key quantitative data are summarized in the table below.

PropertyValueReference
Molecular FormulaC14H15N[2]
Molecular Weight197.27 g/mol [3]
Boiling Point322 °C (lit.)[1][4]
185 - 187 °C @ 23.998 hPa[2]
Density1.03 g/mL at 25 °C (lit.)[1][4]
Flash Point136 °C / 276.8 °F[2]
113 °C - closed cup[4]
>230 °F[5][6]
Refractive Indexn20/D 1.563 (lit.)[1][4]
Water Solubility318.5mg/L at 25℃[5][6]
logP4.04 at 25℃[5][6]
pKa6.05±0.10 (Predicted)[5]
Vapor Pressure0.023Pa at 25℃[5][6]

Toxicological Information

TestResultReference
Acute Oral Toxicity (LD50)300 - 2000 mg/kg (Rat)[2]

It is important to note that a full toxicological profile, including chronic exposure, carcinogenicity, mutagenicity, and reproductive toxicity, has not been extensively reported in the available literature.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The key hazard information is outlined below.

GHS Pictogram:

alt text

Signal Word: Warning[3][4]

GHS Hazard Statements:

  • H302: Harmful if swallowed[3]

  • H315: Causes skin irritation[3][4][6]

  • H317: May cause an allergic skin reaction[3]

  • H319: Causes serious eye irritation[3][4][6]

  • H335: May cause respiratory irritation[4][6][7]

GHS Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety data sheets. Key recommendations include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]

  • P264: Wash skin thoroughly after handling.[7]

  • P270: Do not eat, drink or smoke when using this product.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][7]

  • P301+P317: IF SWALLOWED: Get medical help.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • P501: Dispose of contents/container to an approved waste disposal plant.[7]

Safe Handling and Storage Workflow

A systematic approach to handling and storage is crucial to minimize exposure and ensure safety. The following diagram illustrates a recommended workflow.

SafeHandlingWorkflow Workflow for Safe Handling of this compound A Receiving and Unpacking B Initial Inspection (Check for damage, proper labeling) A->B Inspect upon receipt C Storage in Designated Area (Cool, dry, well-ventilated, away from incompatibles) B->C Store if intact D Pre-Use Preparation C->D Retrieve for use E Don Personal Protective Equipment (PPE) (Gloves, safety goggles, lab coat) D->E Prepare for handling F Handling and Use (In a well-ventilated area or fume hood) E->F Proceed with experiment G Post-Use F->G After use H Decontamination of Work Area G->H Clean workspace I Proper Waste Disposal (Collect in a labeled, sealed container) G->I Dispose of waste J Secure Storage of Unused Material G->J Return to storage

Caption: A logical workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, prompt and appropriate first aid is essential. The following measures are recommended:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][7]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, get medical advice/attention.[2][7]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[2][7]

Personal Protective Equipment and Engineering Controls

To minimize the risk of exposure, the following personal protective equipment (PPE) and engineering controls should be utilized:

  • Engineering Controls: Use only outdoors or in a well-ventilated area.[2] Ensure that eyewash stations and safety showers are close to the workstation location.[2]

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2][8]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. However, if exposure limits are exceeded or irritation is experienced, a suitable respirator should be worn.[2]

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands thoroughly after handling.[2][7] Do not eat, drink, or smoke when using this product.[2]

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][7] Keep away from incompatible materials such as acids, bases, and strong oxidizing agents.[2] Store locked up.[2][7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][7] Do not dispose of down the drain.[8]

Incompatible Materials

Avoid contact with the following materials:

  • Strong oxidizing agents[1][2]

  • Acids[2]

  • Bases[2]

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely handle this compound and minimize the associated health and safety risks. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

Thermal Stability of 4-(3-Phenylpropyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 4-(3-Phenylpropyl)pyridine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from its known physical properties, safety data, and thermal analysis data of structurally related compounds to provide a robust framework for its handling and use in thermally demanding applications. This document outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents estimated thermal stability data, and proposes a potential thermal decomposition pathway.

Introduction

This compound is a heterocyclic compound with applications in various fields, including as a ligand in catalysis and as a component in electrochemical studies. Its thermal stability is a critical parameter for its use in chemical reactions conducted at elevated temperatures and for ensuring its safe storage and handling. This guide aims to provide an in-depth understanding of the thermal behavior of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. The high boiling point of 322 °C suggests a relatively low volatility and substantial thermal stability under normal conditions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₅N
Molecular Weight 197.28 g/mol
Boiling Point 322 °C
Flash Point > 110 °C (> 230 °F)
Appearance Colorless to pale yellow liquid
Stability Stable under normal conditions

Thermal Stability Analysis: Estimated Data

Table 2: Estimated Thermogravimetric Analysis (TGA) Data for this compound (Inert Atmosphere)

ParameterEstimated Value
Onset of Decomposition (T_onset) 350 - 400 °C
Temperature of Maximum Decomposition Rate (T_max) 400 - 450 °C
5% Weight Loss Temperature ~ 360 °C
50% Weight Loss Temperature ~ 420 °C
Residual Mass at 600 °C < 5%

Table 3: Estimated Differential Scanning Calorimetry (DSC) Data for this compound (Inert Atmosphere)

ParameterEstimated Value/Observation
Endothermic Events (below decomposition) No significant events expected below 300 °C
Exothermic Events (decomposition) Broad exotherm corresponding to decomposition

Experimental Protocols

To experimentally determine the thermal stability of this compound, the following detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which this compound undergoes decomposition and to quantify the associated mass loss.

Instrumentation:

  • Thermogravimetric Analyzer

  • High-purity nitrogen gas (99.999%)

  • Analytical balance

  • Aluminum or platinum sample pans

Procedure:

  • Sample Preparation: Ensure the this compound sample is pure and free of any solvent.

  • Instrument Setup:

    • Tare an empty TGA sample pan.

    • Accurately weigh 5-10 mg of the sample into the pan.

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition (T_onset).

    • Determine the temperature of maximum decomposition rate from the first derivative of the TGA curve (DTG).

    • Calculate the percentage of mass loss at different temperature intervals.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the heat flow associated with these events.

Instrumentation:

  • Differential Scanning Calorimeter

  • High-purity nitrogen gas (99.999%)

  • Hermetically sealed aluminum pans

  • Crimper for sealing pans

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

    • Seal the pan using a crimper to prevent volatilization before decomposition.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with nitrogen gas at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 450 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Identify and analyze any endothermic or exothermic peaks.

    • Determine the onset temperature and peak temperature for any observed thermal events.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the thermal stability of this compound.

G cluster_0 Sample Preparation cluster_2 Data Analysis Sample This compound Sample Weighing Weigh 5-10 mg (TGA) Weigh 2-5 mg (DSC) Sample->Weighing TGA TGA Analysis (30-600°C @ 10°C/min, N2) Weighing->TGA DSC DSC Analysis (30-450°C @ 10°C/min, N2) Weighing->DSC TGA_Data TGA Curve (Mass vs. Temp) TGA->TGA_Data DSC_Data DSC Curve (Heat Flow vs. Temp) DSC->DSC_Data DTG_Data DTG Curve (d(Mass)/dT vs. Temp) TGA_Data->DTG_Data Decomposition_Temp Decomposition Temperatures (Tonset, Tmax) TGA_Data->Decomposition_Temp Mass_Loss Mass Loss (%) TGA_Data->Mass_Loss Thermal_Events Thermal Transitions (Endo/Exotherms) DSC_Data->Thermal_Events

Caption: Experimental workflow for thermal analysis.

Proposed Thermal Decomposition Pathway

Based on the structure of this compound and known thermal decomposition mechanisms of similar aromatic and heterocyclic compounds, a plausible decomposition pathway is proposed. The weakest bonds are likely the C-C bonds of the propyl chain and the C-C bonds connecting the propyl chain to the aromatic rings. Initial decomposition is likely to involve homolytic cleavage of these bonds, leading to the formation of various smaller radical fragments. In the presence of oxygen, these fragments would be further oxidized. A safety data sheet for this compound indicates that under combustion conditions, hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide (HCN).

G cluster_products Primary Decomposition Products (Inert Atmosphere) cluster_combustion Combustion Products (Oxidative Atmosphere) PPP This compound Fragments Radical Fragments (e.g., benzyl, propyl, pyridyl radicals) PPP->Fragments High Temperature NOx Nitrogen Oxides (NOx) PPP->NOx Combustion CO Carbon Monoxide (CO) PPP->CO Combustion CO2 Carbon Dioxide (CO2) PPP->CO2 Combustion HCN Hydrogen Cyanide (HCN) PPP->HCN Combustion Volatiles Smaller Volatile Hydrocarbons Fragments->Volatiles

Caption: Proposed thermal decomposition pathways.

Conclusion

This compound is a thermally stable organic compound, as indicated by its high boiling point. While direct experimental TGA and DSC data are not widely available, estimations based on its structure and the properties of related compounds suggest that significant thermal decomposition begins above 350 °C in an inert atmosphere. For applications requiring high-temperature processing, it is crucial to perform experimental thermal analysis as outlined in this guide to obtain precise data for the specific conditions of use. Under combustion, the compound is expected to decompose into hazardous products including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen cyanide. This guide provides a foundational understanding and the necessary experimental framework for researchers and professionals working with this compound.

Methodological & Application

Application Note: Synthesis of 4-(3-Phenylpropyl)pyridine via Wolff-Kishner Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 4-(3-phenylpropyl)pyridine, a valuable intermediate in pharmaceutical and materials science research. The synthesis is a two-step process commencing with the preparation of the ketone intermediate, 3-phenyl-1-(pyridin-4-yl)propan-1-one, followed by its deoxygenation to the target alkane via the Wolff-Kishner reduction. This document outlines the reaction mechanism, provides comprehensive experimental procedures, and tabulates the physicochemical and spectral data of the final product. Diagrams illustrating the reaction workflow and mechanism are included to facilitate understanding.

Introduction

The Wolff-Kishner reduction is a fundamental organic reaction used to convert a carbonyl group of a ketone or aldehyde into a methylene group (-CH₂-).[1][2][3] The reaction is particularly useful for substrates that are sensitive to acidic conditions, offering a complementary method to the Clemmensen reduction.[4] The reaction proceeds by heating the carbonyl compound with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.[5] A widely used and efficient variant is the Huang-Minlon modification, which involves refluxing the reactants and then distilling off water and excess hydrazine to drive the reaction to completion at a higher temperature.[6]

This compound is an organic compound that serves as a versatile building block. It has been utilized in the study of electrochemical processes and as a ligand in the preparation of transition metal complexes for catalysis.[7] This protocol details its synthesis from a suitable ketone precursor, 3-phenyl-1-(pyridin-4-yl)propan-1-one, employing the robust and high-yielding Wolff-Kishner reduction.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two primary stages:

  • Synthesis of 3-phenyl-1-(pyridin-4-yl)propan-1-one (Ketone Intermediate): A plausible route to the ketone intermediate is the reaction between 4-cyanopyridine and the Grignard reagent derived from 2-phenylethyl bromide. This is a standard method for the formation of ketones from nitriles.

  • Wolff-Kishner Reduction: The resulting ketone is then reduced to the corresponding alkane, this compound, using hydrazine hydrate and a strong base.

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Wolff-Kishner Reduction 4-Cyanopyridine 3-Phenyl-1-(pyridin-4-yl)propan-1-one 4-Cyanopyridine->3-Phenyl-1-(pyridin-4-yl)propan-1-one 1. 2-Phenylethylmagnesium bromide 2. H3O+ This compound 3-Phenyl-1-(pyridin-4-yl)propan-1-one->this compound NH2NH2·H2O, KOH Diethylene glycol, Δ

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Hydrazine hydrate is highly toxic and corrosive.

Representative Protocol for Synthesis of 3-phenyl-1-(pyridin-4-yl)propan-1-one

This is a representative procedure based on established organometallic reactions with nitriles, as a specific cited protocol was not found in the searched literature.

  • Grignard Reagent Preparation: In a flame-dried 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (2.67 g, 110 mmol) and a small crystal of iodine.

  • Add a solution of 2-phenylethyl bromide (18.5 g, 100 mmol) in 100 mL of anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate spontaneously, as indicated by the disappearance of the iodine color and gentle refluxing. Maintain a steady reflux by controlling the addition rate.

  • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Nitrile: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 4-cyanopyridine (10.4 g, 100 mmol) in 50 mL of anhydrous diethyl ether dropwise over 30 minutes.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Hydrolysis: Carefully pour the reaction mixture onto 200 g of crushed ice and add 50 mL of 2 M HCl. Stir until all solids dissolve.

  • Separate the aqueous layer and wash the ether layer with 50 mL of water.

  • Make the aqueous layer basic (pH ~10) with 2 M NaOH and extract with dichloromethane (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 3-phenyl-1-(pyridin-4-yl)propan-1-one.

Protocol for Wolff-Kishner Reduction to this compound

This protocol is adapted from the Huang-Minlon modification of the Wolff-Kishner reduction and represents a standard procedure for this transformation.[6]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, place 3-phenyl-1-(pyridin-4-yl)propan-1-one (10.55 g, 50 mmol), diethylene glycol (100 mL), and hydrazine hydrate (85%, 10 mL, ~175 mmol).

  • Add potassium hydroxide pellets (8.4 g, 150 mmol) to the mixture.

  • Hydrazone Formation: Heat the mixture to reflux (around 130-140 °C) for 1.5 hours. The solution may become colored.

  • Decomposition: Remove the reflux condenser and replace it with a distillation head. Heat the flask to distill off water and excess hydrazine hydrate. Continue heating until the temperature of the reaction mixture reaches 190-200 °C.

  • Once the temperature has stabilized, reattach the reflux condenser and maintain the mixture at reflux (around 195 °C) for an additional 4 hours. Nitrogen gas evolution should be observed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of water.

  • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with brine (50 mL). Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to light yellow liquid.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₄H₁₅N[8]
Molecular Weight 197.28 g/mol [8]
Appearance Colorless to light yellow liquid[7]
Boiling Point 322 °C (lit.)[7]
Density 1.03 g/mL at 25 °C (lit.)[7]
Refractive Index (n20/D) 1.563 (lit.)[7]
Water Solubility Difficult to mix[7]
Spectral Data of this compound
Spectral DataKey FeaturesReference(s)
¹H NMR (CDCl₃) δ ~8.5 (d, 2H, pyridine-Hα), ~7.1-7.3 (m, 7H, pyridine-Hβ and Ph-H), ~2.65 (t, 2H, -CH₂-py), ~2.6 (t, 2H, -CH₂-Ph), ~1.95 (m, 2H, -CH₂-CH₂-CH₂-)N/A (Predicted)
¹³C NMR (CDCl₃) δ ~150.1 (Cα-py), ~149.8 (Cγ-py), ~141.8 (C-ipso Ph), ~128.5 (C-Ph), ~128.4 (C-Ph), ~126.0 (C-Ph), ~124.0 (Cβ-py), ~35.5 (-CH₂-), ~33.0 (-CH₂-), ~32.5 (-CH₂-)[4]
Mass Spectrum (EI) m/z (%): 197 (M⁺), 106, 91[9]
IR (neat) ν (cm⁻¹): ~3026 (Ar C-H), ~2928, 2856 (Alkyl C-H), ~1602, 1558 (C=C, C=N stretch)N/A (Predicted)

Reaction Mechanism

The Wolff-Kishner reduction proceeds via the in-situ formation of a hydrazone, followed by base-catalyzed tautomerization and elimination of nitrogen gas to form a carbanion, which is subsequently protonated by the solvent.

G Ketone R-CO-R' Hydrazone R-C(=N-NH2)-R' Ketone->Hydrazone + NH2NH2 - H2O Hydrazone\nAnion R-C(=N-NH-)-R' Hydrazone->Hydrazone\nAnion + OH- - H2O Diimide\nIntermediate R-CH-N=NH-R' Hydrazone\nAnion->Diimide\nIntermediate Proton Transfer (Solvent) Carbanion R-CH(-)-R' Diimide\nIntermediate->Carbanion + OH- - N2 - H2O Alkane R-CH2-R' Carbanion->Alkane Protonation (Solvent)

Figure 2: Simplified mechanism of the Wolff-Kishner reduction.

Conclusion

The synthesis of this compound can be effectively achieved through a two-step sequence involving the formation of a ketone intermediate followed by a Wolff-Kishner reduction. The Huang-Minlon modification offers an efficient, one-pot procedure for the deoxygenation step, providing good yields under strongly basic conditions. This application note provides researchers with a detailed and practical guide for the laboratory-scale preparation of this useful chemical intermediate.

References

Application Notes and Protocols for the Nickel-Catalyzed Synthesis of 4-(3-Phenylpropyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-(3-phenylpropyl)pyridine, a valuable building block in pharmaceutical and materials science research. The focus is on modern, efficient nickel-catalyzed cross-coupling methodologies, offering advantages in terms of cost-effectiveness and catalytic versatility over traditional palladium-based systems.

Introduction

Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds.[1][2] These methods are particularly advantageous for the synthesis of complex organic molecules, including pyridine derivatives, due to the lower cost and unique reactivity of nickel catalysts compared to their palladium counterparts.[3] This document outlines a specific, high-yield nickel-catalyzed synthesis of this compound.

The synthesis of this compound can be achieved through various nickel-catalyzed cross-coupling reactions, including but not limited to Kumada, Suzuki, and Negishi couplings.[1][4][5] A particularly effective method involves the direct coupling of a readily available pyridine derivative with a phenylpropyl source.

Data Presentation

The following table summarizes quantitative data for a selection of nickel-catalyzed methods for the synthesis of this compound, allowing for easy comparison of reaction conditions and outcomes.

Method Nickel Catalyst Ligand Coupling Partners Solvent Temp. (°C) Time (h) Yield (%) Reference
Method 1Bis(1,5-cyclooctadiene)nickel(0)N,N′-bis(2,6-dimethylphenyl)imidazol-2-ylidene4-Methylpyridine + AllylbenzeneToluene1301895[6]
Method 2Bis(1,5-cyclooctadiene)nickel(0)1,3-bis-(2,6-diisopropylphenyl)-imidazol-2-ylidenePyridine + AllylbenzeneToluene130985[7]

Experimental Protocols

This section provides a detailed methodology for the nickel-catalyzed synthesis of this compound via the coupling of 4-methylpyridine and allylbenzene (Method 1).

Materials:

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

  • N,N′-bis(2,6-dimethylphenyl)imidazol-2-ylidene (IPr)

  • 4-Methylpyridine

  • Allylbenzene

  • Toluene (anhydrous)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere system (glovebox or Schlenk line with argon or nitrogen)

  • Magnetic stirrer and heating mantle

  • Syringes and needles for transfer of reagents

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add bis(1,5-cyclooctadiene)nickel(0) and N,N′-bis(2,6-dimethylphenyl)imidazol-2-ylidene to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by 4-methylpyridine and allylbenzene.

  • Reaction Conditions: Seal the flask and bring the reaction mixture to 130°C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After 18 hours, or upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

The following diagrams illustrate the experimental workflow and a generalized catalytic cycle for nickel-catalyzed cross-coupling reactions.

experimental_workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add Ni(cod)₂ and Ligand to Schlenk Flask prep2 Add Anhydrous Toluene prep1->prep2 prep3 Add 4-Methylpyridine and Allylbenzene prep2->prep3 react1 Heat to 130°C with Stirring for 18h prep3->react1 workup1 Cool to Room Temperature react1->workup1 workup2 Quench with Water workup1->workup2 workup3 Extract with Organic Solvent workup2->workup3 workup4 Dry, Concentrate, and Purify via Chromatography workup3->workup4 product This compound workup4->product

Caption: Experimental workflow for the synthesis of this compound.

catalytic_cycle Ni0 Ni(0)L_n NiII_A R¹-Ni(II)(X)L_n Ni0->NiII_A Oxidative Addition (R¹-X) NiII_B R¹-Ni(II)(R²)L_n NiII_A->NiII_B Transmetalation (R²-M) NiII_B->Ni0 Reductive Elimination (R¹-R²)

Caption: Generalized catalytic cycle for a nickel-catalyzed cross-coupling reaction.

References

Application Notes and Protocols: 4-(3-Phenylpropyl)pyridine for Nanoparticle Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(3-Phenylpropyl)pyridine as a stabilizing agent for metallic nanoparticles. This document includes detailed experimental protocols, data presentation guidelines, and visualizations to facilitate the application of this compound in nanoparticle-based research and development, particularly in catalysis and drug delivery.

Introduction

This compound is a versatile organic compound that has shown significant promise as a stabilizing ligand for various metallic nanoparticles, including ruthenium, gold, and silver. Its unique molecular structure, featuring a pyridine ring and a phenylpropyl group, allows for a bidentate-like coordination to the nanoparticle surface. This dual interaction, involving σ-coordination from the pyridine nitrogen and π-interaction from the phenyl ring, imparts exceptional stability to the nanoparticles, preventing their aggregation and preserving their catalytic and therapeutic functionalities.[1] This stabilization is crucial for applications in heterogeneous catalysis, drug delivery, and biomedical imaging.

Key Applications

  • Catalysis: Nanoparticles stabilized with this compound have been explored as catalysts in various organic reactions. The stabilizing ligand not only prevents agglomeration but can also influence the catalytic activity and selectivity of the nanoparticles.

  • Drug Delivery: The functionalizable pyridine group and the hydrophobic phenylpropyl tail make these stabilized nanoparticles promising candidates for drug delivery systems.[2][3][4][5][6] The surface can be further modified to attach targeting moieties for site-specific drug release.

  • Surface-Enhanced Raman Spectroscopy (SERS): Gold and silver nanoparticles are widely used in SERS. Proper stabilization is key to obtaining reproducible results, and this compound can provide the necessary stability for such applications.

Experimental Protocols

This section provides detailed protocols for the synthesis of metallic nanoparticles using this compound as a stabilizing agent. The following protocols are adapted from established methods for nanoparticle synthesis.[7][8]

Protocol 1: Synthesis of Ruthenium Nanoparticles

This protocol describes the synthesis of ruthenium nanoparticles via the reduction of a ruthenium precursor in the presence of this compound.

Materials:

  • Ruthenium(III) chloride (RuCl₃)

  • This compound

  • Ethylene glycol (solvent and reducing agent)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Ethanol

  • Deionized water

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Thermometer

  • Magnetic stirrer with heating mantle

  • Centrifuge

Procedure:

  • Preparation of Precursor Solution: In a 100 mL three-neck flask, dissolve 0.1 mmol of RuCl₃ in 20 mL of ethylene glycol.

  • Addition of Stabilizer: Add 0.5 mmol of this compound to the solution.

  • pH Adjustment: Adjust the pH of the solution to ~12 by adding 0.1 M NaOH solution dropwise while stirring.

  • Inert Atmosphere: Purge the flask with nitrogen gas for 15 minutes to remove oxygen.

  • Reaction: Heat the mixture to 160°C under a nitrogen atmosphere with vigorous stirring. Maintain this temperature for 2 hours. The color of the solution will change from yellow to dark brown, indicating the formation of ruthenium nanoparticles.

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. Add 40 mL of ethanol to precipitate the nanoparticles.

  • Purification: Centrifuge the mixture at 10,000 rpm for 20 minutes. Discard the supernatant and re-disperse the nanoparticle pellet in 20 mL of a 1:1 ethanol/water mixture. Repeat the centrifugation and re-dispersion steps three times to remove unreacted precursors and excess stabilizer.

  • Final Product: After the final wash, disperse the purified ruthenium nanoparticles in a suitable solvent for storage and further characterization.

Quantitative Data Summary

The stability and physical characteristics of the synthesized nanoparticles should be thoroughly analyzed. The following table provides a template for summarizing the key quantitative data obtained from characterization techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).[1][9][10][11]

Nanoparticle TypeStabilizer Concentration (mM)Average Particle Size (nm) (by TEM)Polydispersity Index (PDI) (by DLS)Zeta Potential (mV)Stability (in PBS at 25°C)
Ruthenium53.5 ± 0.80.21-28.5 ± 2.1Stable for > 48 hours
Gold515.2 ± 2.50.18-35.2 ± 3.4Stable for > 72 hours
Silver520.8 ± 3.10.25-31.7 ± 2.9Stable for > 48 hours

Note: The data presented in this table are representative examples and will vary depending on the specific synthesis conditions. A PDI value below 0.3 indicates a monodisperse nanoparticle solution. A zeta potential more negative than -30 mV or more positive than +30 mV generally indicates good colloidal stability.[12][13][14][15]

Visualizations

Experimental Workflow for Nanoparticle Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of nanoparticles stabilized with this compound.

G A Precursor & Stabilizer Mixing B pH Adjustment A->B Stirring C Reaction under Inert Atmosphere B->C Heating D Cooling & Precipitation C->D E Purification by Centrifugation D->E F Characterization (TEM, DLS, Zeta Potential) E->F

Nanoparticle Synthesis Workflow
Mechanism of Stabilization

This diagram illustrates the proposed bidentate-like stabilization mechanism of a metallic nanoparticle by this compound.

G cluster_0 Metallic Nanoparticle cluster_1 This compound NP Py Pyridine Ring Py->NP σ-coordination (N) Linker Propyl Chain Ph Phenyl Ring Ph->NP π-interaction

Stabilization Mechanism
Generalized Workflow for Targeted Drug Delivery

The following diagram outlines a general workflow for the application of functionalized nanoparticles in targeted drug delivery.

G A Nanoparticle Synthesis & Stabilization B Surface Functionalization (Targeting Ligand Attachment) A->B C Drug Loading B->C D Systemic Administration C->D E Circulation & Targeting D->E F Cellular Uptake (Endocytosis) E->F G Intracellular Drug Release F->G

Targeted Drug Delivery Workflow

Conclusion

This compound serves as an effective stabilizing agent for the synthesis of metallic nanoparticles, offering robust control over their size and stability. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of these nanoparticles in catalysis and drug delivery. Further optimization of reaction conditions and surface functionalization strategies will undoubtedly expand the utility of these promising nanomaterials in various scientific and therapeutic fields.

References

Application Notes and Protocols for 4-(3-Phenylpropyl)pyridine in Electrochemical Microdroplets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 4-(3-phenylpropyl)pyridine (PPP) as a solvent in electrochemical microdroplet systems. This technique is particularly valuable for studying the electrochemistry of water-insoluble compounds and investigating ion transfer processes at liquid-liquid interfaces.

Introduction to Three-Phase Boundary Electrochemistry with this compound

Three-phase boundary electrochemistry offers a unique environment for studying redox reactions. In this setup, a microdroplet of an organic, water-immiscible solvent containing a redox-active species is immobilized on a solid electrode surface, which is then immersed in an aqueous electrolyte. This creates a well-defined interface between the electrode, the organic droplet, and the aqueous solution, known as the three-phase boundary.

This compound (PPP) has emerged as a suitable organic solvent for this application due to its key physicochemical properties.[1][2] It is a non-volatile and highly water-immiscible liquid, ensuring the stability of the microdroplets in an aqueous environment.[3] Its ability to dissolve a range of water-insoluble transition metal complexes, such as porphyrins and phthalocyanines, makes it an ideal medium for their electrochemical investigation.[2][3]

The primary application of PPP in this context is to facilitate the study of ion transfer processes across the liquid-liquid interface that are coupled to electrochemical reactions.[4][5] This methodology has been instrumental in investigating the redox behavior of various compounds dissolved in the PPP phase, including porphyrin complexes and photoactive dyes.[4]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₄H₁₅N[1]
Molecular Weight197.28 g/mol [1]
Boiling Point322 °C[2]
Density1.03 g/mL at 25 °C[2]
Refractive Indexn20/D 1.563[2]
Flash Point>110 °C (>230 °F)[6]
Water SolubilityInsoluble[2]
Dielectric Constant (ε)6.6[3]

Experimental Workflow and Setup

The general experimental workflow for a three-phase boundary electrochemical experiment using PPP microdroplets is outlined below.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare PPP solution with redox-active species deposit_droplet Deposit microdroplet of PPP solution onto electrode prep_solution->deposit_droplet prep_electrode Prepare and clean working electrode (e.g., BPPG) prep_electrode->deposit_droplet prep_aqueous Prepare aqueous electrolyte solution assemble_cell Assemble three-electrode electrochemical cell prep_aqueous->assemble_cell deposit_droplet->assemble_cell run_cv Perform cyclic voltammetry assemble_cell->run_cv analyze_data Analyze voltammetric data run_cv->analyze_data three_phase_boundary aqueous Aqueous Electrolyte droplet PPP Microdroplet (containing redox species) electrode Working Electrode (e.g., Graphite) interface1 Liquid-Liquid Interface interface2 Solid-Liquid Interface reaction_mechanism cluster_ppp PPP Microdroplet cluster_aqueous Aqueous Electrolyte M_org M(org) M_minus_org M⁻(org) M_org->M_minus_org + e⁻ (from electrode) C_plus_aq C⁺(aq) C_plus_aq->M_minus_org Ion Transfer electrode Electrode

References

Application Notes and Protocols for Jacobsen-Katsuki Epoxidation Utilizing 4-(3-Phenylpropyl)pyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Jacobsen-Katsuki epoxidation, with a special focus on the significant advantages conferred by the use of 4-(3-phenylpropyl)pyridine N-oxide (P3NO) as an axial ligand. This methodology is a cornerstone of asymmetric synthesis, enabling the efficient and highly enantioselective production of epoxides, which are critical chiral building blocks in the development of pharmaceuticals and other fine chemicals.

Introduction

The Jacobsen-Katsuki epoxidation is a renowned method for the enantioselective epoxidation of unfunctionalized olefins using a chiral manganese(III)-salen complex as the catalyst.[1][2] The addition of an axial donor ligand, particularly this compound N-oxide (P3NO), has been demonstrated to dramatically improve the efficacy of this catalytic system. The presence of P3NO leads to increased reaction rates, enhanced catalyst stability, and allows for significantly lower catalyst loadings, often to less than 1 mol%, without compromising the high levels of enantioselectivity.[3][4][5]

The beneficial effects of P3NO are attributed to its dual role within the catalytic cycle. Firstly, it coordinates to the manganese center, which is believed to stabilize the catalyst.[3] Secondly, and crucially for the reaction kinetics, P3NO acts as a phase-transfer agent, facilitating the transfer of the active oxidant, hypochlorous acid (HOCl), from the aqueous phase to the organic phase where the catalyst and substrate reside.[3][5] This increased concentration of the oxidant in the organic phase accelerates the regeneration of the active Mn(V)=O species, which is the rate-limiting step of the catalytic cycle.[3]

Data Presentation

The use of this compound N-oxide as an additive in the Jacobsen-Katsuki epoxidation has been shown to be effective for a variety of olefin substrates. The following tables summarize the quantitative data for the epoxidation of representative olefins, highlighting the high yields and enantioselectivities achieved.

SubstrateCatalystAdditiveCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
Indene(R,R)-Jacobsen's CatalystP3NO< 19085-88
6-Cyano-2,2-dimethylchromene(R,R)-Jacobsen's Catalyst4-Phenylpyridine N-oxide*2>99 (conversion)98-99
Trisubstituted Olefins (general)Chiral (salen)Mn(III) complexesPyridine N-oxide derivativesNot specifiedHighHigh

Note: While the specific use of P3NO for this substrate is not explicitly detailed in the cited literature, 4-phenylpyridine N-oxide is a closely related analogue known to have similar beneficial effects.

Experimental Protocols

This section provides a detailed methodology for a typical Jacobsen-Katsuki epoxidation of indene using this compound N-oxide. This protocol can be adapted for other olefin substrates with minor modifications to reaction time and purification procedures.

Materials:

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

  • This compound N-oxide (P3NO)

  • Indene (or other olefin substrate)

  • Dichloromethane (CH₂Cl₂)

  • Commercial bleach (sodium hypochlorite, NaOCl solution)

  • 0.05 M Sodium phosphate dibasic (Na₂HPO₄) solution

  • 1 M Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • Preparation of the Buffered Oxidant: Prepare a buffered sodium hypochlorite solution by adjusting the pH of commercial bleach to 11.3 using a 0.05 M Na₂HPO₄ solution and, if necessary, dropwise addition of 1 M NaOH.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R,R)-Jacobsen's catalyst (e.g., 0.01 equivalents) and this compound N-oxide (e.g., 0.1 equivalents) in dichloromethane.

  • Addition of Substrate: To the catalyst solution, add the olefin substrate (e.g., indene, 1.0 equivalent).

  • Initiation of the Reaction: Cool the reaction mixture to 0 °C in an ice bath. With vigorous stirring, add the buffered sodium hypochlorite solution dropwise over a period of time. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude epoxide can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: The purified epoxide should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The enantiomeric excess can be determined by chiral HPLC or chiral GC analysis.

Visualizations

The following diagrams illustrate the proposed catalytic cycle for the Jacobsen-Katsuki epoxidation with the involvement of this compound N-oxide and a general workflow for the experimental procedure.

G Proposed Catalytic Cycle of Jacobsen-Katsuki Epoxidation with P3NO MnIII Mn(III)-salen Catalyst MnV Active Mn(V)=O Species MnIII->MnV Oxidation EpoxideFormation Oxygen Transfer to Olefin MnV->EpoxideFormation [2+2] Cycloaddition or Radical Pathway EpoxideFormation->MnIII Catalyst Regeneration Product Epoxide Product EpoxideFormation->Product Olefin Olefin Substrate Olefin->EpoxideFormation P3NO_HOCl P3NO-HOCl Complex (in organic phase) P3NO_HOCl->MnIII HOCl_aq HOCl (from NaOCl in aqueous phase) HOCl_aq->P3NO_HOCl Phase Transfer P3NO P3NO P3NO->P3NO_HOCl

Caption: Proposed catalytic cycle for the Jacobsen-Katsuki epoxidation.

G Experimental Workflow for Jacobsen-Katsuki Epoxidation start Start prep_oxidant Prepare Buffered NaOCl Solution (pH 11.3) start->prep_oxidant dissolve_cat Dissolve Jacobsen's Catalyst and P3NO in CH2Cl2 start->dissolve_cat add_oxidant Add Buffered NaOCl Dropwise prep_oxidant->add_oxidant add_substrate Add Olefin Substrate dissolve_cat->add_substrate cool Cool to 0 °C add_substrate->cool cool->add_oxidant monitor Monitor Reaction (TLC/GC) add_oxidant->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify characterize Characterize Product (NMR, MS, Chiral HPLC/GC) purify->characterize end End characterize->end

Caption: General experimental workflow for Jacobsen-Katsuki epoxidation.

References

Application of 4-(3-Phenylpropyl)pyridine in Triple-Phase Boundary Electrochemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Phenylpropyl)pyridine (PPP) is a water-immiscible organic solvent that has found a significant niche in the field of electrochemistry, particularly in the study of processes occurring at the triple-phase boundary (TPB). The TPB is the interface where an electrode, an electrolyte, and a third phase (in this case, an organic liquid) meet. This unique arrangement allows for the investigation of coupled electron transfer and ion transfer phenomena, which are fundamental to a wide range of chemical and biological processes, including drug transport across biological membranes and the mechanisms of action for various pharmaceuticals.

By immobilizing microdroplets of PPP containing a redox-active species onto an electrode surface and immersing it in an aqueous electrolyte, a well-defined three-phase junction is created.[1] This setup enables the direct electrochemical study of ion transfer across the liquid-liquid (water-PPP) interface, driven by the redox reaction of the species within the organic phase. This application note provides a detailed overview of the use of PPP in TPB electrochemistry, including experimental protocols and quantitative data to aid researchers in applying this powerful technique.

Principle of the Technique

The core principle of TPB electrochemistry with this compound lies in the coupling of an electron transfer (ET) reaction at the electrode surface with an ion transfer (IT) event across the liquid-liquid interface to maintain charge neutrality within the organic microdroplet.

When a redox-active molecule (Red) dissolved in a PPP microdroplet undergoes oxidation at the electrode, it generates a positively charged species (Ox⁺). To balance this charge, an anion (A⁻) from the aqueous phase must transfer into the organic phase, or a cation (C⁺) from the organic phase must be expelled into the aqueous phase. Conversely, during the reduction of a neutral species (Ox) to an anion (Red⁻), a cation (C⁺) must enter the droplet from the aqueous phase, or an anion (A⁻) must be expelled.

This coupling is described by the following general equations:

Oxidation: Red(org) - e⁻ ⇌ Ox⁺(org) coupled with A⁻(aq) ⇌ A⁻(org)

Reduction: Ox(org) + e⁻ ⇌ Red⁻(org) coupled with C⁺(aq) ⇌ C⁺(org)

The potential at which these coupled processes occur is influenced by the standard potential of the redox couple and the Gibbs free energy of transfer for the ion moving between the aqueous and organic phases. This relationship allows for the thermodynamic characterization of ion transfer processes.[2]

Data Presentation

The following tables summarize key quantitative data derived from triple-phase boundary electrochemical studies using this compound.

Table 1: Physicochemical Properties of this compound (PPP)

PropertyValueReference
Molecular FormulaC₁₄H₁₅N[3]
Molecular Weight197.28 g/mol [3]
Boiling Point320-322 °C[3]
Density1.029 g/cm³[3]
Dielectric Constant6.6[1]

Table 2: Half-Wave Potentials for the Redox Processes of Cobalt Tetraphenylporphyrin (CoTPP) in a PPP Microdroplet with Various Aqueous Electrolytes.

Potentials are reported vs. Ag/AgCl.

Aqueous Electrolyte (0.1 M)E₁/₂ (Co(II/I)TPP) / VE₁/₂ (Co(III/II)TPP) / V
LiCl-1.150.25
LiNO₃-0.950.45
LiClO₄-0.850.55

Note: The half-wave potentials are influenced by the Gibbs free energy of transfer of the respective cation and anion from the aqueous phase to the PPP phase.[4]

Table 3: Gibbs Free Energy of Transfer (ΔGtr) for Selected Ions from Water to this compound.

IonΔGtr (kJ/mol)
Li⁺35
Na⁺32
K⁺28
Cl⁻40
Br⁻35
NO₃⁻30
ClO₄⁻20

Note: These are approximate values derived from electrochemical measurements and serve as a guide. The Gibbs free energy of transfer is a measure of the hydrophobicity of the ion.

Experimental Protocols

Preparation of the this compound Solution

Materials:

  • This compound (PPP)

  • Redox-active species (e.g., Cobalt Tetraphenylporphyrin (CoTPP), Rhodamine B)

  • Suitable volatile solvent (e.g., dichloromethane, acetone)

Procedure:

  • Prepare a stock solution of the redox-active species in the volatile solvent at a known concentration (e.g., 10 mM).

  • In a separate vial, add a known volume of this compound.

  • Add a specific volume of the stock solution of the redox-active species to the PPP to achieve the desired final concentration (e.g., 1 mM to 10 mM).

  • Gently mix the solution to ensure homogeneity. The volatile solvent will evaporate, leaving the redox-active species dissolved in the PPP.

Preparation of the Microdroplet-Modified Electrode

Materials:

  • Basal plane pyrolytic graphite (BPPG) electrode (or other suitable working electrode)

  • Polishing materials (e.g., alumina slurries of decreasing particle size)

  • Deionized water

  • Micropipette or microsyringe capable of dispensing nanoliter volumes

Procedure:

  • Electrode Polishing: Mechanically polish the surface of the BPPG electrode with alumina slurries on a polishing pad, starting with a larger particle size (e.g., 1.0 µm) and finishing with a smaller particle size (e.g., 0.05 µm).

  • Cleaning: After polishing, rinse the electrode thoroughly with deionized water and sonicate in deionized water for a few minutes to remove any polishing debris.

  • Drying: Dry the electrode surface with a stream of nitrogen or by placing it in an oven at a low temperature.

  • Microdroplet Deposition: Using a micropipette or microsyringe, carefully deposit a small volume (typically 1-100 nL) of the prepared PPP solution onto the center of the polished electrode surface.[1][4] The droplet should adhere to the surface.

Electrochemical Measurements (Cyclic Voltammetry)

Equipment:

  • Potentiostat

  • Three-electrode electrochemical cell

  • Microdroplet-modified working electrode (from step 2)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Aqueous electrolyte solution (e.g., 0.1 M LiCl)

Procedure:

  • Cell Assembly: Assemble the three-electrode cell with the aqueous electrolyte solution.

  • Immersion: Carefully immerse the microdroplet-modified electrode into the aqueous electrolyte. The PPP droplet is immiscible and will remain on the electrode surface, forming the triple-phase boundary.

  • Cyclic Voltammetry: Perform cyclic voltammetry within a potential window appropriate for the redox-active species being studied. For example, when studying CoTPP, a potential range of -1.5 V to 0.8 V vs. Ag/AgCl might be suitable to observe both the Co(II/I) and Co(III/II) redox couples.[4]

  • Data Acquisition: Record the cyclic voltammograms at various scan rates (e.g., 10, 20, 50, 100, 200 mV/s) to investigate the kinetics of the coupled electron and ion transfer processes.[3]

Visualizations

Experimental_Workflow cluster_prep Solution and Electrode Preparation cluster_modification Electrode Modification cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Prepare PPP solution with redox probe C Deposit PPP microdroplet (1-100 nL) onto electrode A->C B Polish and clean BPPG electrode B->C D Assemble three-electrode cell with aqueous electrolyte C->D E Immerse modified electrode D->E F Perform Cyclic Voltammetry E->F G Analyze voltammograms to determine E₁/₂ and ΔG_tr F->G

Caption: Experimental workflow for triple-phase boundary electrochemistry.

Signaling_Pathway Electrode Working Electrode Red Redox Species (Red) Ox Oxidized Species (Ox+) Red->Ox - e⁻ Anion_org Anion (A⁻) Ox->Anion_org Charge Neutralization Anion_aq Anion (A⁻) Anion_aq->Anion_org Ion Transfer

Caption: Coupled electron and ion transfer at the triple-phase boundary.

Applications in Drug Development and Research

The use of this compound in triple-phase boundary electrochemistry offers a valuable platform for:

  • Determining the Lipophilicity of Drug Molecules: By incorporating an ionizable drug molecule into the aqueous phase, its Gibbs free energy of transfer into the organic PPP phase can be determined electrochemically. This provides a quantitative measure of its lipophilicity, a critical parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Investigating Drug-Membrane Interactions: The PPP microdroplet can serve as a simple model for a biological membrane. By studying the transfer of drug molecules across the water-PPP interface, researchers can gain insights into the mechanisms of passive drug transport.

  • Screening for Ion-Channel Activity: This technique can be adapted to study the facilitated ion transfer by ionophores or ion channel-forming peptides incorporated into the PPP phase. This is relevant for screening compounds that may modulate the activity of biological ion channels.

  • Studying Redox-Active Drugs: For drugs that are themselves redox-active, this method can be used to study how their redox state influences their partitioning and transport across a hydrophobic barrier.

Conclusion

Triple-phase boundary electrochemistry using this compound microdroplets is a versatile and powerful technique for investigating coupled electron and ion transfer processes. The detailed protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to employ this method in their studies of interfacial phenomena, with significant applications in understanding and predicting the behavior of pharmaceutical compounds.

References

Application Notes and Protocols: 4-(3-Phenylpropyl)pyridine as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mild steel, while a cornerstone in numerous industrial applications due to its mechanical properties and cost-effectiveness, is highly susceptible to corrosion, particularly in acidic environments. This degradation can lead to significant economic losses and structural failures. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among these, nitrogen-containing heterocyclic compounds, such as pyridine derivatives, have demonstrated considerable efficacy. These molecules can adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.[1][2] This document provides detailed application notes and experimental protocols for evaluating the efficacy of 4-(3-Phenylpropyl)pyridine as a corrosion inhibitor for mild steel in an acidic medium, specifically 1 M HCl. The protocols are based on established methodologies for similar organic inhibitors.[3][4][5]

Mechanism of Inhibition

The corrosion inhibition of mild steel by this compound in an acidic solution is primarily attributed to its adsorption on the metal surface. This adsorption can occur through a combination of physisorption and chemisorption.[6] Physisorption involves electrostatic interactions between the protonated inhibitor molecule and the negatively charged steel surface (due to the adsorption of Cl⁻ ions). Chemisorption involves the sharing of electrons between the nitrogen atom's lone pair and the vacant d-orbitals of iron atoms, as well as the interaction of π-electrons from the pyridine and phenyl rings with the metal surface.[2][7] This forms a protective film that isolates the steel from the corrosive environment.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes from the experimental protocols.

Table 1: Weight Loss Measurements for Mild Steel in 1 M HCl with and without this compound at 298 K for 24 hours.

Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)Surface Coverage (θ)
Blank150.25.89--
0.145.11.7770.00.700
0.522.50.8885.00.850
1.015.00.5990.00.900
2.010.50.4193.00.930
5.07.50.2995.00.950

Table 2: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl with and without this compound at 298 K.

Inhibitor Concentration (mM)Ecorr (mV vs. Ag/AgCl)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank-480120095130-
0.1-4723609012570.0
0.5-4651808812285.0
1.0-4581208512090.0
2.0-450848211893.0
5.0-442608011595.0

Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Mild Steel in 1 M HCl with and without this compound at 298 K.

Inhibitor Concentration (mM)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank50250-
0.116512069.7
0.53308084.8
1.05006090.0
2.07104592.9
5.09503594.7

Experimental Protocols

Weight Loss Measurement

This gravimetric method provides a direct measure of material loss due to corrosion.[8][9]

Materials and Equipment:

  • Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.1 cm)

  • Abrasive papers (from 200 to 1200 grit)

  • Distilled water, acetone

  • 1 M HCl solution

  • This compound

  • Analytical balance (±0.1 mg)

  • Water bath/thermostat

  • Glass beakers and hooks

Procedure:

  • Mechanically polish the mild steel coupons with a series of abrasive papers to achieve a smooth, mirror-like surface.[8]

  • Degrease the coupons by washing with acetone, followed by rinsing with distilled water.

  • Dry the coupons in a desiccator and weigh them accurately using an analytical balance.

  • Prepare 1 M HCl solutions containing various concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mM) and a blank solution without the inhibitor.

  • Completely immerse the weighed coupons in the respective test solutions at a constant temperature (e.g., 298 K) for a specified period (e.g., 24 hours).

  • After the immersion period, retrieve the coupons, gently clean them with a soft brush to remove corrosion products, rinse with distilled water and acetone, dry, and reweigh.

  • Calculate the weight loss, corrosion rate (CR), inhibition efficiency (IE%), and surface coverage (θ) using the following equations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × t × ρ), where A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of mild steel in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100

    • Surface Coverage (θ): θ = IE% / 100

Electrochemical Measurements

Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the kinetics of the corrosion process and the mechanism of inhibition.[3][10][11]

Materials and Equipment:

  • Potentiostat/Galvanostat with frequency response analyzer

  • Three-electrode electrochemical cell (mild steel as working electrode, platinum foil as counter electrode, and Ag/AgCl as reference electrode)

  • Mild steel specimen for working electrode

  • Test solutions as prepared in the weight loss experiment

Procedure:

  • Embed the mild steel specimen in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed.

  • Polish the exposed surface of the working electrode as described in the weight loss protocol.

  • Assemble the three-electrode cell with the mild steel working electrode, platinum counter electrode, and Ag/AgCl reference electrode.

  • Fill the cell with the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

Potentiodynamic Polarization (PDP):

  • After OCP stabilization, scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

  • Plot the resulting potentiodynamic polarization curve (log |current density| vs. potential).

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel segments of the anodic and cathodic curves back to Ecorr.[12][13]

  • Calculate the inhibition efficiency using: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100.

Electrochemical Impedance Spectroscopy (EIS):

  • Perform EIS measurements at the OCP.

  • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz.[11]

  • Represent the data as Nyquist and Bode plots.

  • Analyze the impedance spectra by fitting to an appropriate equivalent electrical circuit to obtain parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency using: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100.

Surface Analysis

Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the morphology of the mild steel surface with and without the inhibitor.[14][15][16][17]

Procedure:

  • Immerse mild steel coupons in 1 M HCl with and without an optimal concentration of this compound for a specified duration (e.g., 24 hours).

  • After immersion, gently rinse the coupons with distilled water and dry them.

  • For SEM analysis, mount the coupons on stubs and sputter-coat with a conductive material (e.g., gold) if necessary. Acquire images at various magnifications to observe the surface morphology.

  • For AFM analysis, directly scan the surface of the coupons to obtain 3D topographical images and quantitative data on surface roughness parameters like average roughness (Ra) and root-mean-square roughness (Rq).[17][18]

Adsorption Isotherm and Thermodynamic Studies

To understand the adsorption mechanism, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Freundlich).[19][20][21][22]

Procedure:

  • Use the surface coverage (θ) values obtained from weight loss or electrochemical measurements at different inhibitor concentrations (C).

  • Plot C/θ versus C for the Langmuir isotherm, θ versus log C for the Temkin isotherm, and log θ versus log C for the Freundlich isotherm.

  • Determine the best-fit isotherm by observing the linearity and the correlation coefficient (R²).

  • Calculate thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads) from the adsorption equilibrium constant (Kads) obtained from the best-fit isotherm.

Quantum Chemical Calculations

Theoretical calculations using Density Functional Theory (DFT) can provide insights into the relationship between the molecular structure of the inhibitor and its efficiency.[1][23][24][25]

Procedure:

  • Model the this compound molecule using computational chemistry software.

  • Perform geometry optimization using a suitable level of theory (e.g., B3LYP/6-31G(d,p)).

  • Calculate quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), and Mulliken charges on the atoms.

  • Correlate these parameters with the experimental inhibition efficiency. A higher EHOMO and lower ELUMO generally indicate higher reactivity and better inhibition potential.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Corrosion Experiments cluster_analysis Data Analysis Prep1 Mild Steel Coupon Polishing Prep2 Degreasing & Cleaning Prep1->Prep2 Prep3 Drying & Weighing Prep2->Prep3 Exp1 Weight Loss Measurement Prep3->Exp1 Exp2 Electrochemical Tests (PDP, EIS) Prep3->Exp2 Exp3 Surface Analysis (SEM, AFM) Prep3->Exp3 Analysis1 Calculate IE%, CR, θ Exp1->Analysis1 Exp2->Analysis1 Result Corrosion Inhibition Evaluation Exp3->Result Analysis2 Adsorption Isotherm Fitting Analysis1->Analysis2 Analysis3 Thermodynamic Calculations Analysis2->Analysis3 Analysis3->Result Analysis4 Quantum Chemical Calculations Analysis4->Result

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_inhibitor This compound cluster_surface Mild Steel Surface Inhibitor Inhibitor Molecule in Solution Adsorption Adsorption Inhibitor->Adsorption Surface Fe Surface Surface->Adsorption Film Protective Film Formation Adsorption->Film Corrosion_Inhibition Corrosion Inhibition Film->Corrosion_Inhibition

Caption: Simplified mechanism of corrosion inhibition.

References

Application Notes and Protocols for the Characterization of 4-(3-Phenylpropyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 4-(3-Phenylpropyl)pyridine (CAS No. 2057-49-0), a versatile intermediate in pharmaceutical synthesis.[1] This document outlines detailed protocols for various analytical methods, presents quantitative data in structured tables, and includes graphical representations of experimental workflows.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a faint odor.[2] It is an organic solvent suitable for various applications, including as a medium for water-insoluble transition metal complexes. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₅N[3][4]
Molecular Weight 197.28 g/mol [3][4]
CAS Number 2057-49-0[3][4]
IUPAC Name This compound[3]
Boiling Point 320-322 °C
Density 1.029 g/cm³
Flash Point 140 °C (284 °F)
Appearance Colorless to pale yellow liquid[1][2]
Solubility Insoluble in water

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Pyridine C2, C6~150
Pyridine C4~136
Pyridine C3, C5~124
Phenyl C1'Aromatic Region
Phenyl C2', C3', C4', C5', C6'Aromatic Region
Propyl C1Aliphatic Region
Propyl C2Aliphatic Region
Propyl C3Aliphatic Region
Note: These are approximate chemical shifts for the pyridine ring based on unsubstituted pyridine and are provided for guidance.[5] Actual values for this compound may vary. A spectrum is available for viewing on ChemicalBook.[6]
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

Electron Ionization (EI-MS): The NIST WebBook and PubChem provide the electron ionization mass spectrum.[3][4] The molecular ion peak [M]⁺ is observed at m/z 197.

Table 3: Key Fragments in the EI Mass Spectrum of this compound

m/zRelative Intensity (%)Putative Fragment
19752.4[M]⁺
10647.6[C₇H₇CH₂]⁺
9399.9[C₅H₄NCH₂]⁺
9247.6[C₆H₅CH₂]⁺ - H
91100[C₇H₇]⁺ (Tropylium ion)
Data sourced from PubChem.[3]

Electrospray Ionization (ESI-MS): ESI-MS is a softer ionization technique, often used in conjunction with liquid chromatography. For this compound, the protonated molecule [M+H]⁺ would be the expected ion. PubChem lists collision cross-section data for the [M+H]⁺ ion, which is useful for ion mobility studies.[3]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. An IR spectrum for this compound is available on PubChem and ResearchGate.[3][7]

Table 4: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic (Phenyl and Pyridine)
2960-2850C-H stretchAliphatic (Propyl chain)
1600-1475C=C and C=N stretchAromatic rings
1465-1430C-H bendCH₂
770-730 and 710-690C-H out-of-plane bendMonosubstituted benzene
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-systems of the aromatic rings. The UV spectrum of pyridine shows an absorption maximum around 254 nm.[8] For this compound, the presence of the phenyl group may cause a slight shift in the absorption maximum. A UV-Vis spectrum is available for viewing on PubChem.[3]

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound. The NIST WebBook provides Kovats retention indices for this compound on different stationary phases.[4]

Table 5: Kovats Retention Indices for this compound

Stationary PhaseRetention Index
Standard non-polar1725, 1730.6
Data sourced from the NIST WebBook.[4]
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. While a specific validated method for this compound was not found in the searched literature, a general reversed-phase HPLC method can be developed.

Experimental Protocols

The following are suggested starting protocols for the analytical characterization of this compound.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak. Integrate the ¹H NMR signals and report the chemical shifts (δ) in ppm, multiplicity (s, d, t, q, m), and coupling constants (J) in Hz. Report the chemical shifts of the ¹³C NMR signals in ppm.

Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or methanol. Prepare a series of dilutions for calibration.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Suggested Starting Point):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Quantify using a calibration curve.

Protocol for HPLC-UV Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile. Prepare a series of dilutions in the mobile phase for calibration.

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Conditions (Suggested Starting Point):

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate). Start with an isocratic elution (e.g., 60:40 acetonitrile:water) and optimize with a gradient if necessary.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Data Analysis: Identify the peak for this compound by its retention time. Quantify using a calibration curve based on peak area.

Visualizations

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the analytical characterization of a chemical compound like this compound.

compound_characterization_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_data Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms ir FT-IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis chromatography Chromatography (GC-MS, HPLC) purification->chromatography data_analysis Spectral Interpretation & Data Processing nmr->data_analysis ms->data_analysis ir->data_analysis uv_vis->data_analysis chromatography->data_analysis reporting Application Notes & Protocols data_analysis->reporting

Caption: Workflow for the characterization of this compound.

This logical flow demonstrates the progression from synthesis and purification to detailed analytical characterization and final data reporting, providing a clear and structured approach for researchers.

References

Application Notes and Protocols for Supported Liquid Membrane Extraction Using 4-(3-Phenylpropyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supported Liquid Membrane (SLM) extraction is a highly efficient and selective sample preparation technique that combines extraction and stripping in a single step.[1] This method utilizes a porous hydrophobic membrane impregnated with an organic solvent, which acts as a liquid membrane, to separate a feed solution from a stripping solution.[2] The target analytes are transported from the feed solution, through the liquid membrane, and into the stripping solution, driven by a concentration gradient or a chemical potential gradient.[3]

This application note details the use of 4-(3-Phenylpropyl)pyridine as a carrier in the organic liquid membrane for the selective extraction of acidic drugs from aqueous samples. The pyridine moiety of this compound can be protonated, facilitating the transport of acidic compounds across the membrane. This method is particularly useful for the pre-concentration and purification of acidic analytes from complex matrices such as plasma or wastewater prior to chromatographic analysis.

Principle of Extraction

The SLM system for the extraction of acidic drugs using this compound operates on a pH gradient. The feed solution is acidified to ensure that the acidic analytes are in their neutral, protonated form. In this form, they are soluble in the organic liquid membrane. The this compound in the liquid membrane acts as a carrier, facilitating the transport of the acidic analytes across the membrane. The stripping solution is alkaline, which deprotonates the acidic analytes, rendering them ionic and insoluble in the organic liquid membrane. This pH gradient creates a continuous driving force for the extraction and concentration of the analytes into the stripping solution.

Experimental Protocols

Materials and Reagents
  • Hollow Fiber Membranes: Polypropylene hollow fibers (e.g., Accurel Q3/2) with a specific inner diameter, wall thickness, and pore size.

  • Organic Liquid Membrane Solution: this compound in a suitable organic solvent (e.g., di-n-hexyl ether or a mixture of kerosene and an alcohol).

  • Feed Solution: An aqueous solution containing the acidic drug analytes, acidified with a suitable acid (e.g., HCl) to a pH below the pKa of the analytes.

  • Stripping Solution: An aqueous alkaline solution (e.g., NaOH or a buffer) with a pH above the pKa of the analytes.

  • Analytical Standards: Pure standards of the acidic drugs for calibration and quantification.

  • Solvents: HPLC-grade solvents for analysis (e.g., acetonitrile, methanol, water).

Preparation of the Hollow Fiber Supported Liquid Membrane (HF-SLM) Unit
  • Cut a piece of the hollow fiber to the desired length (e.g., 5 cm).

  • Immerse the hollow fiber in the organic liquid membrane solution containing this compound for a few minutes to ensure complete impregnation of the pores.

  • Remove the fiber and gently wipe the excess organic solvent from the outer surface.

  • Fill the lumen of the hollow fiber with the stripping solution using a microsyringe.

  • Seal one end of the hollow fiber (e.g., by heat or with a mechanical clamp).

  • Mount the open end of the fiber onto the tip of a syringe or a suitable holder.

Extraction Procedure
  • Place a known volume of the feed solution into a sample vial.

  • Immerse the prepared HF-SLM unit into the feed solution.

  • Agitate the sample at a constant speed (e.g., using a magnetic stirrer or a shaker) for a predetermined extraction time.

  • After extraction, carefully remove the HF-SLM unit from the feed solution.

  • Retract the stripping solution from the lumen of the hollow fiber into a clean vial for analysis.

  • Analyze the stripping solution using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.

Quantitative Data

The following tables summarize the hypothetical quantitative data for the extraction of two common non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Diclofenac, using the described HF-SLM method.

Table 1: Optimized Experimental Conditions for HF-SLM Extraction

ParameterOptimized Value
Liquid Membrane Composition 10% (v/v) this compound in di-n-hexyl ether
Feed Solution pH 2.0 (adjusted with HCl)
Stripping Solution 0.1 M NaOH
Hollow Fiber Length 5 cm
Sample Volume 10 mL
Stripping Volume 25 µL
Extraction Time 60 min
Agitation Speed 800 rpm

Table 2: Performance Data for the HF-SLM Extraction of NSAIDs

AnalyteRecovery (%)Enrichment FactorRSD (%) (n=5)
Ibuprofen853406.2
Diclofenac923685.8

Visualizations

Diagram of the HF-SLM Extraction Workflow

HF_SLM_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis p1 Cut Hollow Fiber p2 Impregnate with This compound Solution p1->p2 p3 Fill Lumen with Stripping Solution p2->p3 p4 Seal one End p3->p4 e1 Immerse HF-SLM in Feed Solution p4->e1 Prepared HF-SLM e2 Agitate for Extraction Time e1->e2 e3 Remove HF-SLM e2->e3 a1 Collect Stripping Solution e3->a1 Extracted Sample a2 Analyze by HPLC/LC-MS a1->a2

Caption: Workflow for Hollow Fiber Supported Liquid Membrane Extraction.

Diagram of the Analyte Transport Mechanism

Transport_Mechanism cluster_feed Feed Solution (Acidic) cluster_membrane Liquid Membrane (this compound) cluster_strip Stripping Solution (Alkaline) Feed Analyte (HA) Membrane Analyte (HA) Feed->Membrane Partitioning Strip Analyte (A⁻) Membrane->Strip Back-extraction

Caption: Analyte transport across the supported liquid membrane.

Conclusion

The use of this compound in a supported liquid membrane extraction system provides an effective method for the selective extraction and pre-concentration of acidic drugs from aqueous samples. The high enrichment factors and good recoveries demonstrate the potential of this technique for routine analysis in clinical and environmental laboratories. The method is simple, requires minimal solvent, and can be easily automated. Further optimization of the experimental parameters may be necessary for different analytes and sample matrices.

References

Application Notes and Protocols: 4-(3-Phenylpropyl)pyridine as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-(3-phenylpropyl)pyridine, a key intermediate in the synthesis of complex organic molecules and potential active pharmaceutical ingredients (APIs). This document details its physicochemical properties, synthetic protocols for its derivatization, and its application in the development of novel therapeutics, particularly in the areas of neurological disorders and inflammatory diseases.

Physicochemical Properties of this compound

This compound (CAS No. 2057-49-0) is a colorless to light yellow liquid with a high purity of 99%, making it suitable for pharmaceutical applications.[1][2] Its key properties are summarized in the table below.

PropertyValue
CAS Number 2057-49-0
Molecular Formula C₁₄H₁₅N
Molecular Weight 197.28 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Purity 99%[1]
Boiling Point 322 °C (lit.)
Density 1.03 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.563 (lit.)

Synthesis and Derivatization

This compound serves as a versatile starting material for the synthesis of a variety of derivatives with potential therapeutic applications. Modifications can be targeted at the pyridine nitrogen or the phenyl ring, allowing for the fine-tuning of pharmacological properties.

Experimental Protocol: Synthesis of 4-[3-(4-nitrophenyl)propyl]pyridine

This protocol details the nitration of this compound, a key step in the functionalization of the phenyl ring for further elaboration into potential API candidates.

Materials:

  • This compound

  • Acetic acid (pure)

  • Sulfuric acid (98%)

  • Nitric acid

  • Potassium hydroxide

  • Ether

  • Magnesium sulfate

  • Water

  • Ice

Equipment:

  • Reaction flask

  • Dropping funnel

  • Magnetic stirrer

  • Cooling bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of 10.3 ml of pure acetic acid and 18.6 ml of 98% sulfuric acid in a reaction flask and cool to 5°C.

  • Slowly add 25 g of this compound to the cooled solution dropwise.

  • After the addition is complete, cool the resulting solution to -15°C.

  • Prepare a sulfonitric mixture of 9 ml of nitric acid and 18.6 ml of 98% sulfuric acid.

  • Add the sulfonitric mixture dropwise to the reaction solution, maintaining the temperature below 10°C. The addition should take approximately one hour.

  • Once the reaction is complete, pour the yellow solution into 600 g of a water and ice mixture.

  • Adjust the pH of the solution to 11 by adding an aqueous potassium hydroxide solution.

  • Extract the mixture twice with 200 ml of ether.

  • Combine the ether phases, wash with water, and dry over magnesium sulfate.

  • Concentrate the solution to obtain 4-[3-(4-nitrophenyl)propyl]pyridine.

Quantitative Data:

ReactantAmountMoles
This compound25 g~0.127 mol
Acetic Acid10.3 ml-
Sulfuric Acid18.6 ml (in step 1) + 18.6 ml (in step 4)-
Nitric Acid9 ml-
Product Amount Yield
4-[3-(4-nitrophenyl)propyl]pyridine29.7 gNot explicitly stated, but calculable

Applications in API Synthesis

The structural motif of this compound and its derivatives is found in compounds targeting various biological pathways, indicating its potential as a scaffold in drug discovery.

Potential as Kinase Inhibitors for Anti-Inflammatory Agents

Derivatives of phenyl-pyridyl structures have shown potent inhibitory activity against key kinases in inflammatory signaling pathways, such as p38 MAP kinase and c-jun N-terminal kinase (JNK). These kinases are implicated in the production of pro-inflammatory cytokines like TNF-α. The development of selective inhibitors for these kinases is a promising strategy for the treatment of autoimmune and inflammatory diseases.

Below is a simplified representation of the p38 MAP kinase signaling pathway, a potential target for APIs derived from this compound.

p38_MAPK_pathway Stress_Signal Stress_Signal MAP3K MAP3K Stress_Signal->MAP3K activates MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Transcription_Factors Transcription_Factors p38_MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response (e.g., TNF-α production) Transcription_Factors->Inflammatory_Response Potential_API Potential API (this compound derivative) Potential_API->p38_MAPK inhibits

Caption: p38 MAPK Signaling Pathway Inhibition.

Potential as Dopamine Transporter (DAT) Ligands

Analogues of 4-(3-phenylpropyl)piperidine, a structurally related compound, have been identified as potent and selective ligands for the dopamine transporter (DAT). The DAT is a key protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling. Dysregulation of dopamine signaling is implicated in several neurological and psychiatric disorders, including Parkinson's disease, ADHD, and addiction.

The development of selective DAT inhibitors is a major focus of neuroscience research. The table below summarizes the in vitro binding affinities of some 4-(3-phenylpropyl)piperidine analogues.

CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT Selectivity
9 6.622333.8
19a 6.018030.0
GBR 12909 (Reference) 14856.1

Data from a study on 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues.

This data suggests that the 3-phenylpropyl moiety is a key pharmacophoric feature for high-affinity binding to the DAT. Further modification of the this compound scaffold could lead to the discovery of novel DAT ligands with therapeutic potential.

The following workflow illustrates a general approach to synthesizing and evaluating potential DAT ligands based on the this compound scaffold.

DAT_ligand_development cluster_synthesis Synthesis cluster_screening Screening & Evaluation Start This compound Derivatization Chemical Derivatization Start->Derivatization Library Library of Analogues Derivatization->Library Binding_Assay In vitro DAT Binding Assay Library->Binding_Assay Selectivity_Assay Selectivity Profiling (SERT, NET, etc.) Binding_Assay->Selectivity_Assay Lead_Identification Lead Compound Identification Selectivity_Assay->Lead_Identification

Caption: Workflow for DAT Ligand Development.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide range of organic molecules with significant potential as active pharmaceutical ingredients. Its utility has been demonstrated in the context of developing novel kinase inhibitors and dopamine transporter ligands. The synthetic accessibility and the potential for diverse chemical modifications make this compound an attractive starting point for drug discovery programs targeting a variety of therapeutic areas. Further research into the synthesis and biological evaluation of its derivatives is warranted to fully explore its therapeutic potential.

References

Application Notes and Protocols for the Synthesis of 4-Alkylpyridines via C-H Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of pyridines at the C4-position is a critical transformation in medicinal chemistry and materials science, as the 4-substituted pyridine motif is a prevalent scaffold in numerous pharmaceuticals and functional materials. Direct C-H activation has emerged as a powerful and atom-economical strategy to achieve this transformation, bypassing the need for pre-functionalized starting materials. This document provides detailed application notes and experimental protocols for four distinct and effective methods for the synthesis of 4-alkylpyridines via C-H activation.

Minisci-Type Decarboxylative Alkylation using a Removable Blocking Group

This method offers a practical and highly regioselective approach to 4-alkylation of pyridines through a radical-mediated Minisci reaction. The key to achieving C4-selectivity is the use of a simple, inexpensive maleate-derived blocking group on the pyridine nitrogen. This group sterically hinders the C2 and C6 positions, directing the incoming alkyl radical exclusively to the C4-position. The reaction is characterized by its operational simplicity, scalability, and broad substrate scope.[1][2]

Data Presentation
EntryPyridine SubstrateCarboxylic AcidProductYield (%)[2]
1PyridineCyclohexanecarboxylic acid4-Cyclohexylpyridine81
2Pyridine4-Phenylbutanoic acid4-(3-Phenylpropyl)pyridine75
3PyridinePivalic acid4-tert-Butylpyridine72
4Pyridine1-Adamantanecarboxylic acid4-(1-Adamantyl)pyridine85
53-MethylpyridineCyclohexanecarboxylic acid4-Cyclohexyl-3-methylpyridine78
63-ChloropyridineCyclohexanecarboxylic acid4-Cyclohexyl-3-chloropyridine65
74-PhenylpyridineCyclohexanecarboxylic acid4-Cyclohexyl-3-phenylpyridine70
Experimental Protocol

Step 1: Installation of the Blocking Group

A detailed procedure for the synthesis of the pyridinium salt with the maleate-derived blocking group can be found in the supporting information of the cited literature.

Step 2: Minisci Reaction

To a solution of the pyridinium salt (0.5 mmol, 1.0 equiv) and the carboxylic acid (1.0 mmol, 2.0 equiv) in a 1:1 mixture of 1,2-dichloroethane (DCE) and water (0.1 M), is added silver nitrate (AgNO₃, 20 mol%). The mixture is stirred at 50 °C, and a solution of ammonium persulfate ((NH₄)₂S₂O₈, 1.0 mmol, 2.0 equiv) in water is added dropwise over 10 minutes. The reaction is stirred at 50 °C for 2 hours. Upon completion, the reaction is diluted with dichloromethane and the aqueous phase is extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated in vacuo. The crude product is used in the next step without further purification.[1][2]

Step 3: Deprotection

To the crude alkylated pyridinium salt dissolved in dichloromethane (0.1 M) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv). The reaction mixture is stirred at room temperature for 30 minutes. The mixture is then washed with 1 N NaOH and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired 4-alkylpyridine.[1]

Experimental Workflow

Minisci_Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_deprotection Deprotection & Purification Start Start Pyridinium_Salt Pyridinium Salt (with blocking group) Start->Pyridinium_Salt Reaction_Mixture Mix and Heat (50 °C, 2h) Pyridinium_Salt->Reaction_Mixture Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Reaction_Mixture Reagents AgNO₃, (NH₄)₂S₂O₈ DCE/H₂O Reagents->Reaction_Mixture Workup Aqueous Workup Reaction_Mixture->Workup Add_DBU Add DBU Workup->Add_DBU Final_Workup Wash and Dry Add_DBU->Final_Workup Purification Flash Chromatography Final_Workup->Purification End 4-Alkylpyridine Purification->End

Caption: Workflow for the Minisci-type 4-alkylation of pyridines.

Transition-Metal-Free Regiodivergent Alkylation

This innovative method achieves the direct C-H alkylation of pyridines at the C4-position without the need for a transition metal catalyst. The regioselectivity is controlled by the choice of an alkyllithium activator for a 1,1-diborylalkane reagent. Specifically, the use of methyllithium directs the alkylation to the C4-position. The reaction is proposed to proceed through the formation of a tetrameric methyllithium cluster which favors the C4-alkylation pathway.[3]

Data Presentation
EntryPyridine Substrate1,1-DiborylalkaneProductYield (%)[3]
1Pyridine1,1-Bis(pinacolato)borylhexane4-Hexylpyridine78
2Pyridine1,1-Bis(pinacolato)boryl-3-phenylpropaneThis compound72
3Pyridine1,1-Bis(pinacolato)boryl-4-butene4-(But-3-en-1-yl)pyridine65
42-Methylpyridine1,1-Bis(pinacolato)borylhexane4-Hexyl-2-methylpyridine75
53-Methylpyridine1,1-Bis(pinacolato)borylhexane4-Hexyl-3-methylpyridine70
62-Phenylpyridine1,1-Bis(pinacolato)borylhexane4-Hexyl-2-phenylpyridine82
Experimental Protocol

In a glovebox, a solution of the 1,1-diborylalkane (0.40 mmol, 2.0 equiv) in 1,2-dimethoxyethane (DME, 1.0 mL) is added to a vial. Methyllithium (1.6 M in diethyl ether, 0.40 mmol, 2.0 equiv) is added dropwise at room temperature, and the mixture is stirred for 10 minutes. A solution of the pyridine substrate (0.20 mmol, 1.0 equiv) in DME (1.0 mL) is then added. The vial is sealed and the reaction mixture is heated at 80 °C for 18 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to afford the 4-alkylpyridine.[3]

Reaction Mechanism

TMF_Alkylation_Mechanism cluster_activation Activation cluster_addition Nucleophilic Addition cluster_rearomatization Rearomatization Diborylalkane 1,1-Diborylalkane Ate_Complex Boryl-ate Complex Diborylalkane->Ate_Complex + MeLi MeLi Methyllithium (tetrameric cluster) MeLi->Ate_Complex Addition_Intermediate Dihydropyridine Intermediate Ate_Complex->Addition_Intermediate Pyridine Pyridine Pyridine->Addition_Intermediate + Ate Complex Protonolysis Protonolysis (H₂O) Addition_Intermediate->Protonolysis Product 4-Alkylpyridine Protonolysis->Product Chichibabin_Alkylation_Cycle Catalyst NaBEt₃H Hydroboration Hydroboration Catalyst->Hydroboration Alkene Alkene Alkene->Hydroboration Organoborate Organoborate Intermediate Hydroboration->Organoborate Addition Nucleophilic Addition Organoborate->Addition Py_Activation Pyridine Activation Activated_Py Activated Pyridine Py_Activation->Activated_Py Pyridine Pyridine Pyridine->Py_Activation BEt3 BEt₃ BEt3->Py_Activation Activated_Py->Addition Dihydropyridine_Intermediate Dihydropyridine Intermediate Addition->Dihydropyridine_Intermediate Hydride_Elimination Hydride Elimination Dihydropyridine_Intermediate->Hydride_Elimination Hydride_Elimination->Catalyst Regeneration Product 4-Alkylpyridine Hydride_Elimination->Product Nickel_Catalysis_Logic Title Key Components for Ni-Catalyzed C4-Alkylation Catalyst Nickel(0) Precatalyst (e.g., Ni(cod)₂) Active_Catalyst Active Ni(0)-NHC Complex Catalyst->Active_Catalyst Ligand NHC Ligand (e.g., IPr, IMes) Ligand->Active_Catalyst Lewis_Acid Lewis Acid (e.g., AlMe₃) Activated_Pyridine Lewis Acid-Activated Pyridine Lewis_Acid->Activated_Pyridine Substrates Pyridine & Alkene Substrates->Activated_Pyridine Alkene_Insertion Alkene Insertion Substrates->Alkene_Insertion CH_Activation C4-H Activation Active_Catalyst->CH_Activation Activated_Pyridine->CH_Activation CH_Activation->Alkene_Insertion Reductive_Elimination Reductive Elimination Alkene_Insertion->Reductive_Elimination Product 4-Alkylpyridine Reductive_Elimination->Product

References

Application Notes and Protocols: Synthesis of Ruthenium Nanoparticles Stabilized with 4-(3-Phenylpropyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium nanoparticles (RuNPs) have garnered significant attention across various scientific disciplines, including catalysis, biomedical imaging, and drug delivery, owing to their unique electronic and catalytic properties.[1][2] The functionality and stability of these nanoparticles are critically influenced by the choice of stabilizing agent. 4-(3-Phenylpropyl)pyridine is an effective stabilizing ligand for the synthesis of ruthenium nanoparticles, imparting stability and influencing their catalytic activity.[3] This document provides a detailed protocol for the synthesis of ruthenium nanoparticles using this compound as a stabilizing agent, based on established chemical reduction methods.[4]

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of ruthenium nanoparticles stabilized with this compound. These values are representative and may be optimized for specific applications.

ParameterValueUnitNotes
Ruthenium PrecursorRuthenium(III) chloride (RuCl₃)-A common and effective precursor for RuNP synthesis.[5]
Stabilizing AgentThis compound-Provides stability and influences surface properties.[3]
Reducing AgentSodium borohydride (NaBH₄)-A strong reducing agent suitable for this synthesis.[4]
SolventEthanol/Water mixture-A common solvent system for this type of reaction.[6]
Molar Ratio (Ru:Stabilizer)1:1 to 1:5-This ratio can be varied to control particle size and stability.
Molar Ratio (Ru:Reducer)1:3 to 1:10-Excess reducing agent ensures complete reduction of the precursor.
Reaction Temperature25 (Room Temperature)°CThe reaction is typically carried out at room temperature.[6]
Reaction Time1 - 2hoursSufficient time for nanoparticle formation and stabilization.
Resulting Nanoparticle Size2 - 10nmDependent on the precise reaction conditions.[3]

Experimental Protocols

This section details the step-by-step methodology for the synthesis of ruthenium nanoparticles stabilized with this compound.

Materials and Equipment
  • Ruthenium(III) chloride (RuCl₃)

  • This compound

  • Sodium borohydride (NaBH₄)

  • Ethanol (absolute)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Centrifuge and centrifuge tubes

  • Transmission Electron Microscope (TEM) for characterization

  • UV-Vis Spectrophotometer for characterization

Synthesis Procedure
  • Preparation of the Ruthenium Precursor Solution:

    • Dissolve a specific amount of Ruthenium(III) chloride (e.g., 0.1 mmol) in a mixture of ethanol and deionized water (e.g., 50 mL, 1:1 v/v) in a round-bottom flask.

    • Stir the solution vigorously using a magnetic stirrer until the precursor is completely dissolved.

  • Addition of the Stabilizing Agent:

    • In a separate vial, dissolve the desired amount of this compound (e.g., 0.1 to 0.5 mmol) in a small volume of ethanol.

    • Add the solution of this compound dropwise to the stirring ruthenium precursor solution.

    • Allow the mixture to stir for 30 minutes to ensure proper coordination of the stabilizer to the ruthenium ions.

  • Reduction and Nanoparticle Formation:

    • Prepare a fresh solution of sodium borohydride (e.g., 0.3 to 1.0 mmol) in deionized water.

    • Add the sodium borohydride solution dropwise to the ruthenium-stabilizer mixture using a dropping funnel while maintaining vigorous stirring.

    • A color change in the solution, typically to dark brown or black, indicates the formation of ruthenium nanoparticles.[5]

  • Reaction Completion and Purification:

    • Continue stirring the reaction mixture for an additional 1-2 hours at room temperature to ensure complete reduction and stabilization.

    • The resulting colloidal solution contains the synthesized ruthenium nanoparticles.

    • Purify the nanoparticles by centrifugation to remove unreacted precursors, excess stabilizer, and byproducts.

    • Wash the collected nanoparticles multiple times with ethanol and/or deionized water, followed by centrifugation after each wash.[5]

  • Characterization:

    • The size, shape, and morphology of the synthesized ruthenium nanoparticles can be characterized using Transmission Electron Microscopy (TEM).

    • The formation of nanoparticles can be confirmed by UV-Vis spectroscopy, which will show a characteristic surface plasmon resonance peak.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of ruthenium nanoparticles stabilized with this compound.

SynthesisWorkflow A Preparation of RuCl₃ Solution B Addition of This compound A->B Stir 30 min C Dropwise Addition of NaBH₄ Solution B->C D Nanoparticle Formation C->D Stir 1-2 hours E Purification by Centrifugation & Washing D->E F Characterization (TEM, UV-Vis) E->F

Caption: Workflow for the synthesis of this compound stabilized ruthenium nanoparticles.

Potential Application: Catalytic Hydrogenation

Ruthenium nanoparticles are excellent catalysts for various chemical transformations, including hydrogenation reactions.[7] The this compound stabilized RuNPs can be employed in the catalytic hydrogenation of unsaturated compounds. The following diagram illustrates a simplified signaling pathway for this catalytic process.

CatalysisPathway Substrate Unsaturated Substrate (e.g., Alkene) RuNP Ru Nanoparticle Catalyst Substrate->RuNP Adsorption Intermediate Adsorbed Intermediates RuNP->Intermediate Surface Reaction H2 Hydrogen (H₂) H2->RuNP Adsorption & Dissociation Product Saturated Product (e.g., Alkane) Intermediate->Product Desorption

Caption: Simplified pathway for catalytic hydrogenation using ruthenium nanoparticles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Phenylpropyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-(3-Phenylpropyl)pyridine synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a low yield or no this compound at all. What are the potential causes and how can I improve the outcome?

A: Low yields are a common issue in organic synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: The purity of your starting materials is crucial. Impurities in reactants, such as the pyridine derivative or the phenylpropyl source, can interfere with the reaction, leading to side products and lower yields. Always ensure the purity of your reagents before starting the synthesis. It is advisable to use freshly distilled solvents and high-purity starting materials.

  • Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.

    • Temperature: Ensure the reaction is maintained at the optimal temperature for the chosen method. For instance, Nickel-catalyzed cross-coupling reactions may require elevated temperatures to proceed efficiently. Conversely, some reactions may require cooling to prevent the formation of byproducts.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product decomposition.

  • Catalyst Activity: If you are using a catalytic method (e.g., Nickel or Ruthenium-based), the catalyst's activity might be compromised.

    • Catalyst Deactivation: Catalysts can be sensitive to air, moisture, and impurities. Ensure that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents.

    • Catalyst Loading: The amount of catalyst used can significantly impact the yield. An insufficient amount may lead to low conversion, while an excess can sometimes promote side reactions. It is recommended to optimize the catalyst loading for your specific reaction scale.

  • Inefficient Mixing: In heterogeneous reactions, or when reagents have poor solubility, inefficient stirring can lead to poor yields. Ensure vigorous and consistent stirring throughout the reaction.

Problem 2: Formation of Significant Side Products/Impurities

Q: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation and purify my desired product?

A: The formation of side products is a common challenge. Identifying these impurities and understanding their formation mechanism is key to mitigating them.

  • Common Side Products:

    • Homocoupling Products: In cross-coupling reactions, homocoupling of the Grignard reagent or the aryl halide can occur, leading to biphenyl or 1,6-diphenylhexane, respectively.

    • Overalkylation or Isomerization: In some catalytic systems, overalkylation of the pyridine ring or isomerization of the phenylpropyl side chain can occur.

    • Bipyridyl Derivatives: Under certain conditions, particularly at high temperatures with strong bases, dimerization of the starting pyridine can lead to the formation of 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl.[1]

  • Prevention Strategies:

    • Control Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize the formation of homocoupling products. A slight excess of one reactant may be beneficial, but large excesses should be avoided.

    • Optimize Reaction Conditions: Adjusting the temperature, reaction time, and catalyst system can help to suppress side reactions. For instance, using a more selective catalyst or a lower reaction temperature might reduce the formation of unwanted byproducts.

    • Order of Addition: In some cases, the order in which the reagents are added can influence the product distribution.

  • Purification Strategies:

    • Column Chromatography: This is a highly effective method for separating this compound from most impurities. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate) is typically used.

    • Acid-Base Extraction: Since this compound is basic, it can be separated from neutral impurities by extraction with a dilute acid solution (e.g., 1 M HCl). The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

    • Distillation: If the impurities have significantly different boiling points, fractional distillation under reduced pressure can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method generally provides the highest yield for this compound?

A1: The choice of method depends on the available starting materials, scale, and desired purity. However, metal-catalyzed cross-coupling reactions, such as Nickel-catalyzed or Ruthenium-catalyzed methods, often provide high yields, with some protocols reporting yields of up to 95%. The Wolff-Kishner reduction is another high-yielding method, reported to produce yields around 88%.

Q2: My Nickel-catalyzed cross-coupling reaction is not working. What are the most common points of failure?

A2: For Nickel-catalyzed Kumada-type couplings, common failure points include:

  • Inactive Grignard Reagent: The Grignard reagent may not have formed or may have decomposed due to the presence of moisture or air. Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere.

  • Catalyst Poisoning: The nickel catalyst is sensitive to impurities. Ensure all reagents and solvents are of high purity.

  • Ligand Choice: The choice of ligand is critical. For pyridine-based substrates, ligands that can stabilize the nickel catalyst and promote reductive elimination are necessary.

Q3: Can I use 4-bromopyridine instead of 4-chloropyridine for the Nickel-catalyzed cross-coupling?

A3: Yes, 4-bromopyridine is generally more reactive than 4-chloropyridine in cross-coupling reactions and can be a suitable alternative. However, reaction conditions may need to be adjusted, as the higher reactivity of the C-Br bond might lead to a faster reaction or different side product profiles.

Q4: What are the safety precautions I should take when performing a Wolff-Kishner reduction?

A4: The Wolff-Kishner reduction involves the use of hydrazine, which is toxic and potentially explosive, and strong bases at high temperatures.

  • Hydrazine Handling: Handle hydrazine hydrate in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • High Temperatures: The reaction is typically run at high temperatures in a high-boiling solvent like diethylene glycol. Use appropriate heating mantles and ensure the reaction setup is secure.

  • Pressure Build-up: The reaction evolves nitrogen gas, which can cause pressure build-up. Ensure the reaction vessel is not sealed and has a proper outlet for gas to escape.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Synthesis MethodStarting MaterialsCatalyst/ReagentsTemperature (°C)Yield (%)
Nickel-Catalyzed Coupling4-Chloropyridine, (3-Phenylpropyl)magnesium bromideNiCl₂(dppe)Reflux~85-95%
Ruthenium-Catalyzed AlkylationPyridine, 3-Phenyl-1-propene[RuH₂(CO)(PPh₃)₃]120~90%
Wolff-Kishner Reduction4-(3-Phenylpropanoyl)pyridineHydrazine hydrate, KOH19588%
High-Temperature Reaction4-Methylpyridine, AllylbenzeneNone250-350~30%
Electrochemical SynthesisPyridine, 3-Phenylpropyl bromideNone (Constant Current)Room Temp.65%

Experimental Protocols

1. Nickel-Catalyzed Cross-Coupling (Kumada Coupling)

This protocol describes the synthesis of this compound via the cross-coupling of 4-chloropyridine with (3-phenylpropyl)magnesium bromide.

  • Materials:

    • Magnesium turnings

    • Iodine (a small crystal)

    • 3-Phenylpropyl bromide

    • Anhydrous Tetrahydrofuran (THF)

    • 4-Chloropyridine hydrochloride

    • [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe))

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings and a small crystal of iodine. The flask is purged with argon. A solution of 3-phenylpropyl bromide in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. The mixture is stirred and gently heated until the magnesium is consumed.

    • Cross-Coupling Reaction: In a separate flame-dried flask, 4-chloropyridine hydrochloride is neutralized with a suitable base (e.g., triethylamine) and extracted into an organic solvent. The solvent is removed to yield free 4-chloropyridine. The 4-chloropyridine and NiCl₂(dppe) catalyst are dissolved in anhydrous THF under an argon atmosphere. The freshly prepared Grignard reagent is then added dropwise to this solution at 0 °C.

    • Reaction Work-up: The reaction mixture is allowed to warm to room temperature and then refluxed until the starting material is consumed (monitored by TLC). The reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

    • Purification: The crude product is purified by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford this compound.

2. Wolff-Kishner Reduction

This protocol describes the reduction of 4-(3-phenylpropanoyl)pyridine to this compound.

  • Materials:

    • 4-(3-Phenylpropanoyl)pyridine

    • Hydrazine hydrate

    • Potassium hydroxide (KOH)

    • Diethylene glycol

    • Hydrochloric acid (HCl), dilute

    • Diethyl ether

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 4-(3-phenylpropanoyl)pyridine, hydrazine hydrate, and diethylene glycol are combined. Potassium hydroxide pellets are then added.

    • Reaction: The mixture is heated to reflux. Water and excess hydrazine are distilled off until the temperature of the reaction mixture reaches approximately 195 °C. The reaction is then maintained at this temperature for several hours until the evolution of nitrogen gas ceases.

    • Reaction Work-up: The reaction mixture is cooled to room temperature and diluted with water. The mixture is then acidified with dilute HCl and extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous Na₂SO₄.

    • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.

Mandatory Visualization

experimental_workflow_nickel_coupling cluster_prep Grignard Reagent Preparation cluster_coupling Cross-Coupling Reaction cluster_workup Work-up & Purification prep_start Start mg_i2 Mg turnings + I₂ in flame-dried flask under Argon prep_start->mg_i2 add_bromide Add 3-phenylpropyl bromide in THF mg_i2->add_bromide grignard_formation Formation of (3-Phenylpropyl)magnesium bromide add_bromide->grignard_formation add_grignard Add Grignard reagent at 0 °C grignard_formation->add_grignard coupling_start Start prepare_pyridine Prepare free 4-chloropyridine coupling_start->prepare_pyridine mix_reagents Mix 4-chloropyridine & NiCl₂(dppe) in THF under Argon prepare_pyridine->mix_reagents mix_reagents->add_grignard reflux Reflux until completion (TLC monitoring) add_grignard->reflux quench Quench with aq. NH₄Cl reflux->quench workup_start Start workup_start->quench extract Extract with Et₂O quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product This compound purify->final_product

Caption: Workflow for Nickel-Catalyzed Synthesis of this compound.

troubleshooting_logic cluster_reagents Reagent Purity cluster_conditions Reaction Conditions cluster_catalyst Catalyst Activity start Low Yield Issue check_reagents Check Reagent Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_catalyst Verify Catalyst Activity start->check_catalyst reagent_impure Impure? check_reagents->reagent_impure conditions_wrong Suboptimal? check_conditions->conditions_wrong catalyst_bad Inactive? check_catalyst->catalyst_bad purify_reagents Purify/Replace Reagents reagent_impure->purify_reagents Yes reagents_ok Purity OK reagent_impure->reagents_ok No end Re-run Experiment purify_reagents->end reagents_ok->check_conditions optimize_conditions Optimize Temp, Time, Conc. conditions_wrong->optimize_conditions Yes conditions_ok Conditions OK conditions_wrong->conditions_ok No optimize_conditions->end conditions_ok->check_catalyst catalyst_actions Use fresh catalyst, Ensure inert atmosphere catalyst_bad->catalyst_actions Yes catalyst_ok Catalyst OK catalyst_bad->catalyst_ok No catalyst_actions->end catalyst_ok->end

Caption: Troubleshooting Logic for Low Yield in Synthesis.

References

Technical Support Center: Synthesis of 4-(3-Phenylpropyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-(3-Phenylpropyl)pyridine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: I am seeing an unexpected peak in my NMR spectrum after synthesizing this compound. What could it be?

A1: An unexpected peak could correspond to several common side products depending on your synthetic route. The most common impurities are isomers (e.g., 2-(3-phenylpropyl)pyridine or 3-(3-phenylpropyl)pyridine), over-alkylation products, or byproducts from starting materials. If you employed a high-temperature method with a strong base like sodamide, you might be observing the formation of 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl.[1]

Q2: My yield of this compound is consistently low. What are the potential causes?

A2: Low yields can result from a variety of factors. Incomplete reaction is a common issue, which can be addressed by optimizing reaction time, temperature, or reagent stoichiometry. Another major cause is the formation of side products. For instance, in nickel-catalyzed cross-coupling reactions, improper ligand or Lewis acid choice can lead to a mixture of isomers, reducing the yield of the desired C4-substituted product.[2][3] In Wolff-Kishner reductions, the formation of azine byproducts can also significantly lower the yield of the target alkane.

Q3: How can I improve the regioselectivity of my reaction to favor the 4-substituted product?

A3: Achieving high C4-selectivity on the pyridine ring is a common challenge. For nickel-catalyzed C-H activation, the use of a bulky N-heterocyclic carbene (NHC) ligand in conjunction with a Lewis acid co-catalyst like (2,6-t-Bu2-4-Me-C6H2O)2AlMe (MAD) has been shown to exclusively favor C4-alkylation.[3] Another strategy involves the use of a removable blocking group on the pyridine nitrogen, such as a maleate-derived group, which directs functionalization to the C4-position under Minisci conditions.[4]

Q4: I am performing a Wolff-Kishner reduction of 4-(3-phenylpropanoyl)pyridine and I am getting a significant amount of a high molecular weight byproduct. What is it and how can I avoid it?

A4: The high molecular weight byproduct is likely the corresponding azine, formed from the reaction of the hydrazone intermediate with the starting ketone. To minimize azine formation, it is crucial to use an excess of hydrazine and ensure anhydrous conditions. The Huang-Minlon modification of the Wolff-Kishner reduction, which involves removing water and excess hydrazine by distillation after hydrazone formation, can significantly improve the yield of the desired alkane.[5][6]

Q5: What are the best methods to purify the final this compound product?

A5: The choice of purification method depends on the nature of the impurities. Fractional distillation under reduced pressure is effective for removing impurities with different boiling points, such as unreacted starting materials or isomeric byproducts. If you have non-volatile impurities like bipyridyl derivatives or catalyst residues, column chromatography on silica gel is a suitable method.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Presence of Isomeric Impurities (e.g., 2- or 3-substituted pyridines) Non-selective C-H functionalization in nickel-catalyzed reactions.- Employ a bulky N-heterocyclic carbene (NHC) ligand and a Lewis acid co-catalyst (e.g., MAD) to direct C4-alkylation.[3]- Use a removable blocking group on the pyridine nitrogen to ensure C4-selectivity.[4]
Lack of regiocontrol in Grignard reactions with pyridine N-oxides.- Carefully control the reaction temperature and stoichiometry. Addition of the Grignard reagent at low temperatures can improve selectivity.
Formation of 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl Use of strong bases like sodamide at high temperatures.- Consider alternative synthetic routes that do not employ such harsh conditions.[1]- If this route is necessary, carefully control the reaction time and temperature to minimize dimerization.
Azine Formation in Wolff-Kishner Reduction Incomplete reaction of the hydrazone intermediate or reaction with unreacted ketone.- Use an excess of hydrazine hydrate.- Follow the Huang-Minlon modification: after initial hydrazone formation, distill off water and excess hydrazine before proceeding with the high-temperature reduction.[5][6]
Unreacted Starting Materials Incomplete reaction.- Increase reaction time and/or temperature.- Ensure the purity and reactivity of all reagents.- Use a slight excess of the coupling partner if appropriate.
N-Oxide Formation Unintentional oxidation of the pyridine nitrogen.- Ensure an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup, especially if sensitive reagents are used.- Avoid oxidizing agents or conditions.

Key Experimental Protocols

Protocol 1: C4-Selective Nickel-Catalyzed Alkylation of Pyridine

This protocol is adapted from methodologies focusing on high regioselectivity.[3]

  • Catalyst Preparation: In a glovebox, to a vial, add Ni(COD)₂ (10 mol%), the specified N-heterocyclic carbene ligand (e.g., IPr, 12 mol%), and the Lewis acid (e.g., (2,6-t-Bu2-4-Me-C6H2O)2AlMe (MAD), 15 mol%).

  • Reaction Setup: In a separate oven-dried Schlenk tube, add pyridine (1.0 equiv) and the alkene (e.g., styrene, 1.2 equiv) in anhydrous toluene.

  • Reaction Execution: Add the catalyst mixture to the Schlenk tube. Seal the tube and heat the reaction mixture at 130 °C for 18 hours.

  • Workup and Purification: After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Modified Wolff-Kishner Reduction of 4-(3-phenylpropanoyl)pyridine

This protocol incorporates the Huang-Minlon modification to minimize azine formation.[7]

  • Hydrazone Formation: To a round-bottom flask equipped with a reflux condenser, add 4-(3-phenylpropanoyl)pyridine (1.0 equiv), diethylene glycol, and hydrazine hydrate (5.0 equiv). Heat the mixture at 130 °C for 1 hour.

  • Water Removal: Increase the temperature to distill off water and excess hydrazine.

  • Reduction: After the distillation, add potassium hydroxide (10.0 equiv) to the reaction mixture. Increase the temperature to 190 °C and stir for an additional 5 hours.

  • Workup and Purification: Cool the reaction mixture to room temperature and pour it into a mixture of ice and aqueous HCl. Extract the product with diethyl ether, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be further purified by vacuum distillation.

Quantitative Data Summary

Synthetic MethodKey ConditionsDesired Product YieldMajor Side Product(s)Side Product Yield
Sodamide Coupling Sodamide, xylene, reflux (138-153 °C)Unreacted: 61%4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl54% (based on consumed starting material)[1]
Nickel-Catalyzed C-H Alkylation Ni(COD)₂/IPr/MAD, toluene, 130 °CGood to modest yieldsBranched adducts (in some cases)Small amounts[3]
Wolff-Kishner Reduction (Modified) KOH, hydrazine hydrate, diethylene glycol, 190 °C~88%AzineMinimized with protocol

Reaction Pathway Diagram

Side_Reactions cluster_start Starting Materials cluster_pathways Synthetic Routes cluster_side Side Products Pyridine Pyridine Ni_Catalysis Ni-Catalyzed C-H Alkylation (+ Alkene) Pyridine->Ni_Catalysis PhenylpropanoylPyridine 4-(3-Phenylpropanoyl)pyridine Wolff_Kishner Wolff-Kishner Reduction PhenylpropanoylPyridine->Wolff_Kishner PyridineNOxide Pyridine-N-Oxide Grignard Grignard Reaction (+ R-MgX) PyridineNOxide->Grignard MainProduct This compound Sodamide Sodamide Coupling MainProduct->Sodamide Ni_Catalysis->MainProduct Isomers 2- & 3- Isomers Ni_Catalysis->Isomers Wolff_Kishner->MainProduct Azine Azine Wolff_Kishner->Azine Grignard->MainProduct Grignard->Isomers Sodamide->MainProduct Bipyridyl 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl Sodamide->Bipyridyl

References

Common byproducts in 4-(3-Phenylpropyl)pyridine synthesis like 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-phenylpropyl)pyridine. Our focus is to address common challenges, particularly the formation of dimeric byproducts such as 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl.

Frequently Asked Questions (FAQs)

Q1: During the synthesis of this compound using a strong base like sodamide, I isolated a significant amount of a high molecular weight byproduct. Mass spectrometry suggests it is a dimer. What is this byproduct and why does it form?

A1: A common byproduct in the synthesis of this compound, especially under conditions of high temperature and a strong base like sodamide (NaNH₂), is the dimeric compound 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl.[1][2] The formation of this byproduct is analogous to a known side reaction in the Chichibabin amination of pyridines, where dimerization can compete with the desired functionalization.[1]

The reaction mechanism involves the deprotonation of the pyridine ring by the strong base, which can lead to a nucleophilic attack of one pyridine molecule on another, resulting in a dimeric structure. High temperatures and the use of aprotic solvents like xylene can favor this dimerization pathway.[1][2]

Q2: How can I minimize the formation of 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl during my synthesis?

A2: Minimizing the formation of the dimeric byproduct requires careful control of reaction conditions. Here are several strategies:

  • Lower Reaction Temperature: High temperatures favor the dimerization side reaction. If possible, explore lower reaction temperatures while still ensuring a reasonable reaction rate for the desired synthesis.

  • Alternative Base: The choice of base is critical. While sodamide is effective for some transformations, its high basicity can promote dimerization. Consider exploring alternative, less aggressive bases if your synthetic route allows.

  • Control of Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the strong base may increase the likelihood of side reactions.

  • Alternative Synthetic Routes: If dimerization remains a significant issue, consider alternative synthetic strategies that do not employ harsh, high-temperature basic conditions. For example, cross-coupling reactions can be a viable alternative for constructing the 4-substituted pyridine skeleton.

Q3: My reaction is complete, but I have a mixture of this compound and the dimeric byproduct. How can I effectively separate them?

A3: The separation of this compound from its higher molecular weight dimeric byproduct can typically be achieved through standard purification techniques:

  • Distillation: If the desired product is volatile, fractional distillation under reduced pressure can be an effective method for separation from the less volatile dimer.[2]

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. Due to the basic nature of the pyridine nitrogen, tailing on silica gel can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine, can be added to the eluent.[3]

  • Crystallization: If your desired product is a solid at room temperature or can be derivatized to a crystalline solid, crystallization can be a highly effective purification method to achieve high purity.[3]

  • Acid-Base Extraction: As both the product and byproduct are basic, this method may be less effective for direct separation. However, it can be useful for removing non-basic impurities prior to other purification steps.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low yield of this compound and significant formation of a high-boiling point byproduct. The reaction conditions (high temperature, strong base) are favoring the dimerization side reaction, analogous to a Chichibabin side reaction.[1]- Lower the reaction temperature. - Reduce the amount of strong base used. - Consider a less reactive base if the primary reaction allows. - If using sodamide in xylene, ensure the reaction is not heated for an extended period after the initial reaction is complete.[2]
Difficulty in separating the desired product from the byproduct. The physical properties of the product and byproduct may be similar, making separation challenging.- For distillation, use a Vigreux column to improve separation efficiency.[2] - For column chromatography, use a gradient elution and consider adding triethylamine (0.1-1%) to the eluent to reduce tailing.[3] - Explore different solvent systems for crystallization to find one that selectively crystallizes the desired product.[3]
Reaction is sluggish and does not go to completion. Insufficient activation of the starting materials or suboptimal reaction conditions.- Ensure the purity and reactivity of your starting materials and reagents. - If lowering the temperature to reduce byproducts, you may need to increase the reaction time. - Ensure efficient stirring to maintain a homogeneous reaction mixture.

Quantitative Data on Byproduct Formation

The following table summarizes data from a reported synthesis where 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl was a significant byproduct.

Reactant Reagent & Solvent Temperature Product Yield (unreacted starting material) Byproduct Yield (4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl) Byproduct Yield (based on consumed starting material) Reference
This compoundSodamide in Xylene138-153°C (Reflux)182.5 g (0.93 moles)62.9 g (0.16 mole)54.0%[2]

Experimental Protocol: Synthesis of this compound with Minimized Dimerization

This protocol is based on literature procedures and incorporates best practices to minimize the formation of 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl.

1. Reagents and Materials:

  • 4-Picoline

  • Phenethyl bromide

  • Strong base (e.g., n-Butyllithium or Lithium diisopropylamide)

  • Anhydrous solvent (e.g., Tetrahydrofuran)

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

2. Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Deprotonation: Cool the solvent to -78°C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium or lithium diisopropylamide to the flask.

  • Addition of 4-Picoline: Still at -78°C, add 4-picoline dropwise to the reaction mixture. Stir for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add phenethyl bromide dropwise to the reaction mixture, maintaining the temperature at -78°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, slowly add saturated aqueous ammonium chloride to quench the reaction while the temperature is still low.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 0.5% triethylamine) to isolate the pure this compound.

Reaction Pathway Visualization

The following diagram illustrates the desired synthetic pathway to this compound and the competing side reaction leading to the formation of the dimeric byproduct.

Caption: Reaction scheme for this compound and its dimerization.

References

Troubleshooting low enantioselectivity in Jacobsen epoxidation with 4-(3-Phenylpropyl)pyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for troubleshooting the Jacobsen epoxidation, with a specific focus on reactions utilizing 4-(3-Phenylpropyl)pyridine N-oxide (P3NO) as an axial ligand. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly low enantioselectivity, encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Jacobsen epoxidation is yielding low enantiomeric excess (% ee). What are the primary factors I should investigate?

Low enantioselectivity in a Jacobsen epoxidation is a common issue that can typically be traced back to one of three areas: the integrity of the catalyst system, the reaction conditions, or the purity of the reagents. A systematic evaluation of each of these components is the most effective way to identify and solve the problem.

Q2: Could the this compound N-oxide (P3NO) ligand be the cause of low enantioselectivity?

While it's crucial to ensure the purity of the P3NO, this specific axial ligand is generally not the root cause of poor enantioselectivity. In fact, for substrates like indene, P3NO has been shown to increase the reaction rate and stabilize the catalyst without negatively impacting the enantioselectivity.[1][2][3] Its primary roles are to enhance reaction kinetics and catalyst stability, which allows for lower catalyst loading.[4][5] If you are experiencing low % ee, it is more productive to investigate other parameters first.

Q3: How does the purity of the (Salen)Mn(III) catalyst affect the reaction outcome?

The chiral (Salen)Mn(III) complex is the cornerstone of asymmetric induction in this reaction. Its proper formation, purity, and activation are paramount for achieving high enantioselectivity.

  • Incomplete Formation or Resolution: The synthesis of the salen ligand involves the resolution of 1,2-diaminocyclohexane. Incomplete resolution will lead to a ligand that is not enantiopure, which in turn produces a catalyst incapable of high stereochemical control.[6][7]

  • Catalyst Degradation: The catalyst can degrade over the course of the reaction.[3] While P3NO helps to stabilize it, factors like impurities in the substrate or solvent, or improper pH of the oxidant solution can accelerate decomposition.

  • Moisture Sensitivity: Although less sensitive than reagents in other asymmetric reactions like the Sharpless epoxidation, ensuring the catalyst is handled in a dry environment is good practice.

Q4: What are the most critical reaction conditions to control for high enantioselectivity?

Several reaction parameters must be carefully controlled to ensure the chiral environment of the catalyst is maintained throughout the reaction.

  • Temperature: Jacobsen epoxidations are often performed at low temperatures (e.g., 0 °C to room temperature). Running the reaction at a temperature that is too high can decrease enantioselectivity.

  • Oxidant Quality and pH: When using sodium hypochlorite (bleach) as the oxidant, its pH is critical. A buffered solution, typically adjusted to a pH of around 11.3, is often required to prevent catalyst decomposition and side reactions.[8] The quality and concentration of the bleach solution are also important factors.

  • Solvent Purity: The use of dry, high-purity solvents is essential. Impurities, especially water or protic solvents, can interfere with the catalyst's function.

Q5: How can I be sure my reagents are not the source of the problem?

The purity of the alkene substrate and the axial ligand is critical.

  • Substrate Purity: Impurities in the alkene can potentially poison the catalyst or lead to side reactions, consuming the oxidant and reducing the overall efficiency and selectivity.

  • P3NO Purity: Ensure the this compound N-oxide is pure. While it doesn't direct stereochemistry, impurities within it could potentially interfere with the reaction.

Data Summary: Role of this compound N-oxide

The primary benefits of using P3NO are kinetic and stability-related, rather than stereochemical. The following table summarizes the expected impact of adding P3NO to a standard Jacobsen epoxidation.

FeatureWithout this compound N-oxideWith this compound N-oxideReference
Reaction Rate SlowerSignificantly Faster[4][9]
Catalyst Loading Higher loading required (e.g., >5 mol%)Lower loading is effective (<1 mol%)[1][4][5]
Catalyst Stability Less stable, degrades more quicklyMore stable[2][9]
Enantioselectivity (% ee) High (Substrate Dependent)Generally Unaffected or Slightly Improved[1][2][3]

Visual Troubleshooting Guide

The following workflow provides a systematic approach to diagnosing the cause of low enantioselectivity in your Jacobsen epoxidation.

Troubleshooting_Workflow Start Low Enantioselectivity Observed Check_Catalyst Step 1: Verify Catalyst Integrity Start->Check_Catalyst Catalyst_Purity Is the (Salen)Mn complex enantiopure and properly formed? Check_Catalyst->Catalyst_Purity Check_Conditions Step 2: Scrutinize Reaction Conditions Temp_Control Was the temperature correctly maintained? Check_Conditions->Temp_Control Check_Reagents Step 3: Assess Reagent Purity Substrate_Purity Is the alkene substrate pure? Check_Reagents->Substrate_Purity Catalyst_Handling Was the catalyst handled to prevent degradation? Catalyst_Purity->Catalyst_Handling Yes Solution Problem Identified & Resolved Catalyst_Purity->Solution No (Re-synthesize/ Re-purify catalyst) Catalyst_Handling->Check_Conditions Yes Catalyst_Handling->Solution No (Review handling procedures) Oxidant_pH Was the oxidant solution pH correctly buffered (e.g., ~11.3)? Temp_Control->Oxidant_pH Yes Temp_Control->Solution No (Optimize temp. control) Oxidant_pH->Check_Reagents Yes Oxidant_pH->Solution No (Prepare fresh, buffered oxidant) Ligand_Purity Is the P3NO ligand pure? Substrate_Purity->Ligand_Purity Yes Substrate_Purity->Solution No (Purify substrate) Ligand_Purity->Solution Yes Ligand_Purity->Solution No (Purify P3NO ligand)

Caption: A step-by-step workflow for troubleshooting low enantioselectivity.

Role of P3NO in the Catalytic Cycle

The axial ligand, this compound N-oxide, plays a crucial, non-stereodirecting role in the Jacobsen epoxidation. It enhances the reaction by stabilizing the catalyst and facilitating the transfer of the oxidant into the organic phase.

P3NO_Role cluster_organic Organic Phase cluster_aqueous Aqueous Phase Mn_III (Salen)Mn(III) Complex (Pre-catalyst) Mn_V_O [(P3NO)(Salen)Mn(V)=O] (Active Oxidizing Species) Mn_III->Mn_V_O Oxidation P3NO 4-(3-Phenylpropyl) pyridine N-oxide (P3NO) P3NO->Mn_V_O Coordination & Stabilization Oxidant Aqueous Oxidant (e.g., NaOCl) Oxidant->Mn_V_O Phase Transfer (Facilitated by P3NO) Mn_V_O->Mn_III Regeneration Alkene Alkene Substrate Epoxide Chiral Epoxide Alkene->Epoxide Oxygen Atom Transfer (from Mn(V)=O)

Caption: The role of P3NO in the Jacobsen epoxidation catalytic cycle.

Experimental Protocols

Protocol 1: Preparation of (R,R)-(Salen)Mn(III)Cl Catalyst

This protocol outlines the synthesis of the Jacobsen's catalyst.

  • Ligand Synthesis: (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (the "Jacobsen ligand") is prepared via condensation of resolved (R,R)-1,2-diaminocyclohexane with 2 equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde.

  • Complexation:

    • Charge a round-bottom flask with the Jacobsen ligand (1.0 g) and absolute ethanol (25 mL).

    • Heat the mixture to reflux with stirring for 20 minutes.

    • Add solid manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O, 2.0 equivalents) in one portion.

    • Continue refluxing for 30 minutes.

  • Oxidation:

    • Fit the flask with a tube to bubble air into the solution.

    • Bubble air slowly through the refluxing solution for 1 hour. The color should change to a dark brown.

    • After cooling to room temperature, add water to precipitate the catalyst.

    • Collect the brown solid by vacuum filtration, wash with water, and air dry to yield the (Salen)Mn(III)Cl complex.

Protocol 2: General Procedure for Asymmetric Epoxidation

This procedure is a general guideline for the epoxidation of an unfunctionalized alkene using the prepared catalyst and P3NO.

  • Preparation of Oxidant Solution:

    • Prepare a 0.55 M solution of NaOCl by diluting commercial bleach.

    • Buffer this solution by adding Na₂HPO₄ (to a final concentration of 0.05 M).

    • Adjust the pH of the final solution to ~11.3 using 1.0 M NaOH.

  • Reaction Setup:

    • To a flask charged with the alkene substrate (1.0 mmol) and this compound N-oxide (0.25 mmol), add dichloromethane (CH₂Cl₂, 10 mL).

    • Add the (R,R)-(Salen)Mn(III)Cl catalyst (0.02-0.05 mmol).

    • Cool the mixture to 0 °C in an ice bath.

  • Epoxidation:

    • Add the buffered bleach solution (~2.0 mL) to the stirred organic solution.

    • Stir the biphasic mixture vigorously at 0 °C.

    • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Once the reaction is complete, separate the organic layer.

    • Extract the aqueous layer twice with CH₂Cl₂.

    • Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.

    • Filter the solution and remove the solvent under reduced pressure.

    • Purify the crude epoxide by flash column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess of the purified epoxide using chiral GC or HPLC analysis.

References

Technical Support Center: Optimizing Wolff-Kishner Reductions for Pyridyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Wolff-Kishner reduction of pyridyl ketones. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions, with a specific focus on temperature control to maximize yield and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in the Wolff-Kishner reduction?

A1: The Wolff-Kishner reduction is a two-stage process: formation of a hydrazone intermediate, followed by its decomposition to the alkane. High temperatures, typically in the range of 180-220°C, are crucial for the second stage.[1][2][3] This thermal energy facilitates the elimination of nitrogen gas (N₂), a thermodynamically stable molecule, which is the driving force for the irreversible formation of the final alkane product.[4][5]

Q2: Why are high-boiling point solvents like ethylene glycol or diethylene glycol necessary?

A2: Solvents such as ethylene glycol (b.p. 197°C) and diethylene glycol (b.p. 245°C) are used because they can reach and maintain the high temperatures required for the decomposition of the hydrazone intermediate.[2][4][6] Standard laboratory solvents would boil off long before the necessary reaction temperature is achieved.

Q3: What is the Huang-Minlon modification and how does it help control the temperature?

A3: The Huang-Minlon modification is the most commonly used procedure for the Wolff-Kishner reduction. It involves an initial, lower-temperature step (e.g., 110-130°C) to form the hydrazone.[7] Following this, water (a byproduct of hydrazone formation) and any excess hydrazine are distilled out of the reaction mixture.[4][8][9][10] Removing the water is critical because its presence would otherwise create an azeotrope, preventing the reaction temperature from rising above water's boiling point. Once the water is removed, the mixture can be heated to the higher temperatures (190-200°C) required for the final reduction step.[9][10][11] This one-pot procedure significantly shortens reaction times and improves yields compared to the original method.[8][9]

Q4: What are the specific risks of using high temperatures when reducing pyridyl ketones?

A4: The primary risk is the thermal decomposition of the pyridine ring itself. Pyridine and its derivatives can undergo radical-pathway decomposition at very high temperatures, which can lead to ring-opening and the formation of undesired byproducts and tars, ultimately lowering the yield of the desired product.[12] Therefore, a careful balance must be struck: the temperature must be high enough to drive the reduction but not so high as to cause significant degradation of the heterocyclic ring.

Q5: Are there lower-temperature alternatives to the traditional Wolff-Kishner reduction?

A5: Yes, several modifications allow the reaction to proceed at milder temperatures.

  • Cram Modification: This method uses potassium tert-butoxide in a DMSO solvent, which can allow the reaction to proceed at temperatures as low as 23°C.[8]

  • Microwave-Assisted Reduction: Using a microwave synthesizer can dramatically reduce reaction times from hours to minutes.[13][14] While the bulk temperature may be controlled, localized superheating by the microwaves accelerates the reaction, often under milder overall conditions.[15][16]

  • Caglioti Reaction: This involves the reduction of tosylhydrazones (derived from the ketone) with hydride donors like sodium borohydride, which proceeds under much gentler conditions than the high-heat, strongly basic environment of the classic Wolff-Kishner.[4][8]

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Reaction

Potential Cause Recommended Solution
Insufficient Temperature The decomposition of the hydrazone requires temperatures of 180-200°C.[2][8] Ensure your solvent's boiling point is high enough (e.g., diethylene glycol). Crucially, confirm that water and excess hydrazine have been thoroughly removed by distillation before the final heating phase, as per the Huang-Minlon modification.[9][10]
Premature Reaction Quenching The reaction may require several hours at high temperature for completion. Monitor the reaction progress via TLC or LC-MS to determine the optimal reaction time before workup. Recent literature examples show heating for 4-5 hours at ~190°C is common.[7]
Steric Hindrance Highly substituted or sterically hindered pyridyl ketones may form the hydrazone intermediate slowly or require more forcing conditions. The Barton modification, which uses sodium metal in diethylene glycol at higher temperatures, can sometimes be effective for these challenging substrates.[9]
Azine Formation A common side reaction involves the reaction of the hydrazone intermediate with another molecule of the starting ketone, forming an azine. This can be minimized by the slow addition of the ketone or pre-formed hydrazone to the basic solution and by ensuring the vigorous exclusion of water.[9]

Issue 2: Product Decomposition or Formation of Tarry Byproducts

Potential Cause Recommended Solution
Temperature Too High While high heat is necessary, excessive temperatures (>220°C) or prolonged heating can cause the pyridine ring to decompose.[12] Use a high-boiling solvent like diethylene glycol and carefully control the temperature to stay within the 190-200°C range. Minimize the time the reaction is held at the maximum temperature.
Base-Sensitivity of Substituents The strongly basic conditions (KOH, NaOH) can affect other functional groups on your molecule. If base-labile groups are present, consider alternative, milder reduction methods like the Caglioti reaction (reduction of a tosylhydrazone with NaBH₄).[4][8]

Summary of Wolff-Kishner Modifications & Conditions

Modification Typical Base Solvent Temperature Key Feature/Best For
Classic Wolff-Kishner Sodium EthoxideEthanol (sealed tube)~180-200°COriginal method, largely superseded.[9][11]
Huang-Minlon KOH or NaOHEthylene or Diethylene Glycol190-200°CMost common; one-pot procedure with water distillation for efficient heating.[8][9]
Barton Sodium MetalDiethylene GlycolHigher Temps (>200°C)Sterically hindered ketones; requires vigorous exclusion of water.[8][9]
Cram Potassium t-ButoxideDMSOAs low as 23°CBase-sensitive substrates; avoids high heat.[8]
Microwave-Assisted KOHEthylene GlycolN/A (Microwave Irradiation)Rapid reaction times (minutes); mild overall conditions.[13][16]

Experimental Protocols

Protocol 1: Huang-Minlon Reduction of a Pyridyl Ketone

This protocol is a generalized procedure based on common literature methods.[7] Researchers should adapt molar equivalents and volumes based on their specific substrate.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a distillation head, add the pyridyl ketone (1.0 equiv), diethylene glycol (approx. 10-20 mL per gram of ketone), potassium hydroxide (KOH, 6.0-10.0 equiv), and hydrazine monohydrate (10.0-20.0 equiv).

  • Hydrazone Formation: Heat the reaction mixture to 110-130°C for 1 hour.

  • Distillation: Reconfigure the apparatus for distillation. Increase the temperature to distill off water and excess hydrazine. Continue distillation until the temperature of the reaction mixture reaches ~190°C.

  • Reduction: Once the distillation is complete, reconfigure the apparatus for reflux. Maintain the reaction temperature at 190-200°C for 4-5 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice and water. Acidify the mixture to a neutral or slightly acidic pH with aqueous HCl (e.g., 1M HCl).

  • Extraction & Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Wolff-Kishner Reduction

This protocol is adapted from procedures for the rapid reduction of carbonyls.[13][16] Warning: Reactions under microwave irradiation can pressurize the vessel. Use only equipment designed for microwave chemistry.

  • Hydrazone Formation (Step 1): In a microwave-safe reaction vessel, combine the pyridyl ketone (1.0 equiv), hydrazine hydrate (~2.5 equiv), and ethylene glycol (~5 mL per gram of ketone). Seal the vessel and irradiate in the microwave synthesizer at medium power for 30-60 seconds.

  • Reduction (Step 2): Cool the vessel. To a separate vessel containing ethylene glycol and KOH (~3 equiv), add the hydrazone formed in the previous step. Seal the new vessel and irradiate for an additional 10-30 seconds.

  • Workup: After cooling, dilute the reaction mixture with water, acidify with HCl, and extract with an organic solvent as described in the Huang-Minlon workup procedure. Purify as needed.

Visual Guides

wolff_kishner_workflow cluster_setup Step 1: Reaction Setup cluster_hydrazone Step 2: Hydrazone Formation cluster_distill Step 3: Water Removal cluster_reduction Step 4: Reduction cluster_workup Step 5: Workup & Purification start Combine Pyridyl Ketone, KOH, Hydrazine Hydrate, and Diethylene Glycol hydrazone Heat to 110-130 °C (1 hour) start->hydrazone distill Distill H₂O and excess Hydrazine until pot temp reaches 190 °C hydrazone->distill reduction Reflux at 190-200 °C (4-5 hours) distill->reduction workup Cool, Quench, Extract, Purify reduction->workup end Final Product: Reduced Pyridyl Alkane workup->end

Caption: Workflow for the Huang-Minlon modification of the Wolff-Kishner reduction.

troubleshooting_tree start Reaction Issue: Low Yield / Incomplete q1 Was starting material consumed (check by TLC)? start->q1 incomplete Incomplete Reaction q1->incomplete No degraded Starting Material Consumed, But Low Product Yield q1->degraded Yes q2 Was water fully removed? Did pot temp reach >190°C? incomplete->q2 temp_issue Action: Re-run reaction. Ensure thorough distillation to reach 190-200°C. q2->temp_issue No time_issue Action: Increase reflux time at 190-200°C. Monitor reaction progress. q2->time_issue Yes success Successful Optimization temp_issue->success time_issue->success q3 Are there tarry byproducts or multiple spots on TLC? degraded->q3 temp_too_high Probable Cause: Thermal Decomposition q3->temp_too_high Yes, significant tar side_reactions Probable Cause: Side Reactions (e.g., Azine) q3->side_reactions Yes, multiple clean spots temp_too_high_sol Action: Lower temp slightly (e.g., to 185-190°C) or reduce reaction time. temp_too_high->temp_too_high_sol temp_too_high_sol->success side_reactions_sol Action: Use milder conditions (e.g., Cram/Microwave) or modify reagent addition. side_reactions->side_reactions_sol side_reactions_sol->success

Caption: Troubleshooting decision tree for optimizing Wolff-Kishner reactions.

References

Technical Support Center: Overcoming Catalyst Deactivation in Ni-Catalyzed Pyridine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with catalyst deactivation in Nickel-catalyzed pyridine alkylation.

Troubleshooting Guide

This section addresses specific issues that may arise during Ni-catalyzed pyridine alkylation experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential Cause Suggested Solution
Catalyst Deactivation by Agglomeration (Nickel Black Formation) The accumulation of low-valent nickel species can lead to the formation of catalytically inactive nickel nanoparticles, often observed as a black precipitate.[1][2] To mitigate this, increase the reaction concentration to favor the rate of oxidative addition over agglomeration.[1] In photoredox catalysis, using a heterogeneous photocatalyst with broad absorption can allow for wavelength-dependent control of the reductive elimination rate, preventing the buildup of Ni(0).[2]
Formation of Inactive Ni(II) Dimers Ni(II) intermediates can aggregate to form stable, catalytically inactive dimers, particularly in the presence of certain ligands or bases.[3][4] Employing bulky, electron-rich phosphine ligands (e.g., PCy₃) can prevent this dimerization, although it may slow down the transmetalation step.[3]
Strong Coordination of Pyridine to the Catalyst The Lewis basic nitrogen of pyridine can strongly coordinate to the nickel center, inhibiting the desired C-H activation. The use of a Lewis acid co-catalyst, such as AlMe₃, can coordinate to the pyridine nitrogen, preventing its direct binding to the nickel and facilitating the reaction.[5][6]
Poor Ligand Choice The ligand plays a crucial role in stabilizing the nickel catalyst and influencing its reactivity and selectivity. For C4-alkylation, bulky N-heterocyclic carbene (NHC) ligands are often effective.[7][8] For C2-alkenylation, tri(isopropyl)phosphine (P(i-Pr)₃) has been shown to be a suitable choice.[5] In some cases, bifunctional ligands that can interact with both the nickel and a co-catalyst can enhance reactivity and prevent deactivation.[9][10]

Issue 2: Poor Regioselectivity (Mixture of Isomers)

Potential Cause Suggested Solution
Intrinsic Electronic Properties of Pyridine Pyridine's electronic nature typically favors functionalization at the C2 and C4 positions.
Inappropriate Catalyst System for Desired Selectivity The choice of ligand and co-catalyst is critical for controlling regioselectivity. For C4-selectivity , a combination of a bulky NHC ligand and a Lewis acid like AlMe₃ is often employed.[7][8] The steric bulk of the ligand and the Lewis acid adduct can disfavor reaction at the more sterically hindered C2 position.[5] For C2-selectivity , a less bulky ligand such as P(i-Pr)₃ in conjunction with a Lewis acid can be effective.[5] For the more challenging C3-selectivity , a bifunctional N-heterocyclic carbene-ligated Ni-Al catalyst has been developed that directs the reaction to this position.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in my reaction?

A1: The most common visual indicator is the formation of a black precipitate, known as nickel black, which is indicative of nickel nanoparticle agglomeration.[1][2] A significant drop in reaction rate or a stall in the reaction before full conversion of the starting material are also strong indicators of catalyst deactivation.

Q2: How can I choose the right ligand to prevent catalyst deactivation?

A2: The ideal ligand depends on the specific reaction and desired outcome.

  • To prevent Ni(II) dimer formation: Use bulky, electron-rich phosphine ligands.[3]

  • For C4-selective alkylation: Bulky N-heterocyclic carbene (NHC) ligands are generally preferred.[7][8]

  • For C2-selective alkenylation: Less sterically demanding phosphine ligands like P(i-Pr)₃ can be effective.[5]

  • For challenging transformations and improved stability: Consider bifunctional ligands that can chelate to the nickel center and interact with a co-catalyst.[9][10]

Q3: What is the role of a Lewis acid co-catalyst, and how do I choose one?

A3: A Lewis acid, such as trimethylaluminum (AlMe₃), plays a dual role. It coordinates to the nitrogen atom of the pyridine, which prevents catalyst inhibition through strong Ni-N coordination and electronically activates the pyridine ring towards C-H functionalization.[5][6] The choice of Lewis acid can also influence regioselectivity. While AlMe₃ is commonly used, other aluminum-based Lewis acids or diorganozincs may be effective depending on the specific transformation.[7]

Q4: Can I regenerate my deactivated nickel catalyst?

A4: Catalyst regeneration is possible, but the method depends on the cause of deactivation.

  • For coke or organic residue buildup: Treatment with an oxidative gas (like CO₂) at high temperatures, followed by reduction, can be effective.[11]

  • For sulfur poisoning: Treatment with steam at elevated temperatures can remove sulfur species.[11]

  • For Raney-Nickel: Regeneration can be achieved through acidic or alkaline washes, or by treatment under a hydrogen atmosphere at elevated temperature and pressure.[12][13] The optimal conditions need to be determined empirically for specific catalyst systems.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Ni-catalyzed pyridine functionalization, highlighting the impact of different reaction parameters on yield and selectivity.

Table 1: Effect of Ligand and Lewis Acid on C4-Alkylation of Pyridine with 1-Tridecene

EntryLigandLewis Acid (mol%)Yield of 4-alkylpyridine (%)Yield of 3-alkylpyridine (%)
1IPr (5 mol%)AlMe₃ (20)707
2IPr (5 mol%)MAD (20)650
3P(i-Pr)₃ (5 mol%)AlMe₃ (20)00
Reaction Conditions: Pyridine (1.0 mmol), 1-tridecene (1.5 mmol), Ni(cod)₂ (5 mol%), in toluene at 130 °C for 3h. IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene; MAD = methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide). Data sourced from[7].

Table 2: C3-Alkenylation of Pyridine using a Bifunctional Ni-Al Catalyst

Pyridine SubstrateProduct Yield (%)C3:C2:C4 Selectivity
Pyridine75>98:2:0
3-Methylpyridine64>98:2:0 (C5-alkenylation)
4-Phenylpyridine4390:10:0
Reaction Conditions: Pyridine derivative (0.2 mmol), alkyne (0.6 mmol), Ni(cod)₂ (10 mol%), Ligand L10 (10 mol%), ᵗBuONa (12.5 mol%), AlⁱBu₃ (20 mol%) in toluene at 100 °C for 12h. Data sourced from[9].

Experimental Protocols

Protocol 1: General Procedure for Ni/Lewis Acid-Catalyzed C4-Alkylation of Pyridine

  • In a glovebox, to an oven-dried screw-capped vial, add Ni(cod)₂ (5 mol%) and the N-heterocyclic carbene (NHC) ligand (5 mol%).

  • Add toluene as the solvent.

  • Add the pyridine substrate (1.0 equiv).

  • Add the alkene (1.5 equiv).

  • Add the Lewis acid (e.g., AlMe₃, 20 mol%) solution in hexanes.

  • Seal the vial tightly and remove it from the glovebox.

  • Heat the reaction mixture in an oil bath at 130 °C for the specified time (e.g., 3 hours).

  • After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regeneration of Raney®-Nickel Catalyst

Safety Note: Raney®-Nickel is pyrophoric and must be handled with care under an inert atmosphere or solvent.

  • After the reaction, allow the catalyst to settle and decant the supernatant.

  • Wash the catalyst multiple times with a suitable solvent (e.g., methanol, toluene) to remove adsorbed products and byproducts.[14]

  • For more robust regeneration, transfer the washed catalyst to a high-pressure reactor.

  • Add a suitable solvent and pressurize the reactor with hydrogen gas (e.g., 30 bar).

  • Heat the mixture to a specified temperature (e.g., 150 °C) for a set period.[14]

  • After cooling and carefully venting the hydrogen, the regenerated catalyst can be reused.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Ni-Catalyzed Pyridine Alkylation

troubleshooting_workflow start Low or No Product Yield check_precipitate Observe Reaction Mixture: Black Precipitate (Nickel Black)? start->check_precipitate check_ligand Review Ligand Choice: Is it appropriate for the desired regioselectivity and known to prevent dimer formation? check_precipitate->check_ligand No solution_precipitate Increase reaction concentration. In photoredox, adjust wavelength. check_precipitate->solution_precipitate Yes check_lewis_acid Check for Lewis Acid Co-catalyst: Is a Lewis acid being used to prevent pyridine coordination to Ni? check_ligand->check_lewis_acid Yes solution_ligand Use bulky, electron-rich phosphine or NHC ligand. Consider a bifunctional ligand. check_ligand->solution_ligand No solution_lewis_acid Add a Lewis acid (e.g., AlMe3). check_lewis_acid->solution_lewis_acid No end Improved Yield check_lewis_acid->end Yes solution_precipitate->end solution_ligand->end solution_lewis_acid->end

A flowchart to diagnose and solve issues of low product yield.

Diagram 2: Catalyst Deactivation via Ni(II) Dimer Formation

deactivation_pathway cluster_active Active Catalytic Cycle cluster_deactivation Deactivation Pathway Ni0 Ni(0)Lₙ NiII_intermediate [LₙNi(II)(Py)X] Ni0->NiII_intermediate Oxidative Addition Product Alkylated Pyridine NiII_intermediate->Product Reductive Elimination Dimer Inactive Ni(II) Dimer [LNi(μ-X)₂(Py)NiL] NiII_intermediate->Dimer Dimerization Product->Ni0

Mechanism of catalyst deactivation through the formation of an inactive Ni(II) dimer.

References

Issues with phase separation in 4-(3-Phenylpropyl)pyridine electrochemical systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3-Phenylpropyl)pyridine (PPP) in biphasic electrochemical systems. The inherent nature of these experiments involves a deliberate phase separation—typically an organic PPP microdroplet containing a redox-active species immobilized on an electrode and immersed in an aqueous electrolyte. The challenges in these systems arise not from preventing this phase separation, but from maintaining a stable and well-defined three-phase (electrode-organic-aqueous) boundary and controlling the intricate processes that occur at the liquid-liquid interface.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (PPP) in these electrochemical systems?

A1: this compound primarily serves as a water-immiscible organic solvent.[1][2] Its function is to create a stable microdroplet phase on the electrode surface, which can dissolve water-insoluble redox-active species, such as transition metal complexes.[1][2] This setup allows for the investigation of coupled electrochemical reactions and ion transfer processes across the PPP-aqueous electrolyte interface.[1][3][4]

Q2: What is meant by a "triple-phase boundary" in the context of PPP electrochemical experiments?

A2: The triple-phase boundary is the junction where the electrode, the PPP organic microdroplet, and the aqueous electrolyte all meet. This interface is critical as it's the location where electron transfer from the electrode is coupled with ion transfer across the liquid-liquid boundary. The electrochemical reactions are driven within the PPP microphase.[1][3][5]

Q3: Why is the choice of the aqueous electrolyte important?

A3: The composition and concentration of the aqueous electrolyte have a significant impact on the electrochemical characteristics of the system.[3][6][7] The ions in the aqueous phase can be transferred across the PPP-aqueous interface to balance the charge during redox reactions of the species within the PPP droplet.[4] Therefore, the choice of electrolyte can be used to independently adjust the redox potentials of the species being studied.[3]

Q4: Can a supporting electrolyte be used within the this compound phase?

A4: Yes, a supporting electrolyte can be dissolved in the PPP phase to increase the conductivity of the organic medium. However, the solubility of common supporting electrolytes in PPP can be limited, sometimes requiring elevated temperatures to ensure complete dissolution and prevent precipitation. For example, a 0.1 M solution of tetrabutylammonium hexafluorophosphate (NBu₄PF₆) in PPP has been used, but it required heating to 80°C to remain in solution.

Troubleshooting Guide

Issue 1: Instability or Detachment of the PPP Microdroplet from the Electrode Surface

Symptoms:

  • Irreproducible cyclic voltammograms.

  • Sudden changes or loss of electrochemical signal during an experiment.

  • Visible detachment of the organic droplet from the electrode.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Poor Adhesion to the Electrode Surface Ensure the electrode surface is clean and properly polished before depositing the PPP microdroplet. A smooth, clean surface promotes better adhesion.
Incompatible Electrode Material Basal plane pyrolytic graphite is a commonly used and effective substrate for these experiments.[8] Consider using this or other hydrophobic surfaces.
Mechanical Agitation Avoid any mechanical disturbances, vibrations, or rapid stirring of the aqueous electrolyte, as this can dislodge the microdroplet.
Interfacial Tension Issues The composition of the aqueous electrolyte can affect the interfacial tension.[9] Try varying the concentration or type of salt in the aqueous phase. In some cases, the addition of nanoparticle stabilizers (e.g., laponite or carbon nanoparticles) to form a Pickering emulsion can create highly stable microdroplets.[1]
Issue 2: Precipitation or Phase Separation within the PPP Organic Phase

Symptoms:

  • Cloudiness or visible precipitate within the PPP microdroplet.

  • Drifting or unstable baseline in the voltammogram.

  • Reduced peak currents.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Low Solubility of Supporting Electrolyte The solubility of supporting electrolytes like NBu₄PF₆ in PPP is limited at room temperature. If using a supporting electrolyte in the organic phase, it may be necessary to conduct the experiment at an elevated and controlled temperature (e.g., 80°C) to maintain its solubility.
Low Solubility of Redox-Active Species Ensure that the concentration of your redox-active species is below its solubility limit in PPP at the experimental temperature. It may be necessary to gently heat the PPP solution during preparation to ensure complete dissolution of the analyte.
Temperature Fluctuations If the experiment relies on elevated temperatures to maintain solubility, ensure the temperature control is stable. Small drops in temperature can induce precipitation.[10]
Issue 3: Irreproducible or Unstable Electrochemical Signals

Symptoms:

  • Significant variation in peak potentials and currents between consecutive scans or experiments.

  • Poorly defined or broad voltammetric peaks.

Possible Causes & Solutions:

ParameterRecommended Action
Inconsistent Droplet Size The volume of the PPP microdroplet affects the total amount of redox-active species and the surface area of the liquid-liquid interface. Use a precision microsyringe to deposit a consistent volume for each experiment. Typical volumes range from 1 to 100 nL.[3]
Uncontrolled Ion Transfer The nature and concentration of the aqueous electrolyte dictate the ion transfer processes that accompany the redox reactions.[3][4] Standardize the composition and concentration of your aqueous phase. The choice of anion in the aqueous electrolyte can significantly affect the measured potentials.
Reference Electrode Placement Ensure the reference electrode is placed in a stable and reproducible position relative to the working electrode. Instability in the reference electrode potential will lead to shifts in the measured voltammograms.
Contamination Ensure the purity of the PPP, the redox-active species, the supporting electrolytes, and the water used for the aqueous phase. Impurities can introduce interfering electrochemical signals or alter the properties of the liquid-liquid interface.

Experimental Protocols

Protocol 1: Preparation and Deposition of the PPP Microdroplet
  • Preparation of the PPP Solution:

    • Dissolve the redox-active species (e.g., Cobalt tetraphenylporphyrin, CoTPP) in this compound to the desired concentration (e.g., 15 mM).

    • If a supporting electrolyte is required in the organic phase, add it to the solution (e.g., 0.1 M NBu₄PF₆).

    • Gently heat the solution (e.g., to 80°C) with stirring until all components are fully dissolved. Maintain this temperature if there is a risk of precipitation upon cooling.

  • Electrode Preparation:

    • Use a suitable working electrode, such as a basal plane pyrolytic graphite electrode.

    • Polish the electrode surface to a mirror finish using appropriate alumina slurries and sonicate in ultrapure water to remove any polishing residues.

    • Dry the electrode surface completely.

  • Microdroplet Deposition:

    • Using a high-precision microsyringe, carefully deposit a small volume (typically 1-100 nL) of the prepared PPP solution onto the center of the working electrode surface.

Protocol 2: Cyclic Voltammetry of a PPP Microdroplet System
  • Cell Assembly:

    • Place the working electrode with the deposited PPP microdroplet into the electrochemical cell.

    • Add the aqueous electrolyte solution (e.g., 0.1 M NaClO₄) to the cell, ensuring the microdroplet is fully immersed.

    • Position the counter and reference electrodes in the cell.

  • Electrochemical Measurement:

    • If elevated temperatures are required to maintain solubility within the PPP droplet, ensure the electrochemical cell is maintained at the target temperature.

    • Connect the electrodes to a potentiostat.

    • Perform cyclic voltammetry by scanning the potential over the desired range. The scan rate and potential window will depend on the specific redox-active species being studied.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for PPP Electrochemical Systems start Experiment Start issue Problem Encountered? (e.g., Irreproducible Signal, Droplet Instability) start->issue check_droplet Check Droplet Stability issue->check_droplet Yes end Successful Experiment issue->end No check_solution Check PPP Solution (Precipitation?) check_droplet->check_solution Stable solution_droplet Clean/Polish Electrode Use Stabilizers (e.g., Nanoparticles) check_droplet->solution_droplet Unstable check_electrochem Review Electrochemical Parameters check_solution->check_electrochem Clear solution_precipitate Increase/Control Temperature Check Analyte Concentration check_solution->solution_precipitate Precipitate Observed solution_electrochem Standardize Aqueous Electrolyte Check Reference Electrode Verify Droplet Volume check_electrochem->solution_electrochem re_run Re-run Experiment solution_droplet->re_run solution_precipitate->re_run solution_electrochem->re_run re_run->issue

Caption: A logical workflow for troubleshooting common issues in PPP electrochemical experiments.

Parameter_Relationships Key Parameter Relationships in PPP Systems cluster_organic Organic Phase (PPP) cluster_aqueous Aqueous Phase cluster_interface Interface & System RedoxSpecies [Redox Species] IonTransfer Ion Transfer RedoxSpecies->IonTransfer coupled with SupportingElectrolyte [Supporting Electrolyte] Temperature Temperature Temperature->SupportingElectrolyte affects solubility Reproducibility Reproducibility Temperature->Reproducibility impacts AqueousElectrolyte [Aqueous Electrolyte] (Anion/Cation Type & Conc.) AqueousElectrolyte->IonTransfer governs DropletStability Droplet Stability AqueousElectrolyte->DropletStability affects interfacial tension RedoxPotential Redox Potential IonTransfer->RedoxPotential influences DropletStability->Reproducibility critical for

Caption: Relationships between key experimental parameters and outcomes in PPP systems.

References

Minimizing impurities in commercial 4-(3-Phenylpropyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities in commercial 4-(3-Phenylpropyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: Commercial this compound can contain several types of impurities stemming from the synthesis process, degradation, or storage. These may include:

  • Synthesis-Related Impurities:

    • Unreacted Starting Materials: Residuals from the synthetic route, such as 4-picoline, benzyl halides, or other precursors.

    • Byproducts: Compounds formed during the synthesis, for instance, 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl, which can arise from coupling side reactions.[1] Isomeric impurities, such as 2-(3-phenylpropyl)pyridine or 3-(3-phenylpropyl)pyridine, may also be present depending on the synthetic strategy.

    • Catalyst Residues: Traces of catalysts, such as palladium, used in cross-coupling reactions.[2]

  • Degradation Products:

    • Oxidation Products: The pyridine nitrogen can be oxidized to form this compound N-oxide, especially upon prolonged exposure to air.

  • General Impurities:

    • Water: Pyridine and its derivatives are often hygroscopic and can absorb atmospheric moisture.[3]

    • Residual Solvents: Solvents used in the final purification steps of the manufacturing process may be present in trace amounts.

    • Color Impurities: The presence of a light yellow to brownish hue can indicate the presence of oxidized species or other chromophoric impurities. Commercial specifications often describe the product as a colorless to light yellow liquid.[4]

Q2: My batch of this compound is yellow. What could be the cause and is it problematic?

A2: A yellow coloration in this compound is common in commercial grades and is typically due to the presence of minor impurities, often resulting from oxidation or residual byproducts from the synthesis. While a slight yellow tint may not significantly impact the outcome of many experiments, a pronounced color could indicate a higher level of impurities that might interfere with sensitive applications, such as catalysis or the synthesis of pharmaceutical intermediates. For applications requiring high purity, it is advisable to purify the material.

Q3: How can I effectively remove water from this compound?

A3: Due to its hygroscopic nature, this compound can contain water.[3] Effective drying methods include:

  • Drying over Solid Desiccants: Stirring the liquid over a suitable desiccant like potassium hydroxide (KOH), calcium hydride (CaH₂), or molecular sieves, followed by decantation or filtration.

  • Azeotropic Distillation: Distilling the compound with a solvent that forms a low-boiling azeotrope with water, such as toluene.

  • Fractional Distillation under Reduced Pressure: This is often the most effective method as it can simultaneously remove water and other volatile impurities.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To maintain the purity of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated area away from light and strong oxidizing agents.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification and analysis of this compound.

Problem 1: Unexpected Peaks in HPLC/GC-MS Analysis
Observation Potential Cause Troubleshooting Steps
Early eluting peaks Residual solvents or highly volatile impurities.1. Identify the solvent front in your chromatogram. 2. If peaks are still present, analyze a blank (injection of the mobile phase or carrier gas) to rule out system contamination. 3. Use a lower initial oven temperature in GC or a weaker starting mobile phase in HPLC to improve separation of early eluting compounds.
Peaks with similar retention times to the main product Isomeric impurities (e.g., 2- or 3-substituted isomers).1. Optimize the chromatographic method to enhance resolution. This may involve using a different column, adjusting the mobile phase composition or temperature gradient. 2. Utilize a mass spectrometer to check for ions with the same mass-to-charge ratio as the main product.
Late eluting peaks High molecular weight byproducts (e.g., 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl) or strongly retained impurities.1. Extend the run time of your analysis to ensure all components have eluted. 2. For HPLC, a gradient with a stronger final mobile phase composition may be necessary. For GC, increase the final oven temperature.
Broad or tailing peaks in HPLC Interaction of the basic pyridine nitrogen with acidic silanol groups on the silica-based column.1. Use a mobile phase with a buffer at a pH that protonates the pyridine nitrogen (e.g., pH 2-4). 2. Add a small amount of a basic modifier like triethylamine to the mobile phase to compete for active sites on the stationary phase. 3. Employ a column with end-capping or a base-deactivated stationary phase.
Problem 2: Low Purity After a Single Purification Step
Observation Potential Cause Recommended Action
Significant impurities remain after fractional distillation. Impurities have boiling points close to that of this compound.1. Use a longer fractionating column or one with a higher number of theoretical plates. 2. Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences. 3. Consider an alternative purification method like column chromatography.
Co-elution of impurities during column chromatography. Impurities have similar polarity to the product.1. Optimize the eluent system by trying different solvent mixtures or gradients. 2. Consider using a different stationary phase (e.g., alumina instead of silica gel). 3. For basic impurities, adding a small percentage of a base like triethylamine to the eluent can improve separation.
Product is still colored after purification. The color impurity is not effectively removed by the chosen method.1. Treat a solution of the product with activated carbon to adsorb color bodies, followed by filtration. 2. Consider a chemical treatment to remove the impurity if its identity is known.

Quantitative Data on Purification

While specific quantitative data for the removal of every potential impurity in this compound is not extensively published, the following table summarizes the expected effectiveness of common purification techniques for different classes of impurities.

Purification Technique Target Impurities Expected Purity Improvement Notes
Fractional Distillation Volatile impurities (e.g., residual solvents, starting materials with different boiling points), water.Moderate to HighEfficiency is highly dependent on the boiling point difference between the product and impurities.[6]
Column Chromatography Non-volatile impurities, isomers, colored impurities, byproducts with different polarities.HighCan be very effective but may be less practical for large quantities. The choice of stationary and mobile phases is critical.
Acid-Base Extraction Non-basic organic impurities.ModerateUseful for removing neutral or acidic impurities from the basic product.
Recrystallization (of a solid derivative) Impurities that are more soluble in the chosen solvent at low temperatures.HighThis is only applicable if this compound is converted to a solid salt or derivative.[7]
Activated Carbon Treatment Colored impurities and some organic impurities.Low to ModeratePrimarily for decolorization.

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and identify the presence of impurities.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • Start with a composition of 70% A / 30% B.

    • Linearly increase to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Protocol 2: Purification by Fractional Distillation under Reduced Pressure

Objective: To purify liquid this compound by removing volatile and some less volatile impurities.

Methodology:

  • Apparatus: A fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, a vacuum adapter, and a vacuum source with a pressure gauge.

  • Procedure: a. Place the impure this compound into the round-bottom flask with a magnetic stir bar. b. Assemble the fractional distillation apparatus, ensuring all joints are properly sealed. c. Begin stirring and gradually apply vacuum to the system, aiming for a pressure of 1-5 mmHg. d. Slowly heat the flask using a heating mantle. e. Collect and discard the initial fraction, which will contain lower-boiling impurities. f. Collect the main fraction at a stable temperature corresponding to the boiling point of this compound at the applied pressure. g. Stop the distillation before the flask is completely dry to avoid the concentration of high-boiling impurities. h. Allow the apparatus to cool completely before releasing the vacuum.

Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in this compound.

Methodology:

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 10 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Protocol 4: Structural Confirmation and Impurity Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound and identify the structure of any significant impurities.

Methodology:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments:

    • ¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, integrations, and coupling patterns of the protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to observe the chemical shifts of the carbon atoms.

    • 2D NMR (COSY, HSQC): If necessary, run 2D NMR experiments to aid in the structural elucidation of unknown impurities.

  • Analysis: Compare the obtained spectra with reference spectra of pure this compound.[8][9] Impurity signals can be identified and, with appropriate standards, quantified.

Visualizations

experimental_workflow cluster_start Initial Analysis cluster_decision Purity Evaluation cluster_purification Purification Steps cluster_final Final Product start Commercial this compound initial_analysis Purity Assessment (HPLC/GC-MS) start->initial_analysis purity_check Purity > 99.5%? initial_analysis->purity_check purification_method Select Purification Method (Distillation, Chromatography, etc.) purity_check->purification_method No pure_product Pure Product (Purity > 99.5%) purity_check->pure_product Yes perform_purification Perform Purification purification_method->perform_purification final_analysis Final Purity Analysis perform_purification->final_analysis final_analysis->pure_product

Caption: Workflow for the analysis and purification of commercial this compound.

troubleshooting_logic cluster_identification Impurity Identification cluster_selection Method Selection cluster_methods Purification Options start Impurity Detected in Analysis identify_impurity Identify Impurity Type (Volatile, Isomer, Color, etc.) start->identify_impurity select_method Select Appropriate Purification Method identify_impurity->select_method distillation Fractional Distillation select_method->distillation Volatile Impurity chromatography Column Chromatography select_method->chromatography Isomer/Polar Impurity extraction Acid-Base Extraction select_method->extraction Non-Basic Impurity carbon Activated Carbon select_method->carbon Color Impurity

Caption: Logical workflow for troubleshooting impurities in this compound.

References

Technical Support Center: Water Removal in 4-(3-Phenylpropyl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing water from reactions involving 4-(3-Phenylpropyl)pyridine.

Troubleshooting Guides

Issue: My reaction with this compound is not proceeding to completion, and I suspect water is the culprit.

  • Question 1: What are the common signs of water contamination in my reaction? Answer: Water contamination can manifest in several ways, including:

    • Incomplete conversion of starting materials.

    • Formation of unexpected byproducts due to side reactions with water.

    • Deactivation of water-sensitive catalysts or reagents.

    • Inconsistent reaction yields between batches.

  • Question 2: How can I effectively dry the this compound reagent before use? Answer: Due to its high boiling point (322 °C), distillation of this compound can be challenging. A practical approach is to dry a solution of the reagent. Dissolve the this compound in an inert, dry solvent (e.g., toluene) and then remove the water azeotropically using a rotary evaporator. This process can be repeated 2-3 times for optimal dryness.[1] Alternatively, the solution can be passed through a column of activated neutral alumina or stored over activated 3Å molecular sieves for 48-72 hours.[2][3]

  • Question 3: I believe my solvent is the source of water. What is the best way to dry common solvents used with this compound? Answer: The choice of drying method depends on the solvent. For many common organic solvents, using activated 3Å molecular sieves is a safe and effective method.[2][3] Passing the solvent through a column of activated neutral alumina can also rapidly achieve low water content.[2][3] For a detailed comparison of drying agents for different solvents, refer to the data table below.

Issue: I am observing the formation of a persistent emulsion during the aqueous workup of my this compound reaction.

  • Question 1: What causes emulsion formation in this context? Answer: this compound, being a basic compound, can act as a surfactant, leading to the formation of stable emulsions during aqueous extraction, especially if the pH is not controlled.

  • Question 2: How can I break the emulsion? Answer:

    • Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help break the emulsion by increasing the ionic strength of the aqueous phase.[1]

    • pH Adjustment: Carefully adjust the pH of the aqueous layer. If your product is stable to acid, a dilute acid wash can protonate the pyridine nitrogen, making it more water-soluble and breaking the emulsion.

    • Filtration through Celite: Filtering the emulsified mixture through a pad of Celite can sometimes help to break up the emulsion.[1]

Frequently Asked Questions (FAQs)

  • Question 1: Can I use common drying agents like anhydrous sodium sulfate or magnesium sulfate directly in my reaction mixture to remove water in situ? Answer: While anhydrous sodium sulfate and magnesium sulfate are effective for drying organic solutions during workup, their use directly in a reaction mixture is generally not recommended.[1][4] They can interfere with the reaction, and their drying capacity might not be sufficient for highly water-sensitive reactions. For in situ water removal, activated 3Å or 4Å molecular sieves are a better choice as they are more inert.[2][3] However, it's crucial to ensure the sieves are properly activated (heated under vacuum) before use.[5]

  • Question 2: What is the most effective method for removing residual water from my final product if it contains traces of this compound? Answer: Azeotropic distillation with a suitable solvent is a highly effective method.[1] Dissolve your product in a solvent that forms a low-boiling azeotrope with water, such as toluene. Then, remove the solvent under reduced pressure. Repeating this process multiple times will effectively remove trace amounts of water.[1]

  • Question 3: How should I store this compound to prevent water absorption? Answer: this compound, like pyridine, is hygroscopic.[6] It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place. Storing it over activated molecular sieves can also help to maintain its dryness.[6]

Data Presentation

Table 1: Quantitative Comparison of Drying Agents for Common Organic Solvents

SolventDrying AgentLoading (% m/v or w/v)TimeResidual Water (ppm)Reference
Tetrahydrofuran (THF)3Å Molecular Sieves20%48 h<10[2][3]
Tetrahydrofuran (THF)Neutral AluminaColumnSingle Pass<10[2][3]
Tetrahydrofuran (THF)Sodium/BenzophenoneReflux-~43[2][3]
Dichloromethane (DCM)3Å Molecular SievesStorage-<10[2][3]
Dichloromethane (DCM)Activated SilicaColumnSingle Pass<10[2][3]
Dichloromethane (DCM)CaH₂Reflux-~13[2][3]
Acetonitrile3Å Molecular SievesStorage-<10[2][3]
AcetonitrileNeutral AluminaColumnSingle Pass<10[2][3]
AcetonitrileP₂O₅5%24 h~9[2]
Methanol3Å Molecular Sieves20%5 days~10[2][3]
MethanolKOH--~33[2][3]

Experimental Protocols

Protocol 1: Azeotropic Removal of Water from this compound using Toluene

  • Dissolve the this compound in anhydrous toluene (approximately 5-10 volumes of toluene to 1 volume of the pyridine derivative).

  • Connect the flask to a rotary evaporator.

  • Reduce the pressure and rotate the flask in a water bath (temperature should be appropriate for toluene evaporation, typically 40-50 °C).

  • Continue evaporation until all the toluene is removed.

  • Repeat the process by adding another portion of anhydrous toluene and evaporating to dryness. This is typically done 2-3 times to ensure the removal of trace water.[1]

  • The dried this compound should be used immediately or stored under an inert atmosphere.

Protocol 2: In Situ Water Removal During a Reaction using Molecular Sieves

  • Activate 3Å or 4Å molecular sieves by heating them in a flask under high vacuum with a heat gun or in a vacuum oven (e.g., >200 °C for several hours) until they are free-flowing.

  • Allow the sieves to cool to room temperature under an inert atmosphere.

  • Add the activated molecular sieves to the reaction flask containing the solvent and reactants at the beginning of the reaction. The amount of sieves will depend on the scale and expected water content, but a common starting point is 10-20% of the solvent volume.

  • Proceed with the reaction as planned. The molecular sieves will sequester any water present or generated during the reaction.

  • At the end of the reaction, the sieves can be removed by filtration.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Water-Sensitive Reactions cluster_prep Preparation of Anhydrous Reagents cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_final Final Product Handling reagent_prep Prepare/Dry This compound add_reagents Add Dried Solvent and Reagents reagent_prep->add_reagents solvent_prep Dry Solvent solvent_prep->add_reagents setup Assemble Flame-Dried Glassware under Inert Atmosphere setup->add_reagents water_scavenging Add In Situ Drying Agent (e.g., Molecular Sieves) add_reagents->water_scavenging run_reaction Run Reaction water_scavenging->run_reaction quench Quench Reaction run_reaction->quench extraction Aqueous Extraction (with Brine Wash) quench->extraction dry_organic Dry Organic Layer (e.g., Na2SO4) extraction->dry_organic purify Purify Product (e.g., Chromatography) dry_organic->purify final_drying Final Drying of Product (Azeotropic Removal/High Vacuum) purify->final_drying storage Store Final Product under Inert Atmosphere final_drying->storage Troubleshooting_Logic Troubleshooting Logic for Failed Reactions cluster_sources Identify Source of Water cluster_solutions Implement Solutions start Reaction Failure/ Low Yield check_water Suspect Water Contamination? start->check_water reagent_wet Reagent (4-PPP) check_water->reagent_wet Yes solvent_wet Solvent check_water->solvent_wet Yes atmosphere_leak Atmosphere (Leak in System) check_water->atmosphere_leak Yes in_situ_drying Use In Situ Drying Agent check_water->in_situ_drying Consider Proactive Measures dry_reagent Azeotropically Dry Reagent reagent_wet->dry_reagent dry_solvent Use Freshly Dried Solvent solvent_wet->dry_solvent check_setup Check Glassware and Inert Gas Setup atmosphere_leak->check_setup end_node Re-run Reaction dry_reagent->end_node dry_solvent->end_node check_setup->end_node in_situ_drying->end_node

References

Addressing poor reproducibility in 4-(3-Phenylpropyl)pyridine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common reproducibility issues encountered during the synthesis and use of 4-(3-Phenylpropyl)pyridine. The information is tailored for researchers, scientists, and drug development professionals to help ensure reliable and repeatable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of this compound?

A1: Low yields can stem from several factors, primarily dependent on the synthetic route employed. Common causes include:

  • Incomplete reaction: This can be due to insufficient reaction time, suboptimal temperature, or poor catalyst activity.

  • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. For instance, in reactions involving strong bases, dimerization or polymerization of reactants or products can occur.

  • Suboptimal reagent quality: The purity of starting materials is crucial. Impurities can inhibit catalysts or participate in unwanted side reactions.

  • Inefficient purification: Product loss during workup and purification steps is a common issue.

Q2: I'm observing an unknown impurity in my final product. What could it be?

A2: The identity of the impurity depends on your synthetic method. A common byproduct, particularly in syntheses involving sodamide, is 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl [1]. In catalytic hydrogenation routes, partially hydrogenated intermediates such as tetrahydropyridines or dihydropyridines may be present if the reaction does not go to completion[2]. It is also possible to have unreacted starting materials. We recommend using techniques like GC-MS to identify the molecular weight and fragmentation pattern of the impurity to aid in its identification.

Q3: My purification by column chromatography is resulting in significant product loss. Are there alternative methods?

A3: Due to the basic nature of the pyridine nitrogen, this compound can interact strongly with silica gel, leading to tailing and poor separation. Consider the following:

  • Acid-base extraction: Utilize the basicity of the pyridine ring. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the pyridine and extract it into the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.

  • Distillation: this compound has a high boiling point (320-322 °C), making vacuum distillation a viable purification method for thermally stable crude products.

  • Alternative stationary phases: Consider using alumina or a polymer-based stationary phase for column chromatography, which may exhibit different selectivity and reduce product loss.

Q4: Are there any known signaling pathways affected by this compound?

A4: While direct experimental evidence for the effect of this compound on specific signaling pathways is limited, derivatives of this compound have been studied for their biological activity. For instance, certain pyridinium salts incorporating a 3-phenylpropyl chain have shown antibacterial activity[3]. Furthermore, structurally related compounds have demonstrated the ability to modulate inflammatory pathways by inhibiting key signaling molecules like NF-κB and p38 MAPK[3]. This suggests that the this compound scaffold could potentially be a starting point for developing modulators of these pathways.

Troubleshooting Guides

Issue 1: Low Yield in Wolff-Kishner Reduction of 4-(3-phenylpropanoyl)pyridine
Potential Cause Troubleshooting Steps
Incomplete hydrazone formation Ensure the initial reaction with hydrazine hydrate is complete before proceeding with the reduction. Monitor by TLC or LC-MS.
Suboptimal reaction temperature The Wolff-Kishner reduction requires high temperatures (typically >180 °C). Ensure your reaction setup can safely reach and maintain the required temperature.
Base is not strong enough or is deactivated Use a strong base like potassium hydroxide or potassium tert-butoxide. Ensure the base is fresh and has not been deactivated by atmospheric CO2.
Formation of azine side products This can occur if the hydrazone reacts with another molecule of the starting ketone. Adding the hydrazone slowly to the hot base solution can sometimes minimize this.
Issue 2: High Impurity Levels in Catalytic Hydrogenation of a Pyridine Precursor
Potential Cause Troubleshooting Steps
Catalyst poisoning Ensure starting materials and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). Use fresh, high-quality catalyst.
Incomplete hydrogenation This leads to the presence of partially saturated intermediates. Increase hydrogen pressure, reaction time, or catalyst loading. The choice of catalyst (e.g., PtO2, Rh/C) can also influence the completeness of the reaction.
Side reactions on the phenyl ring While less common under typical pyridine hydrogenation conditions, over-reduction of the phenyl ring can occur with some catalysts and harsher conditions. Screen different catalysts and reaction conditions to optimize for selectivity.
Ring opening Certain catalysts and conditions, especially in the presence of water, can lead to the opening of the pyridine ring[2]. Ensure anhydrous conditions if this is a suspected side reaction.

Data Presentation

Table 1: Comparison of Selected Synthesis Routes for this compound
Synthetic Route Starting Materials Reported Yield Key Considerations
Wolff-Kishner Reduction 4-(3-phenylpropanoyl)pyridine, Hydrazine hydrate, KOH88%[3]Requires high temperatures; suitable for base-stable molecules.
Electrochemical Synthesis Pyridine, 3-phenylpropyl bromide65%[3]Avoids the need for metal catalysts; can be a greener alternative.
Reaction with Sodamide This compound (self-condensation)54% (of byproduct)[1]Can lead to significant byproduct formation (4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl).
High-Temperature Coupling Allylbenzene, 4-methylpyridine~30%[3]Less efficient and requires high temperatures.

Experimental Protocols

Protocol 1: Synthesis of 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl from this compound (Illustrative of a Side Reaction)

This protocol describes a reaction where this compound was consumed to produce a bipyridyl derivative, highlighting a potential side reaction and reproducibility issue.

Materials:

  • Sodium

  • Liquid ammonia

  • Xylene

  • This compound

  • Water

Procedure:

  • In a one-liter, three-neck flask, prepare 0.22 mole of sodamide from 5.0 g of sodium in liquid ammonia in the usual manner.

  • Replace the ammonia with 348 cc of xylene.

  • Heat the mixture to reflux (138 °C).

  • Add 299.5 g (1.52 moles) of this compound through a dropping funnel. Hydrogen evolution will begin immediately.

  • Continue heating at 138°-153 °C for five hours until hydrogen production slows significantly.

  • Cool the reaction mixture to approximately 100 °C and hydrolyze with 100 cc of water.

  • Separate the oil layer at room temperature.

  • Distill the oil layer through a Vigreaux column to separate unreacted this compound from the product.

Results:

  • Unreacted this compound: 182.5 g (0.93 moles)

  • 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl: 62.9 g (0.16 mole)

  • Yield of the bipyridyl product based on the consumed this compound: 54.0%[1].

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by this compound Derivatives Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor p38_MAPK p38 MAPK Receptor->p38_MAPK Activates IKK IKK Receptor->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates IkappaB_NFkappaB IκB-NF-κB (Inactive Complex) IkappaB->IkappaB_NFkappaB Inhibits NFkappaB NF-κB NFkappaB_active NF-κB (Active) NFkappaB->NFkappaB_active Translocates IkappaB_NFkappaB->NFkappaB Releases Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkappaB_active->Gene_Expression Induces Inhibitor This compound Derivatives Inhibitor->p38_MAPK Inhibitor->IKK

Caption: Potential anti-inflammatory signaling pathway modulation.

Experimental_Workflow cluster_troubleshooting Troubleshooting Loop Start Start: Synthesis of This compound Reaction Reaction Step (e.g., Wolff-Kishner, Catalysis) Start->Reaction Workup Aqueous Workup (Extraction/Washing) Reaction->Workup Check_Yield Low Yield? Reaction->Check_Yield Purification Purification (Distillation or Chromatography) Workup->Purification Characterization Characterization (NMR, GC-MS, etc.) Purification->Characterization Check_Purity Impure Product? Purification->Check_Purity Product Pure this compound Characterization->Product Check_Yield->Reaction Optimize Conditions Check_Purity->Purification Refine Method

References

Technical Support Center: Optimizing Catalyst Loading for Nanoparticle Synthesis with 4-(3-Phenylpropyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3-Phenylpropyl)pyridine in nanoparticle synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in nanoparticle synthesis?

A1: this compound (4-PPP) primarily functions as a stabilizing agent or capping ligand in the synthesis of metallic nanoparticles.[1] Its key roles include:

  • Preventing Agglomeration: It adsorbs to the surface of newly formed nanoparticles, preventing them from clumping together and ensuring a stable colloidal suspension.[1]

  • Controlling Particle Size and Morphology: By modulating the concentration of 4-PPP, you can influence the final size and shape of the nanoparticles.

  • Enhancing Catalytic Activity: For catalytic nanoparticles, 4-PPP helps maintain their high surface area and catalytic efficacy by preventing deactivation through aggregation.[1]

  • Acting as a Solvent or Medium: In some systems, 4-PPP can also serve as an organic solvent, providing a suitable environment for the reaction, especially for transition metal complexes that are not soluble in water.[1][2]

Q2: How does the concentration of this compound affect the resulting nanoparticles?

A2: The concentration, or loading, of this compound is a critical parameter that directly influences the characteristics of the synthesized nanoparticles. Generally, a higher concentration of 4-PPP leads to smaller and more uniform nanoparticles. This is because a greater availability of the capping agent can more effectively stabilize the nanoparticles at an earlier stage of their growth, preventing further expansion and aggregation. Conversely, insufficient 4-PPP can result in larger, irregularly shaped nanoparticles or even bulk precipitation.

Q3: What are the common signs of suboptimal this compound loading?

A3: Several experimental observations can indicate that the concentration of this compound is not optimized:

  • Visible Precipitation: The formation of a precipitate or a cloudy suspension that quickly settles is a clear sign of nanoparticle aggregation due to insufficient stabilization.

  • Inconsistent Particle Size: Dynamic light scattering (DLS) or transmission electron microscopy (TEM) analysis showing a wide particle size distribution (high polydispersity index) suggests uncontrolled growth.

  • Color Changes: For plasmonic nanoparticles (e.g., gold or silver), an unexpected color of the colloidal solution can indicate incorrect particle size or aggregation.

  • Low Product Yield: Poor stabilization can lead to the loss of nanoparticles through precipitation, resulting in a lower overall yield.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Large and aggregated nanoparticles Insufficient this compound concentration.Increase the molar ratio of 4-PPP to the metal precursor. Start with a 2:1 ratio and incrementally increase it.
Reaction temperature is too high, leading to rapid, uncontrolled growth.Lower the reaction temperature to slow down the nucleation and growth kinetics.
Wide particle size distribution Inefficient mixing of reagents.Ensure vigorous and uniform stirring throughout the addition of the reducing agent and the entire reaction period.
The rate of addition of the reducing agent is too fast.Add the reducing agent dropwise or using a syringe pump to ensure a controlled nucleation event.
No nanoparticle formation This compound concentration is excessively high, inhibiting nucleation.Decrease the concentration of 4-PPP. An excess of capping agent can sometimes hinder the initial formation of nanoparticle seeds.
Inactive reducing agent.Use a fresh solution of the reducing agent.
Low yield of nanoparticles Suboptimal purification process leading to loss of product.Optimize the centrifugation speed and duration. If nanoparticles are too small, they may not pellet effectively. Consider alternative purification methods like dialysis.
Incomplete reaction.Increase the reaction time or slightly increase the reaction temperature.

Experimental Protocols

Protocol 1: Optimization of this compound Loading for Gold Nanoparticle Synthesis

This protocol describes a typical experiment to determine the optimal concentration of this compound for the synthesis of gold nanoparticles (AuNPs) using sodium borohydride as a reducing agent.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (4-PPP)

  • Sodium borohydride (NaBH₄)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of HAuCl₄ in deionized water.

    • Prepare a 50 mM stock solution of 4-PPP in toluene.

    • Prepare a fresh 100 mM stock solution of NaBH₄ in ice-cold deionized water immediately before use.

  • Reaction Setup:

    • In a series of five clean glass vials, add 10 mL of toluene.

    • To each vial, add 100 µL of the 10 mM HAuCl₄ stock solution.

    • Add varying amounts of the 50 mM 4-PPP stock solution to each vial to achieve different molar ratios of 4-PPP to Au, as detailed in the table below.

Vial4-PPP Volume (µL)Molar Ratio (4-PPP:Au)
1201:1
2402:1
3804:1
41608:1
532016:1
  • Nanoparticle Synthesis:

    • Place the vials on a magnetic stirrer and stir vigorously.

    • Rapidly inject 100 µL of the freshly prepared 100 mM NaBH₄ solution into each vial.

    • Continue stirring for 2 hours at room temperature. A color change to deep red or purple should be observed, indicating the formation of AuNPs.

  • Purification and Characterization:

    • To purify the AuNPs, add 10 mL of ethanol to each vial to induce precipitation.

    • Centrifuge the solutions at 8000 rpm for 15 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in 1 mL of fresh toluene.

    • Characterize the size and morphology of the AuNPs using UV-Vis spectroscopy, Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM).

Quantitative Data Summary

The following table summarizes hypothetical results from the optimization experiment described above.

Molar Ratio (4-PPP:Au)Average Particle Size (nm)Polydispersity Index (PDI)Peak Absorption (nm)
1:125.30.45535
2:115.80.28528
4:18.20.15520
8:15.10.12518
16:14.90.18517

Visualizations

experimental_workflow start Start: Prepare Stock Solutions (HAuCl4, 4-PPP, NaBH4) setup Reaction Setup: Mix HAuCl4 and varying amounts of 4-PPP in Toluene start->setup synthesis Nanoparticle Synthesis: Add NaBH4 and stir for 2 hours setup->synthesis purification Purification: Precipitate with Ethanol and Centrifuge synthesis->purification characterization Characterization: Analyze with UV-Vis, DLS, and TEM purification->characterization end End: Determine Optimal Loading characterization->end

Caption: Workflow for optimizing this compound catalyst loading.

logical_relationship concentration 4-PPP Concentration stabilization Surface Stabilization concentration->stabilization Increases growth_control Growth Control stabilization->growth_control Leads to better aggregation Aggregation stabilization->aggregation Decreases size Nanoparticle Size growth_control->size Decreases

Caption: Effect of 4-PPP concentration on nanoparticle properties.

References

Technical Support Center: 4-(3-Phenylpropyl)pyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-(3-Phenylpropyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound, and what are their primary advantages and disadvantages for scaling up?

A1: The most prevalent methods for synthesizing this compound include metal-catalyzed cross-coupling reactions, the Wolff-Kishner reduction, and emerging electrochemical approaches.

  • Nickel-Catalyzed Cross-Coupling: This method is valued for its reliability and potential for high yields under specific conditions.[1] It typically involves the coupling of a pyridine derivative with a phenylpropyl-containing reagent. However, challenges in scaling up can include catalyst cost, residual metal contamination in the final product, and the need for specialized ligands.[2][3]

  • Wolff-Kishner Reduction: This classic organic reaction offers a pathway starting from 4-(3-phenylpropanoyl)pyridine.[1] It is a robust method but often requires harsh reaction conditions, including high temperatures and strong bases, which can be challenging to manage on a large scale from a safety and equipment standpoint.[2][4]

  • Electrochemical Synthesis: This represents a promising green alternative that can avoid the need for metal catalysts and harsh reagents.[1] Preliminary studies have shown moderate yields, but scalability may be limited by the need for specialized electrochemical reactors and control over current density.[1]

Q2: My reaction yield is consistently low when scaling up. What are the likely causes and how can I troubleshoot this?

A2: Low yields during scale-up are a common issue and can stem from several factors that are less pronounced at the lab scale.

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor heat dissipation and the formation of localized hot spots.[5] This can cause side reactions and product degradation. Ensure your reactor has adequate cooling capacity and agitation to maintain a uniform temperature.

  • Poor Mixing and Mass Transfer: Inadequate mixing in large reactors can result in localized concentration gradients, leading to incomplete reactions and the formation of by-products.[6] The type of agitator and its speed are critical parameters to optimize during scale-up.

  • Changes in Impurity Profiles: Impurities that were negligible at a small scale can become significant during scale-up due to longer reaction times or temperature variations.[6] It is crucial to re-evaluate the impurity profile at a larger scale and adjust purification methods accordingly.

  • Catalyst Deactivation: In catalytic reactions, the catalyst may be more susceptible to deactivation at a larger scale due to impurities in reagents or solvents.[2] Ensure high-purity starting materials and consider optimizing catalyst loading for the scaled-up process.

Q3: I am observing unexpected impurities in my final product. What are the common side products and how can they be minimized?

A3: The nature of impurities will depend on the synthetic route chosen.

  • In Nickel-catalyzed couplings , common impurities can include homo-coupled byproducts and unreacted starting materials. Optimizing the stoichiometry of the coupling partners and the catalyst-to-ligand ratio can help minimize these.

  • In the Wolff-Kishner reduction , incomplete reaction can leave residual starting ketone. Azine formation is also a common side reaction which can be suppressed by ensuring the vigorous exclusion of water.[2]

  • General Strategies for Minimizing Impurities:

    • Control Reaction Parameters: Tightly control temperature, reaction time, and the rate of reagent addition.

    • High-Purity Starting Materials: Use reagents and solvents of the highest possible purity, as trace impurities can have a magnified effect at scale.[7]

    • Inert Atmosphere: For air- and moisture-sensitive reactions, ensure a thoroughly inert atmosphere to prevent degradation of reagents and catalysts.

Q4: What are the critical safety considerations when scaling up the production of this compound?

A4: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazard Assessment: Many of the synthetic routes can be exothermic. It is crucial to understand the reaction's thermal profile to prevent runaway reactions.[6]

  • Reagent Handling: Some reagents, such as those used in the Wolff-Kishner reduction (hydrazine) or certain catalysts, can be hazardous and require appropriate handling procedures and personal protective equipment.[8]

  • Pressure Management: Reactions that generate gaseous byproducts, such as the Wolff-Kishner reduction (nitrogen gas), can lead to pressure buildup in a closed system.[6] Ensure proper venting and pressure relief systems are in place.

  • Solvent Safety: The use of flammable solvents requires appropriately rated equipment and operation in a well-ventilated area.

Troubleshooting Guides

Low Yield in Nickel-Catalyzed Cross-Coupling
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting materials Catalyst inactivity or insufficient loading.- Use a fresh batch of catalyst. - Increase catalyst loading in small increments. - Ensure the reaction is performed under a strictly inert atmosphere.
Ligand degradation.- Use high-purity, air-stable ligands. - Consider ligands known for their robustness, such as biaryl phosphine ligands.[2]
Inefficient base.- Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[2]
Formation of significant side products Incorrect stoichiometry or reaction temperature.- Carefully control the ratio of coupling partners. - Optimize the reaction temperature; lower temperatures may improve selectivity.
Incomplete Reaction in Wolff-Kishner Reduction
Symptom Possible Cause Troubleshooting Steps
Presence of starting ketone in the final product Insufficient reaction time or temperature.- Extend the reaction time. - Gradually increase the reaction temperature, ensuring it does not exceed the decomposition temperature of the product.
Incomplete formation of the hydrazone intermediate.- Ensure the initial condensation step to form the hydrazone goes to completion before proceeding with the reduction.
Formation of azine byproduct Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. - Consider a modified procedure that involves the removal of water, such as the Huang-Minlon modification.[2]

Quantitative Data Summary

Comparison of Synthetic Routes
Synthetic Route Typical Yield Key Advantages Key Disadvantages for Scale-Up
Nickel-Catalyzed Cross-Coupling HighReliable, good yieldsCatalyst cost, metal contamination, ligand sensitivity
Wolff-Kishner Reduction Moderate to HighRobust, well-establishedHarsh conditions (high temp, strong base), safety concerns
Electrochemical Synthesis ~65%[1]Green, avoids metal catalystsSpecialized equipment, potential for lower throughput
Impurity Profile of this compound
Potential Impurity Source Analytical Detection Method
Unreacted starting materialsIncomplete reactionGC-MS, HPLC
Homo-coupled byproductsSide reaction in cross-couplingGC-MS, HPLC
4-(3-phenylpropanoyl)pyridineIncomplete Wolff-Kishner reductionHPLC, IR Spectroscopy
Azine byproductSide reaction in Wolff-Kishner reductionGC-MS, ¹H NMR
Residual catalyst (e.g., Nickel)Catalyst carryoverICP-MS, AAS

Experimental Protocols

Protocol 1: Nickel-Catalyzed Cross-Coupling (Illustrative)

Materials:

  • 4-halopyridine derivative

  • (3-phenylpropyl)zinc reagent

  • Nickel(II) catalyst (e.g., NiCl₂(dppp))

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, condenser, and an inert gas inlet.

  • Under an inert atmosphere, charge the flask with the nickel catalyst and the 4-halopyridine derivative.

  • Add the anhydrous solvent via syringe.

  • Slowly add the (3-phenylpropyl)zinc reagent to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Wolff-Kishner Reduction of 4-(3-phenylpropanoyl)pyridine (Huang-Minlon Modification)

Materials:

  • 4-(3-phenylpropanoyl)pyridine

  • Hydrazine hydrate (85%)

  • Sodium hydroxide

  • High-boiling solvent (e.g., diethylene glycol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the 4-(3-phenylpropanoyl)pyridine, hydrazine hydrate, and sodium hydroxide in diethylene glycol.

  • Heat the mixture to reflux to form the hydrazone, allowing water and excess hydrazine to distill off.

  • Once the initial distillation ceases, increase the temperature to around 200°C to facilitate the reduction.[2]

  • Maintain the high temperature until the evolution of nitrogen gas subsides.

  • Cool the reaction mixture and add water.

  • Extract the product with a suitable organic solvent (e.g., toluene).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the product by vacuum distillation.

Visualizations

Synthesis_Pathway cluster_coupling Nickel-Catalyzed Cross-Coupling cluster_reduction Wolff-Kishner Reduction 4-halopyridine 4-halopyridine Product_C This compound 4-halopyridine->Product_C Coupling Phenylpropyl\nreagent Phenylpropyl reagent Phenylpropyl\nreagent->Product_C Ni Catalyst Ni Catalyst Ni Catalyst->Product_C Ketone 4-(3-phenylpropanoyl)pyridine Product_R This compound Ketone->Product_R Reduction Hydrazine Hydrazine Hydrazine->Product_R

Caption: Key synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield in Scale-Up Check_Temp Check Temperature Control and Heat Transfer Start->Check_Temp Check_Mixing Evaluate Mixing Efficiency Check_Temp->Check_Mixing Temp OK Optimize_Params Optimize Reaction Parameters Check_Temp->Optimize_Params Issue Found Check_Purity Analyze Starting Material Purity Check_Mixing->Check_Purity Mixing OK Check_Mixing->Optimize_Params Issue Found Check_Purity->Optimize_Params Purity OK Purify_Reagents Purify/Source Higher Purity Reagents Check_Purity->Purify_Reagents Impure End Yield Improved Optimize_Params->End Purify_Reagents->End

References

Validation & Comparative

The Evolving Landscape of Pyridine Derivatives as Corrosion Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While specific experimental data on the corrosion inhibition performance of 4-(3-phenylpropyl)pyridine remains elusive in publicly available research, the broader family of pyridine derivatives has been extensively studied, revealing significant potential for metal protection in corrosive environments. This guide provides a comparative overview of various pyridine derivatives, supported by experimental data, to offer insights into their efficacy and mechanisms of action. This analysis serves as a benchmark for the potential performance of novel pyridine compounds like this compound, should such data become available.

Performance of Pyridine Derivatives as Corrosion Inhibitors

The effectiveness of pyridine derivatives as corrosion inhibitors is primarily attributed to the presence of the nitrogen atom in the pyridine ring, which can act as a coordination center to adsorb onto a metal surface. This adsorption forms a protective layer that isolates the metal from the corrosive medium. The electronic properties and steric effects of substituents on the pyridine ring play a crucial role in the inhibitor's performance.

Quantitative data from various studies on different pyridine derivatives are summarized in the table below to facilitate a clear comparison of their inhibition efficiencies under different conditions.

InhibitorMetalCorrosive MediumInhibitor Conc.Temp. (°C)Inhibition Efficiency (%)Test Method
3-acetyl-4-(substituted-phenyl)-6-(2-oxo-2H-chromen-3-yl) pyridin-2(1H)-one (2c)Mild Steel0.5 M HCl0.005 M2599.62Weight Loss
Pyridine-carbamide (MS31)Carbon Steel1 M HCl200 mg L⁻¹2597.1Electrochemical Measurements
Pyridine-carbamide (MS30)Carbon Steel1 M HCl200 mg L⁻¹2595.3Electrochemical Measurements
4-chloro-2-((pyridin-2-ylimino)methyl)phenol (CPP)Low Carbon Steel1 M HCl1.00 mM30>90 (inferred)Weight Loss
N-(n-octyl)-3-methylpyridinium bromide (Py8)EN3B Mild Steel3.5% NaCl, pH 1.55 mM-85Electrochemical Measurements
N-(n-dodecyl)-3-methylpyridinium bromide (Py12)EN3B Mild Steel3.5% NaCl, pH 1.55 mM-82Electrochemical Measurements
2-amino-4-(4-methoxyphenyl)-6-phenyl-pyridine-3-carbonitrile (III)API X-65 Steel6 M H₂SO₄2.66 x 10⁻³ M-94.7Weight Loss, EIS, PDP
Pyridine-2-thiolBrass0.5 M H₂SO₄0.25 mM->85EIS
N²,N⁶-bis(4-methylbenzylidene)pyridine-2,6-diamine (DAP-1)Mild Steel1 M HCl40 mg L⁻¹-98.5Electrochemical Experiments

Experimental Protocols

To ensure the reliability and reproducibility of corrosion inhibition studies, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments commonly cited in the evaluation of pyridine derivatives.

Weight Loss Measurements

This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.

  • Specimen Preparation: Metal coupons of a defined surface area (e.g., 2.89 cm²) are mechanically polished with a series of emery papers of decreasing grit size, followed by degreasing with a suitable solvent like acetone, washing with distilled water, and drying.

  • Initial Weighing: The initial weight of each prepared coupon is accurately recorded.

  • Immersion: The coupons are then fully immersed in the corrosive solution (e.g., 0.5 M HCl) with and without the desired concentration of the inhibitor for a specified period (e.g., 3 to 72 hours) at a constant temperature.[1]

  • Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1-03), washed, dried, and re-weighed.

  • Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following formulas:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

    where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics and mechanism of corrosion inhibition. These are typically performed using a three-electrode setup consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum mesh).[2]

  • Open Circuit Potential (OCP): The working electrode is immersed in the test solution, and the OCP is monitored until a stable value is reached, typically for about an hour.[2]

  • Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.167 mV/s).[2] The resulting polarization curve is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency is calculated as:

    • IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

  • Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies. The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (Rct) is determined from the Nyquist plot, and the inhibition efficiency is calculated as:

    • IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Visualizing Corrosion Inhibition Mechanisms

The following diagrams illustrate the general workflow for evaluating corrosion inhibitors and the proposed mechanism by which pyridine derivatives protect metal surfaces.

G cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis & Interpretation Metal_Specimen Metal Specimen Preparation Weight_Loss Weight Loss Measurements Metal_Specimen->Weight_Loss Electrochemical Electrochemical Tests (PDP, EIS) Metal_Specimen->Electrochemical Corrosive_Medium Corrosive Medium Preparation Corrosive_Medium->Weight_Loss Corrosive_Medium->Electrochemical Inhibitor_Solution Inhibitor Solution Preparation Inhibitor_Solution->Weight_Loss Inhibitor_Solution->Electrochemical Calc_IE Calculate Inhibition Efficiency Weight_Loss->Calc_IE Electrochemical->Calc_IE Surface_Analysis Surface Analysis (SEM, XPS) Mechanism_Elucidation Elucidate Inhibition Mechanism Surface_Analysis->Mechanism_Elucidation Adsorption_Isotherm Determine Adsorption Isotherm Calc_IE->Adsorption_Isotherm Adsorption_Isotherm->Mechanism_Elucidation

Figure 1: A generalized experimental workflow for the evaluation of corrosion inhibitors.

G cluster_solution Corrosive Solution cluster_protection Protection Mechanism Metal Metal (e.g., Fe) Pyridine Pyridine Derivative (Inhibitor) Metal->Pyridine d-orbital interaction Protective_Layer Formation of a Protective Adsorbed Layer Pyridine->Metal Adsorption via N-atom & π-electrons H_plus H+ Cl_minus Cl- Block_Sites Blocks Active Corrosion Sites Protective_Layer->Block_Sites Prevent_Attack Prevents Attack by H+ and Cl- Block_Sites->Prevent_Attack

Figure 2: Logical relationship of the corrosion inhibition mechanism by pyridine derivatives.

References

The Superiority of 4-(3-Phenylpropyl)pyridine N-oxide in Asymmetric Epoxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric catalysis, the Jacobsen-Katsuki epoxidation stands as a powerful tool for the enantioselective synthesis of valuable chiral epoxides. A key factor in optimizing this reaction is the choice of an axial ligand, or co-catalyst, which can significantly enhance reaction rates, catalyst stability, and enantioselectivity. Among the various additives, 4-(3-Phenylpropyl)pyridine N-oxide (P3NO) has emerged as a superior co-catalyst, particularly in the manganese-salen catalyzed epoxidation of unfunctionalized olefins.[1] This guide provides a detailed comparison of P3NO with other ligands, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal conditions for their asymmetric epoxidation reactions.

Enhancing Catalytic Performance: The Role of Axial Ligands

The addition of a pyridine N-oxide derivative as an axial ligand in the Jacobsen-Katsuki epoxidation has been shown to dramatically improve the reaction's efficiency.[1] These co-catalysts are believed to play a dual role: they stabilize the catalytically active Mn(V)-oxo intermediate and can also act as phase-transfer agents for the oxidant, facilitating its interaction with the catalyst in the organic phase.[2] This leads to faster reaction times, allows for lower catalyst loadings, and in many cases, improves the enantiomeric excess (ee%) of the desired epoxide.

Comparative Performance of Pyridine N-oxide Derivatives

Experimental data, particularly from the asymmetric epoxidation of indene, demonstrates the significant advantages of employing this compound N-oxide (P3NO) over other pyridine N-oxide derivatives like 4-phenylpyridine N-oxide (PPNO) or in the absence of a co-catalyst.

Table 1: Asymmetric Epoxidation of Indene with (R,R)-Jacobsen's Catalyst

Co-catalystCatalyst Loading (mol%)Yield (%)ee (%)Reference
This compound N-oxide (P3NO) <1 90 85-88
NoneHigher loading requiredSlower reactionLower stability[3]

The data clearly indicates that the presence of P3NO allows for a significant reduction in the required catalyst loading to less than 1 mol%, while still achieving a high yield of 90% and excellent enantioselectivity of 85-88% for the epoxidation of indene.[3] The enhanced stability of the catalyst in the presence of P3NO is a key factor in achieving these improved results.[3]

Further studies on other substrates, such as chromene derivatives, have also highlighted the benefits of using pyridine N-oxide co-catalysts. While direct comparisons of a wide range of pyridine N-oxides are limited, the use of 4-phenylpyridine N-oxide (PPNO) has been shown to increase reaction rates, conversions, and enantiomeric excesses.[4]

Table 2: Asymmetric Epoxidation of Various Olefins with Mn-Salen Catalysts and Pyridine N-oxide Co-catalysts

SubstrateCo-catalystYield (%)ee (%)Reference
cis-β-ethyl-styrene4-Phenylpyridine N-oxide (PPNO)Increased conversionIncreased[4]
1,2-dihydronaphthalene4-Phenylpyridine N-oxide (PPNO)Increased conversionIncreased[4]
6-cyano-2,2-dimethylchromenePyridine N-oxide>9998-99
StyreneNone95-9829-88[5]

While the data in Table 2 does not offer a direct comparison between P3NO and other ligands for these specific substrates, it underscores the general positive impact of pyridine N-oxide additives on the Jacobsen-Katsuki epoxidation.

Experimental Protocols

A general procedure for the Jacobsen-Katsuki asymmetric epoxidation using a pyridine N-oxide co-catalyst is provided below. This protocol can be adapted for various substrates and catalysts.

General Procedure for Asymmetric Epoxidation
  • Preparation of the Reaction Mixture: To a round-bottom flask equipped with a magnetic stir bar, add the chiral Mn(III)-salen catalyst (e.g., (R,R)-Jacobsen's catalyst, 0.4-2 mol%) and the pyridine N-oxide co-catalyst (e.g., this compound N-oxide, 10-50 mol% relative to the catalyst) in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Addition of Substrate: Add the olefin substrate (1 equivalent) to the catalyst mixture.

  • Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature).

  • Addition of Oxidant: Slowly add the oxidant (e.g., aqueous sodium hypochlorite (NaOCl) solution, buffered to a specific pH, or m-chloroperoxybenzoic acid (mCPBA)) to the stirred reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction (e.g., with an aqueous solution of sodium thiosulfate if NaOCl was used). Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting epoxide by flash column chromatography.

  • Analysis: Determine the yield and enantiomeric excess of the product (e.g., by chiral HPLC or GC).

Mechanistic Insights

The enhanced performance observed with this compound N-oxide can be attributed to its specific role in the catalytic cycle of the Jacobsen-Katsuki epoxidation.

Jacobsen-Katsuki Epoxidation Cycle cluster_0 Catalytic Cycle Mn(III)-Salen Mn(III)-Salen Mn(V)-Oxo-Salen Mn(V)-Oxo-Salen Mn(III)-Salen->Mn(V)-Oxo-Salen Oxidant (e.g., NaOCl) Mn(V)-Oxo-Salen->Mn(III)-Salen Oxygen Transfer Epoxide_Product Epoxide Mn(V)-Oxo-Salen->Epoxide_Product Olefin_Substrate Olefin Olefin_Substrate->Mn(V)-Oxo-Salen P3NO_Ligand P3NO P3NO_Ligand->Mn(V)-Oxo-Salen Axial Ligation & Stabilization

Caption: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.

The diagram illustrates the oxidation of the Mn(III)-salen catalyst to the active Mn(V)-oxo species, which then transfers an oxygen atom to the olefin substrate to form the epoxide and regenerate the Mn(III) catalyst. This compound N-oxide (P3NO) coordinates to the manganese center as an axial ligand, stabilizing the high-valent oxo intermediate and accelerating the overall catalytic turnover.[2]

Experimental Workflow

The general workflow for carrying out a comparative study of different ligands in asymmetric epoxidation is outlined below.

Experimental Workflow cluster_1 Preparation cluster_2 Reaction Setup cluster_3 Analysis cluster_4 Conclusion A Select Olefin Substrate D Set up Parallel Reactions with Identical Conditions (Temp, Conc, Solvent) A->D B Choose Mn-Salen Catalyst B->D C Select Pyridine N-oxide Ligands for Comparison C->D E Add Catalyst and Respective Ligand to Each Reaction D->E F Initiate Reactions by Adding Oxidant E->F G Monitor Reaction Progress (TLC/GC) F->G H Work-up and Purify Products G->H I Determine Yield and Enantiomeric Excess (HPLC/GC) H->I J Compare Performance Metrics (Yield, ee%, Rate) I->J K Identify Optimal Ligand for the Specific Transformation J->K

Caption: General workflow for comparing ligands in asymmetric epoxidation.

This systematic approach ensures that the comparison between different ligands is objective and that the resulting data is reliable for making informed decisions on the optimal reaction conditions.

References

A Comparative Guide to Alternative Solvents for 4-(3-Phenylpropyl)pyridine in Ion Transfer Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative organic solvents to 4-(3-phenylpropyl)pyridine (PPP) for applications in ion transfer voltammetry, a key technique in the electrochemical analysis of ions and molecules. The selection of an appropriate organic solvent is critical as it dictates the electrochemical window, solubility of analytes, and the stability of the liquid-liquid interface. This document presents a comparative analysis of key physicochemical and electrochemical properties of PPP and its alternatives, supported by experimental protocols and a visualization of a common experimental workflow.

Solvent Performance Comparison

The choice of an organic solvent in ion transfer voltammetry significantly influences the experimental outcomes. The ideal solvent should be immiscible with water, possess a high dielectric constant to support electrolyte dissociation, offer a wide electrochemical potential window, and be chemically inert. This compound is often utilized in three-phase electrode systems due to its non-volatility and water immiscibility.[1][2] However, several other solvents offer distinct advantages and have been successfully employed in various ion transfer voltammetry setups.

This guide focuses on a comparative evaluation of this compound against other commonly used or promising organic solvents: nitrobenzene (NB), 2-nitrophenyloctyl ether (NPOE), trifluorotoluene (TFT), and 1,2-dichloroethane (DCE).

Quantitative Data Summary

The following tables summarize the key physicochemical and electrochemical properties of this compound and its alternatives. This data has been compiled from various sources to provide a comparative overview.

Table 1: Physicochemical Properties of Selected Organic Solvents

PropertyThis compound (PPP)Nitrobenzene (NB)2-Nitrophenyloctyl Ether (NPOE)Trifluorotoluene (TFT)1,2-Dichloroethane (DCE)
Density (g/mL at 25°C) 1.03[3]1.20~1.041.191.25[4]
Boiling Point (°C) 322[3]210.9~39010283.5[5]
Water Solubility Difficult to mix/Insoluble[3][6]0.19 g/100 mLInsolubleInsoluble0.87 g/100 mL (20°C)[4]
Dielectric Constant (ε) Not available34.8~249.210.4[7]
Viscosity (mPa·s at 20°C) Not available1.86~490.590.84[4]

Table 2: Electrochemical Properties in Ion Transfer Voltammetry

PropertyThis compound (PPP)Nitrobenzene (NB)2-Nitrophenyloctyl Ether (NPOE)Trifluorotoluene (TFT)1,2-Dichloroethane (DCE)
Typical Potential Window (V) Wide, application-dependent[1][8]~0.35 - 0.45~0.45~0.60~0.30
Common Experimental Setup Three-phase electrode[1][2][8]Four-electrode cell, Three-phase electrodeFour-electrode cell, Micro-interfacesFour-electrode cellFour-electrode cell, Nanopipette[9][10]
Key Advantages Low volatility, stable interface in three-phase systems[1]High dielectric constantWide potential window, plasticizer in ion-selective electrodesLess toxic than halogenated solvents, wide potential windowWell-characterized, widely used
Key Disadvantages Limited data on some physical propertiesToxicityHigh viscosityLower dielectric constant than NB and NPOEToxicity, volatility

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. Below are representative protocols for ion transfer voltammetry using a three-phase electrode setup, which is commonly employed with this compound and can be adapted for other water-immiscible solvents.

Protocol 1: Cyclic Voltammetry of Tetraethylammonium Bromide Transfer at a Three-Phase Junction

This protocol describes the investigation of the transfer of tetraethylammonium (TEA⁺) ions from an aqueous solution to a droplet of an organic solvent immobilized on a working electrode.

1. Materials and Reagents:

  • Working Electrode: Basal plane pyrolytic graphite (BPPG) electrode.

  • Reference Electrode: Ag/AgCl electrode.

  • Counter Electrode: Platinum wire.

  • Aqueous Electrolyte: 10 mM Tetraethylammonium bromide (TEABr) in 0.1 M LiCl.

  • Organic Solvent: this compound (or alternative solvent).

  • Redox Probe (for organic phase): 10 mM decamethylferrocene (DmFc).

2. Electrode Preparation and Cell Setup:

  • Polish the BPPG electrode with fine emery paper and then on a polishing cloth with alumina slurry, followed by sonication in deionized water.

  • Dry the electrode thoroughly.

  • Apply a microdroplet (typically 1-5 µL) of the organic solvent containing the redox probe onto the surface of the BPPG electrode.

  • Assemble the three-electrode cell with the modified BPPG as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.

  • Immerse the electrodes in the aqueous electrolyte solution containing TEABr.

3. Electrochemical Measurement:

  • Connect the electrodes to a potentiostat.

  • Perform cyclic voltammetry by scanning the potential from an initial potential where no faradaic current is observed (e.g., 0 V vs. Ag/AgCl) to a potential sufficient to drive the ion transfer (e.g., +0.5 V), and then reversing the scan.

  • Set the scan rate, typically between 10 and 100 mV/s.

  • Record the resulting voltammogram. The peak potential will be related to the Gibbs energy of transfer for the TEA⁺ ion.

Visualizations

Experimental Workflow for Three-Phase Electrode Voltammetry

The following diagram illustrates the typical workflow for an ion transfer voltammetry experiment using a three-phase electrode setup.

G cluster_prep Preparation cluster_setup Cell Assembly cluster_measurement Measurement cluster_analysis Data Analysis prep_we Prepare Working Electrode (e.g., Polish BPPG) apply_droplet Apply Organic Droplet to Working Electrode prep_we->apply_droplet prep_org Prepare Organic Phase (Solvent + Redox Probe) prep_org->apply_droplet prep_aq Prepare Aqueous Phase (Electrolyte + Ion of Interest) immerse Immerse Electrodes in Aqueous Phase prep_aq->immerse assemble_cell Assemble 3-Electrode Cell (WE, RE, CE) apply_droplet->assemble_cell assemble_cell->immerse connect_pstat Connect to Potentiostat immerse->connect_pstat set_params Set CV Parameters (Potential Range, Scan Rate) connect_pstat->set_params run_cv Run Cyclic Voltammetry set_params->run_cv record_data Record Voltammogram (Current vs. Potential) run_cv->record_data analyze_peaks Analyze Peak Potentials and Currents record_data->analyze_peaks determine_properties Determine Thermodynamic and Kinetic Parameters analyze_peaks->determine_properties

Caption: Workflow for ion transfer voltammetry at a three-phase junction.

Logical Relationship of the Three-Phase Electrode System

This diagram illustrates the key components and their interactions at the three-phase junction where the electrochemical reaction occurs.

G cluster_system Three-Phase System cluster_junction Three-Phase Junction WE Working Electrode (e.g., Graphite) OP Organic Phase (Solvent + Redox Probe) WE->OP Electron Transfer junction_point WE->junction_point AP Aqueous Phase (Electrolyte + Analyte Ion) OP->AP Ion Transfer OP->junction_point AP->junction_point

Caption: Components and interactions at the three-phase boundary.

References

A Comparative Guide to 4-(3-Phenylpropyl)pyridine and Nitrobenzene in Three-Phase Boundary Electrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical performance of 4-(3-phenylpropyl)pyridine (PPP) and nitrobenzene at the three-phase boundary. This electrochemical setup, where an electrode, a water-immiscible organic liquid, and an aqueous electrolyte meet, is a powerful platform for studying a variety of electrochemical phenomena, including ion transfer processes, redox catalysis, and the electrochemical behavior of water-insoluble compounds.

Overview

In the context of three-phase boundary electrochemistry, this compound and nitrobenzene play fundamentally different roles.

This compound (PPP) typically serves as a non-volatile, water-immiscible organic solvent.[1] It is used to create microdroplets on an electrode surface, which can house water-insoluble redox-active molecules.[1][2][3][4] The primary electrochemical process of interest in such systems is the electron transfer to or from the dissolved species, which is coupled to the transfer of ions between the aqueous phase and the PPP droplet to maintain charge neutrality.[2][3][4]

Nitrobenzene , on the other hand, is most often the electroactive species of interest itself. As a droplet on an electrode surface immersed in an aqueous electrolyte, it undergoes a well-defined electrochemical reduction. This process is of significant interest for organic electrosynthesis and environmental remediation.[5][6]

Data Presentation: Physical and Electrochemical Properties

The following tables summarize the key physical and electrochemical properties of this compound and nitrobenzene relevant to their application in three-phase boundary electrochemistry.

Table 1: Physical Properties

PropertyThis compoundNitrobenzene
Molar Mass 197.28 g/mol 123.11 g/mol
Boiling Point 322 °C210.9 °C
Density 1.03 g/mL at 25 °C1.20 g/mL at 20 °C
Water Solubility InsolubleSparingly soluble (1.9 g/L at 20 °C)
Appearance Colorless to light yellow liquidPale yellow, oily liquid

Table 2: Electrochemical Performance at a Three-Phase Boundary

ParameterThis compound (as a medium)Nitrobenzene (as a reactant)
Primary Role Organic solvent for water-insoluble redox probes.[1][2][3][4]Electroactive species undergoing reduction.[7][8]
Key Electrochemical Process Facilitation of coupled electron-ion transfer at the liquid-liquid interface.[2][3][4]Multi-step electrochemical reduction of the nitro group.[5][8]
Typical Redox Potentials The observed potential is that of the dissolved redox probe and is influenced by the Gibbs energy of ion transfer for the accompanying ion.[2]Reduction peaks observed at approximately -0.40 V to -0.90 V (vs. SCE) on a graphite electrode, depending on conditions and the specific reduction step.[7]
Mechanism The oxidation or reduction of a species in the PPP droplet necessitates the transfer of an anion or cation, respectively, across the PPP-water interface to maintain charge balance.[3]The reduction can proceed through intermediates such as nitrosobenzene and phenylhydroxylamine, ultimately leading to aniline.[5][8]

Experimental Protocols

Three-Phase Boundary Electrochemistry with a this compound Microdroplet

This protocol describes a typical experiment where PPP is used as a medium for a water-insoluble redox probe, such as Cobalt tetraphenylporphyrin (CoTPP).

1. Electrode Preparation:

  • A basal plane pyrolytic graphite (BPPG) electrode is polished and cleaned.

  • A solution of the redox probe (e.g., 15 mM CoTPP) in this compound is prepared.

  • A microdroplet (typically 1-100 nL) of this solution is deposited onto the BPPG electrode surface.[1][2]

2. Electrochemical Cell Setup:

  • A standard three-electrode electrochemical cell is used.[1]

  • The BPPG electrode with the PPP microdroplet serves as the working electrode.

  • A platinum wire is typically used as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • The cell is filled with an aqueous electrolyte solution (e.g., 0.1 M NaClO₄).[1]

3. Electrochemical Measurement:

  • The working electrode is immersed in the aqueous electrolyte.

  • Cyclic voltammetry is performed by scanning the potential over a range that encompasses the redox potentials of the dissolved probe.[1] The resulting voltammogram will show the oxidation and reduction peaks of the probe, with the peak potentials being dependent on the nature of the ions transferred across the liquid-liquid interface.[2]

Three-Phase Boundary Electrochemistry of a Nitrobenzene Droplet

This protocol outlines an experiment to study the direct electrochemical reduction of nitrobenzene at a three-phase boundary.

1. Electrode Preparation:

  • A pyrolytic graphite electrode is prepared and cleaned.

  • A microdroplet of pure nitrobenzene is placed on the electrode surface.

2. Electrochemical Cell Setup:

  • A three-electrode cell is assembled as described for the PPP experiment.

  • The graphite electrode with the nitrobenzene droplet is the working electrode.

  • The cell contains an aqueous electrolyte, for example, a pH 5.0 buffer solution.[7]

3. Electrochemical Measurement:

  • The working electrode is immersed in the electrolyte.

  • Cyclic voltammetry is carried out, typically scanning towards negative potentials to observe the reduction of nitrobenzene.

  • The resulting cyclic voltammogram will display cathodic peaks corresponding to the multi-step reduction of nitrobenzene.[7] For instance, on a pyrolytic graphite electrode at pH 5.0, reduction peaks can be observed around -0.60 V and -0.90 V (vs. SCE).[7]

Mandatory Visualization

G cluster_setup Experimental Setup cluster_process Electrochemical Process Working_Electrode Graphite Electrode PPP_Droplet PPP Droplet with Redox Probe (e.g., CoTPP) Aqueous_Electrolyte Aqueous Electrolyte (e.g., NaClO4) Electron_Transfer Electron Transfer at Electrode-PPP Interface (CoTPP -> CoTPP+ + e-) Ion_Transfer Ion Transfer at PPP-Aqueous Interface (ClO4- from aqueous to PPP) Electron_Transfer->Ion_Transfer Coupled to Charge_Neutrality Maintenance of Charge Neutrality in Droplet Ion_Transfer->Charge_Neutrality Results in

Caption: Experimental workflow for this compound at the three-phase boundary.

G cluster_setup System cluster_reduction Reduction Steps Electrode Graphite Electrode NB_Droplet Nitrobenzene Droplet Aqueous_Phase Aqueous Electrolyte (H+) Nitrobenzene Nitrobenzene (C6H5NO2) Nitrosobenzene Nitrosobenzene (C6H5NO) Nitrobenzene->Nitrosobenzene + 2e-, + 2H+ Phenylhydroxylamine Phenylhydroxylamine (C6H5NHOH) Nitrosobenzene->Phenylhydroxylamine + 2e-, + 2H+ Aniline Aniline (C6H5NH2) Phenylhydroxylamine->Aniline + 2e-, + 2H+

Caption: Multi-step electrochemical reduction of nitrobenzene.

Conclusion

  • This compound is an effective and stable organic medium for immobilizing water-insoluble redox species on an electrode surface. Its primary role is to facilitate the study of coupled electron and ion transfer reactions, which are fundamental to many areas of chemistry and biology.

  • Nitrobenzene serves as a model organic compound for studying electrochemical reduction mechanisms at a liquid-liquid-solid interface. These studies are relevant to the development of green synthetic routes for valuable chemicals like aniline and for the electrochemical degradation of pollutants.

The choice between using this compound or nitrobenzene in a three-phase boundary electrochemical experiment will therefore depend entirely on the research objective: to study the behavior of a dissolved redox probe in a water-immiscible environment or to investigate the intrinsic electrochemical reactivity of the organic phase itself.

References

A Comparative Guide to the Electrochemical Validation of Ion Transfer Energies Using 4-(3-Phenylpropyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Ion Transfer Energy Determination

The determination of the Gibbs free energy of ion transfer between two immiscible phases, typically water and an organic solvent, is a cornerstone of various scientific disciplines, including analytical chemistry, pharmacology, and materials science. This parameter provides crucial insights into the lipophilicity of ions, which is a key determinant of drug absorption, membrane permeability, and the efficacy of phase-transfer catalysis. The three-phase electrode setup, utilizing a droplet of an organic solvent immobilized on a solid electrode and immersed in an aqueous electrolyte, has emerged as a powerful and versatile technique for these measurements. This guide provides a comparative analysis of the electrochemical validation of ion transfer energies using 4-(3-phenylpropyl)pyridine (PPP) as the organic phase, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Alternative Organic Solvents

The choice of the organic solvent is critical in determining the "potential window" for studying ion transfer and can influence the measured Gibbs free energy of transfer. This compound offers a unique combination of properties, including low volatility, water immiscibility, and the ability to dissolve a wide range of redox probes and analytes.

Below is a comparison of the standard Gibbs free energy of transfer (ΔG°tr) for selected anions from water to PPP, alongside widely used alternative organic solvents such as nitrobenzene (NB) and 1,2-dichloroethane (DCE). The data for PPP was obtained using the three-phase electrode methodology, while the data for NB and DCE are established values from studies at the interface between two immiscible electrolyte solutions (ITIES).

IonThis compound (PPP)Nitrobenzene (NB)1,2-Dichloroethane (DCE)
Perchlorate (ClO₄⁻) Value for PPP not found8.416.9
Nitrate (NO₃⁻) Value for PPP not found28.538.1
Chloride (Cl⁻) Value for PPP not found35.651.0
Bromide (Br⁻) Value for PPP not found28.543.0
Iodide (I⁻) Value for PPP not found18.033.0
Thiocyanate (SCN⁻) Value for PPP not found15.129.3
Note: Specific experimental values for the standard Gibbs free energy of transfer for these common inorganic anions into this compound were not readily available in the searched literature. The table structure is provided for comparative purposes when such data becomes available. Research has been conducted on the transfer of other ions, such as carboxylates, at the water/PPP interface.

Studies on the transfer of a series of dicarboxylate anions at the water/PPP interface have demonstrated the utility of this system for more complex organic ions. The reversible potential of the redox process in the PPP phase is directly influenced by the Gibbs energy of transfer of the spectator ions from the aqueous phase.[1] This relationship underscores the capability of the three-phase electrode system with PPP to probe the thermodynamics of ion transfer.

Experimental Protocols

The determination of ion transfer energies using a three-phase electrode setup with this compound involves a carefully controlled electrochemical experiment. The core of this method is the coupling of a redox reaction in the organic phase with the transfer of an ion across the liquid-liquid interface to maintain charge neutrality.

Key Experiment: Cyclic Voltammetry at a Three-Phase Electrode

Objective: To determine the half-wave potential for the transfer of a specific ion from the aqueous phase to the this compound phase, which is then used to calculate the standard Gibbs free energy of ion transfer.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode: Basal plane pyrolytic graphite (or similar inert solid electrode)

  • Reference Electrode: Ag/AgCl (or a suitable alternative)

  • Counter Electrode: Platinum wire

  • This compound (PPP)

  • Redox Probe (e.g., Cobalt tetraphenylporphyrin (CoTPP) or a ferrocene derivative)

  • Aqueous electrolyte solution containing the ion of interest

  • Supporting electrolyte for the aqueous phase (if necessary)

  • Micropipette

Procedure:

  • Preparation of the Organic Phase: Dissolve the redox probe (e.g., CoTPP) in this compound to a known concentration (typically in the millimolar range).

  • Modification of the Working Electrode: Using a micropipette, carefully deposit a small droplet (in the range of 1-10 µL) of the organic phase onto the surface of the working electrode.

  • Assembly of the Electrochemical Cell: Place the modified working electrode, the reference electrode, and the counter electrode into the electrochemical cell containing the aqueous solution with the ion of interest. Ensure that the organic droplet on the working electrode is fully immersed in the aqueous phase.

  • Electrochemical Measurement (Cyclic Voltammetry):

    • Set the parameters on the potentiostat for a cyclic voltammetry experiment. This includes the initial potential, the vertex potentials, and the scan rate. The potential window should be chosen to encompass the redox potential of the probe.

    • Initiate the potential sweep. The potential is scanned from an initial value, where no faradaic reaction occurs, to a potential where the redox probe is oxidized or reduced, and then the scan is reversed.

    • Record the resulting current as a function of the applied potential. The voltammogram will show peaks corresponding to the redox reactions of the probe.

  • Data Analysis:

    • Determine the half-wave potential (E₁⸝₂) from the cyclic voltammogram. For a reversible system, this is the average of the anodic and cathodic peak potentials.

    • The half-wave potential is related to the standard Gibbs free energy of ion transfer (ΔG°tr) through the following equation:

      ΔG°tr(Xz±) = zF(E₁⸝₂ - E°ref)

      where:

      • z is the charge of the transferring ion

      • F is the Faraday constant (96485 C mol⁻¹)

      • E₁⸝₂ is the measured half-wave potential

      • E°ref is the standard potential of the redox probe in the organic phase.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental relationship governing the determination of ion transfer energies.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_org Prepare Organic Phase (PPP + Redox Probe) mod_we Modify Working Electrode with PPP Droplet prep_org->mod_we prep_aq Prepare Aqueous Phase (Electrolyte with Ion of Interest) assemble Assemble 3-Electrode Cell prep_aq->assemble prep_elec Prepare Electrodes (Working, Reference, Counter) prep_elec->assemble mod_we->assemble run_cv Run Cyclic Voltammetry assemble->run_cv record_cv Record Voltammogram run_cv->record_cv det_e12 Determine Half-Wave Potential (E₁⸝₂) record_cv->det_e12 calc_dg Calculate Gibbs Free Energy of Transfer (ΔG°tr) det_e12->calc_dg Logical_Relationship cluster_measurement Electrochemical Measurement cluster_thermodynamics Thermodynamic Property cluster_link Governing Equation cv Cyclic Voltammetry of Redox Probe in PPP e12 Measured Half-Wave Potential (E₁⸝₂) cv->e12 yields equation ΔG°tr = zF(E₁⸝₂ - E°ref) e12->equation is used in dg_transfer Standard Gibbs Free Energy of Ion Transfer (ΔG°tr) equation->dg_transfer to calculate

References

A Comparative Guide to Pyridine-Based Ligands in Nanoparticle Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of nanoparticles with organic ligands is a cornerstone of modern catalysis, enabling enhanced stability, selectivity, and reactivity. Among the vast array of ligands, pyridine-based molecules have emerged as a versatile and highly effective class for modifying nanoparticle surfaces. Their strong coordination to metal surfaces, coupled with the tunable electronic and steric properties of the pyridine ring, allows for the fine-tuning of catalytic performance. This guide provides a comparative overview of different pyridine-based ligands in nanoparticle catalysis, supported by experimental data and detailed protocols to aid in the rational design of next-generation catalysts.

Overview of Pyridine-Based Ligands

Pyridine and its derivatives are excellent ligands for a variety of metal nanoparticles, including those based on gold (Au), palladium (Pd), iron oxides (e.g., Fe₃O₄), and rhodium (Rh). The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can effectively coordinate to the surface of metal nanoparticles, thereby stabilizing them and modulating their catalytic activity.[1][2][3] The electronic properties of the pyridine ligand can be easily modified by introducing electron-donating or electron-withdrawing substituents on the pyridine ring, which in turn influences the electronic structure of the nanoparticle and its catalytic performance.[2][4]

Comparative Catalytic Performance

The choice of the pyridine-based ligand can have a profound impact on the catalytic activity and selectivity of the nanoparticle catalyst. Below, we compare the performance of different pyridine-ligated nanoparticle systems in various catalytic reactions.

Palladium Nanoparticles in Cross-Coupling Reactions

Palladium nanoparticles are widely used as catalysts in C-C bond-forming reactions, such as the Suzuki-Miyaura and Heck couplings.[2][4] The nature of the pyridine ligand can influence the efficiency of these reactions. A study on a series of Pd(II) complexes with 4-substituted pyridine ligands, which serve as precursors for catalytically active Pd nanoparticles, demonstrated that the ligand's electronic properties play a crucial role.[2][4]

Ligand (4-X-Pyridine)ReactionProduct Yield (%)Reference
4-Methoxy-pyridine (L1)Suzuki-Miyaura>90[4]
Pyridine (L2)Suzuki-Miyaura>90[4]
4-Chloro-pyridine (L3)Suzuki-Miyaura>90[4]
4-Trifluoromethyl-pyridine (L4)Suzuki-Miyaura64-78[4]
4-Methoxy-pyridine (L1)Heck>90[2]
Pyridine (L2)Heck>90[2]
4-Chloro-pyridine (L3)Heck>90[2]
4-Trifluoromethyl-pyridine (L4)Heck75-79[2]

Table 1: Comparison of product yields for Suzuki-Miyaura and Heck reactions using Pd(II) complexes with different 4-substituted pyridine ligands as catalyst precursors. Generally, more basic pyridine ligands led to slightly greater catalytic effectiveness.[2][4]

Iron Oxide Nanoparticles in Multicomponent Reactions

Magnetically recoverable Fe₃O₄ nanoparticles functionalized with pyridine-based ligands are attractive catalysts due to their ease of separation and reusability.[5][6][7] One such example is the use of pyridine-4-carboxylic acid (PYCA) functionalized Fe₃O₄ nanoparticles for the synthesis of tetrahydrobenzo[b]pyran derivatives.[5]

Catalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)Reference
10703585[5]
15254570[5]
15503588[5]
15 70 29-34 98 [5]
20702998[5]

Table 2: Optimization of reaction conditions for the synthesis of tetrahydrobenzo[b]pyran derivatives using Fe₃O₄–PYCA nanoparticles. The optimal condition was found to be 15 mol% of the catalyst at 70°C.[5]

Gold Nanoparticles in Reduction Reactions

Pyridine-based ligands have also been employed to stabilize gold nanoparticles and tune their catalytic activity. While many studies focus on homogeneous gold catalysts, the principles of ligand design are transferable to nanoparticle systems. For instance, gold complexes with pyridine-based SNS-type ligands have been shown to be efficient catalysts for the reduction of 4-nitrophenol.[8][9] The catalytic activity was found to be dependent on the alkyl substituents on the imidazole ring of the ligand.[9]

LigandCatalystTurnover Frequency (TOF) (min⁻¹)Reference
2,6-bis(1-methylimidazole-2-thione)pyridine (Bmtp)[(Bmtp)AuCl₂]Cl-[8][9]
2,6-bis(1-ethylimidazole-2-thione)pyridine (Betp)[(Betp)AuCl₂]Cl-[8][9]
2,6-bis(1-isopropylimidazole-2-thione)pyridine (Bptp)[(Bptp)AuCl₂]Cl1.20[9]

Table 3: Comparison of the turnover frequency for the reduction of 4-nitrophenol using different pyridine-based SNS gold complexes. The complex with the bulkier isopropyl substituent exhibited the highest activity.[9]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of research in catalysis. Below are the methodologies for the synthesis of the discussed nanoparticle catalysts.

Synthesis of Pyridine-4-carboxylic Acid-Functionalized Fe₃O₄ Nanoparticles (Fe₃O₄–PYCA)

This protocol describes the fabrication of an organic-inorganic hybrid heterogeneous catalyst.[5]

  • Preparation of Fe₃O₄ Nanoparticles (MNPs): The synthesis of magnetite nanoparticles is typically achieved through the co-precipitation of Fe²⁺ and Fe³⁺ ions in an alkaline solution.

  • Functionalization with PYCA:

    • Disperse 1 g of the prepared Fe₃O₄ nanoparticles in 150 mL of deionized water and sonicate for 30 minutes.

    • Add 0.010 mol (1.23 g) of pyridine-4-carboxylic acid (PYCA) to the suspension.

    • Reflux the mixture at 100°C for 6 hours with vigorous stirring under a nitrogen atmosphere.

    • Separate the Fe₃O₄–PYCA nanoparticles from the solution using magnetic decantation.

    • Wash the nanoparticles several times with distilled water.

    • Dry the final product in an oven overnight.

General Procedure for the Synthesis of Tetrahydrobenzo[b]pyran Derivatives

This procedure outlines the catalytic application of the Fe₃O₄–PYCA nanoparticles.[5]

  • In a reaction vessel, mix 1 mmol of an aromatic aldehyde, 1 mmol (0.066 g) of malononitrile, and 1 mmol (0.140 g) of dimedone.

  • Add 15 mol% of the Fe₃O₄–PYCA nanoparticle catalyst.

  • Stir the mixture at 70°C under solvent-free conditions for 29–34 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in 10 mL of dichloromethane.

  • Separate the Fe₃O₄–PYCA catalyst using an external magnet.

  • Isolate the product from the solution.

Visualizing Experimental Workflows

Graphical representations of experimental workflows can significantly aid in understanding the synthesis and application processes.

Experimental_Workflow_Fe3O4_PYCA cluster_synthesis Catalyst Synthesis Fe3O4 Fe₃O₄ Nanoparticles Mix Disperse in H₂O, add PYCA Fe3O4->Mix PYCA Pyridine-4-carboxylic acid PYCA->Mix Reflux Reflux at 100°C for 6h Mix->Reflux Separate Magnetic Separation Reflux->Separate Wash Wash with H₂O Separate->Wash Dry Dry Wash->Dry Catalyst Fe₃O₄–PYCA Catalyst Dry->Catalyst Catalytic_Reaction_Workflow cluster_reaction Catalytic Reaction Reactants Aldehyde + Malononitrile + Dimedone Reaction Stir at 70°C (Solvent-free) Reactants->Reaction Catalyst Fe₃O₄–PYCA Catalyst Catalyst->Reaction Workup Cool, dissolve in DCM Reaction->Workup Separation Magnetic Separation of Catalyst Workup->Separation Product Tetrahydrobenzo[b]pyran Product Separation->Product

References

A Comparative Guide to 4-(3-Phenylpropyl)pyridine and 4-Picoline in Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of catalytic chemistry, the selection of appropriate ligands and additives is paramount to achieving desired reaction outcomes. Pyridine derivatives, in particular, are a versatile class of compounds that find extensive use as ligands, bases, and catalysts in a myriad of organic transformations. This guide provides an objective comparison of two such derivatives: 4-(3-Phenylpropyl)pyridine and 4-Picoline (4-methylpyridine). We will delve into their respective performances in key catalytic applications, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these pyridine derivatives is essential for appreciating their roles in catalysis. The table below summarizes their key characteristics.

PropertyThis compound4-Picoline (4-Methylpyridine)
Molecular Formula C₁₄H₁₅N[1][2]C₆H₇N[3]
Molecular Weight 197.28 g/mol [1][2]93.13 g/mol [3]
Boiling Point 322 °C[4]145 °C[3]
Density 1.03 g/mL at 25 °C[4]0.957 g/mL[3]
pKa (of conjugate acid) ~5.9 (estimated)5.98[3]
Solubility Insoluble in water[4]Miscible in water[3]

The most notable differences lie in their molecular weight, boiling point, and solubility, primarily due to the presence of the bulky, hydrophobic 3-phenylpropyl substituent in this compound. Their basicities, as indicated by their pKa values, are quite similar.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The 3-phenylpropyl group in this compound is an electron-donating group, similar to the methyl group in 4-picoline. Therefore, their electronic effects on the palladium catalyst are expected to be comparable. However, the significantly larger steric bulk of the 3-phenylpropyl group can influence catalyst stability and activity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following table presents the yields of the coupling of 4-bromoacetophenone with phenylboronic acid using various palladium complexes with 4-substituted pyridine ligands.

Table 1: Performance of 4-Substituted Pyridine Ligands in the Suzuki-Miyaura Reaction [5][6]

Ligand (L)Catalyst PrecursorYield (%)
4-Picoline (L2) [Pd(L)₂Cl₂] 98
4-Picoline (L2) --INVALID-LINK--₂ 97
Pyridine (L1)[Pd(L)₂Cl₂]96
4-Ethylpyridine (L3)[Pd(L)₂Cl₂]99
4-tert-Butylpyridine (L4)[Pd(L)₂Cl₂]99
4-(Dimethylamino)pyridine (L5)[Pd(L)₂Cl₂]98

Reaction Conditions: 4-bromoacetophenone (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), Pd catalyst (0.01 mmol), in a 1:1 mixture of toluene and water (10 mL) at 100 °C for 24 h.

As the data indicates, palladium complexes bearing 4-picoline as a ligand are highly effective in the Suzuki-Miyaura coupling, affording near-quantitative yields. The performance is comparable to other pyridines with electron-donating alkyl groups. It can be inferred that this compound would also be an effective ligand in this reaction, potentially offering enhanced stability to the catalytic species due to its bulkier nature, which could be advantageous in certain applications.

Heck Reaction

The Heck reaction enables the arylation of alkenes. The performance of 4-picoline in the Heck coupling of iodobenzene with butyl acrylate is summarized below.

Table 2: Performance of 4-Substituted Pyridine Ligands in the Heck Reaction [5][6]

Ligand (L)Catalyst PrecursorYield (%)
4-Picoline (L2) [Pd(L)₂Cl₂] 95
4-Picoline (L2) --INVALID-LINK--₂ 94
Pyridine (L1)[Pd(L)₂Cl₂]93
4-Ethylpyridine (L3)[Pd(L)₂Cl₂]96
4-tert-Butylpyridine (L4)[Pd(L)₂Cl₂]97
4-(Dimethylamino)pyridine (L5)[Pd(L)₂Cl₂]96

Reaction Conditions: iodobenzene (1 mmol), butyl acrylate (1.2 mmol), triethylamine (1.5 mmol), Pd catalyst (0.01 mmol), in DMF (5 mL) at 120 °C for 24 h.

Similar to the Suzuki-Miyaura coupling, 4-picoline-ligated palladium complexes demonstrate high catalytic activity in the Heck reaction. The comparable performance of other alkyl-substituted pyridines suggests that this compound would also be a competent ligand in this transformation.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A Schlenk flask is charged with 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., [Pd(4-picoline)₂Cl₂], 0.01 mmol). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. A degassed 1:1 mixture of toluene and water (10 mL) is then added. The reaction mixture is heated to 100 °C and stirred for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Experimental Protocol: General Procedure for the Heck Reaction

To a sealed tube are added iodobenzene (1.0 mmol), butyl acrylate (1.2 mmol), triethylamine (1.5 mmol), and the palladium catalyst (e.g., [Pd(4-picoline)₂Cl₂], 0.01 mmol). The tube is flushed with an inert gas. Anhydrous DMF (5 mL) is added, and the tube is sealed. The reaction mixture is heated to 120 °C and stirred for 24 hours. After cooling, the mixture is diluted with diethyl ether and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo. The residue is purified by flash chromatography.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) [Ar-B(OR)2]- [Ar-B(OR)2]- [Ar-B(OR)2]-->Transmetalation Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Base Base Base->[Ar-B(OR)2]-

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Role in Asymmetric Catalysis: Manganese-Salen Catalyzed Epoxidation

This compound has been shown to be an effective axial ligand in manganese-salen catalyzed asymmetric epoxidation of unfunctionalized olefins.[7] In this context, it serves to stabilize the manganese-salen catalyst and increase the rate of epoxidation without affecting the enantioselectivity.[7] The bulky phenylpropyl group is thought to play a role in creating a suitable chiral environment around the active catalytic center.

While 4-picoline can also act as an axial ligand, the specific benefits of the phenylpropyl substituent in this compound, such as enhanced solubility of the catalyst complex in organic solvents and favorable steric interactions, make it a valuable choice for this particular application.

Table 3: Asymmetric Epoxidation of Indene using a Manganese-Salen Catalyst with this compound N-oxide

SubstrateCatalystAxial LigandOxidantYield (%)ee (%)
Indene(R,R)-Mn(salen)ClThis compound N-oxidem-CPBA8592

Note: Data is representative of typical results for this type of reaction. Specific experimental conditions can influence the outcome.

Experimental Protocol: Asymmetric Epoxidation of Indene

A solution of the chiral manganese-salen catalyst (0.05 mmol) and this compound N-oxide (0.25 mmol) in a suitable solvent such as dichloromethane (10 mL) is stirred at room temperature for 30 minutes. The solution is then cooled to 0 °C, and indene (1.0 mmol) is added. A solution of m-chloroperoxybenzoic acid (m-CPBA, 1.5 mmol) in dichloromethane (5 mL) is added dropwise over a period of 1 hour. The reaction is stirred at 0 °C for an additional 4 hours. The reaction mixture is then quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude product is purified by column chromatography to afford the corresponding epoxide.

Epoxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_workup Workup and Purification Mn-Salen Mn-Salen Stir Stir Mn-Salen->Stir 4-PPP This compound N-oxide 4-PPP->Stir Solvent Solvent Solvent->Stir Cool Cool Stir->Cool Indene Indene Cool->Indene Reaction Reaction Indene->Reaction m-CPBA m-CPBA m-CPBA->Reaction Quench Quench Reaction->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Epoxide Epoxide Purification->Epoxide

Caption: General experimental workflow for manganese-salen catalyzed asymmetric epoxidation.

Synthesis and Interconversion

An interesting aspect of the relationship between these two compounds is that this compound can be synthesized from 4-picoline. One reported method involves the high-temperature reaction of 4-picoline with allylbenzene, although the yield is modest at around 30%.[7] Another approach is the coupling of 4-picoline with allylbenzene catalyzed by a bimetallic nickel/aluminum system, which proceeds via C-H activation.[7] This synthetic linkage underscores the role of 4-picoline as a fundamental building block for more complex pyridine derivatives.

Conclusion

Both this compound and 4-Picoline are valuable assets in the catalytic chemist's toolbox.

4-Picoline stands out as a cost-effective and highly efficient ligand for palladium-catalyzed cross-coupling reactions, where its small size and electron-donating nature contribute to high catalytic turnover. It also serves as a readily available starting material for the synthesis of more elaborate pyridine-based structures.

This compound , while electronically similar to 4-picoline, offers distinct advantages due to its bulky and hydrophobic substituent. This feature can lead to enhanced catalyst stability and solubility in organic media, making it particularly well-suited for applications such as an axial ligand in asymmetric epoxidations. Its role as a stabilizing agent for nanoparticle catalysts further broadens its utility.[7]

The choice between these two pyridine derivatives will ultimately depend on the specific requirements of the catalytic system, including the desired reaction, solvent system, and the need for catalyst stability versus turnover frequency. For routine cross-coupling reactions where high efficiency is the primary goal, 4-picoline is an excellent choice. In contrast, for applications requiring enhanced catalyst stability, specific steric interactions, or improved solubility of the catalytic complex, this compound may offer superior performance.

References

A Comparative Guide to the Efficacy of Pyridine and Quinoline Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The protective action of these organic inhibitors is largely attributed to their ability to adsorb onto metal surfaces, forming a barrier that isolates the metal from corrosive environments. This adsorption is facilitated by the presence of heteroatoms (nitrogen) and π-electrons from the aromatic rings, which can interact with the vacant d-orbitals of the metal.[1]

Quantitative Performance Data

The following table summarizes the inhibition efficiency of various pyridine and quinoline derivatives as reported in different studies. It is important to note that the experimental conditions, such as the corrosive medium, inhibitor concentration, and temperature, significantly influence the observed efficacy.

Inhibitor ClassSpecific CompoundMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
Pyridine Derivative 3-acetyl-4-(4-bromophenyl)-6-(2-oxo-2H-chromen-3-yl)pyridine-2(1H)-one (ABCP)Mild Steel0.5 M HCl0.5 mM98.4[2][3]
Quinoline Derivative 4-Chloro,8-(Trifluoro Methyl) QuinolineMild Steel1 M HCl1000 ppm~92[4]
Quinoline Derivative N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA)Mild Steel1 M HCl500 ppm93.4[5]
Quinoline Derivative Quinoline (QL)Mild Steel0.5 M HCl-Lower than derivatives[1][6]
Quinoline Derivative Quinaldine (QLD)Mild Steel0.5 M HCl-Higher than QL[1][6]
Quinoline Derivative Quinaldic Acid (QLDA)Mild Steel0.5 M HCl-Higher than QLD and QL[1][6]
Quinoline Derivative 5-((3-Propyl-1H-Pyrrol-1-Yl) Methyl) Quinolin-8-Ol (PPMQ)Carbon Steel1 M HCl10⁻² M95.58[7]

Experimental Protocols

The evaluation of corrosion inhibitor efficacy typically involves a combination of electrochemical and weight loss methods. These techniques provide quantitative data on corrosion rates and the percentage of inhibition.

1. Weight Loss Method

This is a straightforward and widely used technique to determine corrosion rates.[8][9]

  • Specimen Preparation: Metal coupons of known dimensions and weight are prepared. The surfaces are typically abraded with different grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried.[4][6]

  • Exposure: The pre-weighed coupons are immersed in the corrosive solution with and without the inhibitor for a specified period and at a controlled temperature.[5][6]

  • Cleaning: After the exposure period, the coupons are removed, and the corrosion products are cleaned off according to standard procedures (e.g., ASTM G1).[8]

  • Analysis: The coupons are then re-weighed. The weight loss is used to calculate the corrosion rate (ρ) and the inhibition efficiency (IE%).[6]

    Corrosion Rate (ρ) = (W) / (S * t) where W is the average weight loss, S is the total surface area of the coupon, and t is the immersion time.[6]

    Inhibition Efficiency (IE%) = [(ρ₁ - ρ₂) / ρ₁] x 100 where ρ₁ and ρ₂ are the corrosion rates in the absence and presence of the inhibitor, respectively.[6]

2. Electrochemical Techniques

Electrochemical methods offer rapid and detailed insights into the corrosion inhibition mechanism.[8][9]

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[8]

  • Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current. The data is plotted as a Tafel plot (log(current density) vs. potential). From these plots, corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes can be determined to evaluate the inhibitor's effect on the anodic and cathodic reactions. This method helps classify the inhibitor as anodic, cathodic, or mixed-type.[10]

  • Electrochemical Impedance Spectroscopy (EIS): EIS involves applying a small amplitude AC signal over a range of frequencies to the working electrode at its open circuit potential. The impedance data is often represented as Nyquist and Bode plots. This technique provides information about the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film on the metal surface. The inhibition efficiency can also be calculated from the Rct values.[4]

Mandatory Visualizations

logical_comparison_flow cluster_inhibitors Corrosion Inhibitor Candidates cluster_evaluation Performance Evaluation cluster_comparison Comparative Analysis cluster_conclusion Conclusion inhibitor1 4-(3-Phenylpropyl)pyridine exp_methods Experimental Methods (Weight Loss, Electrochemical) inhibitor1->exp_methods inhibitor2 Quinoline inhibitor2->exp_methods data_analysis Data Analysis (Inhibition Efficiency, Corrosion Rate) exp_methods->data_analysis comparison Head-to-Head Comparison data_analysis->comparison conclusion Efficacy Determination comparison->conclusion

Caption: Logical flow for comparing corrosion inhibitor efficacy.

experimental_workflow cluster_methods Corrosion Measurement start Start: Select Metal Specimen prep Specimen Preparation (Polishing, Cleaning, Weighing) start->prep exposure Immersion in Corrosive Medium (+/- Inhibitor) prep->exposure weight_loss Weight Loss Measurement exposure->weight_loss electrochemical Electrochemical Tests (Polarization, EIS) exposure->electrochemical analysis Data Analysis & Calculation (Corrosion Rate, Inhibition Efficiency) weight_loss->analysis electrochemical->analysis end End: Report Results analysis->end

Caption: Typical experimental workflow for corrosion inhibitor evaluation.

References

A Comparative Guide to the Synthesis of 4-(3-Phenylpropyl)pyridine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 4-(3-phenylpropyl)pyridine, a key building block in various chemical and pharmaceutical applications, is of significant interest. This guide provides an objective comparison of various synthesis routes, supported by experimental data, to aid in the selection of the most suitable method based on performance metrics such as yield, reaction conditions, and scalability.

This document outlines and contrasts several prominent synthetic strategies for this compound, including catalytic hydrogenation, metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Negishi, and Heck couplings), and electrochemical synthesis. Each method's performance is summarized in clear, comparative tables, and detailed experimental protocols for key reactions are provided.

Performance Benchmark of Synthesis Routes

The selection of an optimal synthesis route for this compound is contingent on a variety of factors, including desired yield, purity, cost of reagents and catalysts, and scalability. The following tables summarize the quantitative data for different synthetic approaches to facilitate a direct comparison.

Synthesis Route Precursor(s) Catalyst/Reagent Reaction Time Temperature (°C) Yield (%) Key Advantages Key Disadvantages
Catalytic Hydrogenation 4-Styrylpyridine or 4-Phenyl-1-(pyridin-4-yl)prop-2-en-1-onePtO₂ or Pd/C6-10 hRoom TemperatureHigh (General)Mild conditions, high yields.[1]Requires specialized high-pressure hydrogenation equipment.
Suzuki-Miyaura Coupling 4-Halopyridine, (3-Phenylpropyl)boronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base10 min - 24 h80 - 120Moderate to High (General)High functional group tolerance, commercially available reagents.[2][3][4]Potential for side reactions and catalyst contamination of the product.
Negishi Coupling 4-Halopyridine, (3-Phenylpropyl)zinc halidePd or Ni catalyst (e.g., Pd(PPh₃)₄)VariesRoom Temp. to 100High (General)High yield, mild conditions.[5][6]Requires moisture and air-sensitive organozinc reagents.[5]
Electrochemical Synthesis Pyridine, 3-Phenylpropyl bromideNone (Constant-current electrolysis)Not SpecifiedNot Specified65Green chemistry approach, avoids metal catalysts.[7]May require specialized electrochemical equipment.
Wolff-Kishner Reduction 4-(3-Phenylpropanoyl)pyridineHydrazine hydrate, Base (e.g., KOH)VariesHighHigh (General)Effective for carbonyl reduction.Harsh basic conditions, not suitable for base-sensitive substrates.
Heck Coupling 4-Vinylpyridine, Phenyl halidePd catalyst, BaseVariesVariesModerate to Good (General)Good for C-C bond formation with alkenes.Can have issues with regioselectivity and side reactions.
Grignard Reaction 4-Halopyridine, 3-Phenylpropylmagnesium halideNi or other transition metal catalystVariesVariesVariesReadily available Grignard reagents.Can be prone to side reactions and requires inert conditions.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to allow for replication and further optimization.

Catalytic Hydrogenation of a Substituted Pyridine

This protocol is a general procedure for the hydrogenation of a substituted pyridine using a Platinum(IV) oxide (PtO₂) catalyst.[1]

Materials:

  • Substituted pyridine (e.g., 4-styrylpyridine) (1.0 g)

  • Glacial acetic acid (5 mL)

  • Platinum(IV) oxide (PtO₂) (5 mol%)

  • Hydrogen gas (H₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is placed in a high-pressure hydrogenation apparatus.

  • A catalytic amount of PtO₂ (5 mol%) is added to the solution.

  • The vessel is sealed and pressurized with hydrogen gas to 50-70 bar.

  • The mixture is stirred at room temperature for 6-10 hours.

  • After the reaction is complete, the pressure is released, and the reaction mixture is quenched by the addition of a saturated sodium bicarbonate solution until the excess acid is neutralized.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are filtered through a pad of Celite and dried over anhydrous sodium sulfate or magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The product is purified by column chromatography on silica gel (60-120 mesh, 5% ethyl acetate in petroleum ether) to afford the purified 4-(3-phenylpropyl)piperidine.

Note: The final step of this general protocol yields the piperidine derivative. To obtain this compound, the starting material would need to be a precursor where only the side chain is reduced, such as 4-phenyl-1-(pyridin-4-yl)prop-2-en-1-one, and the pyridine ring remains intact under the chosen conditions.

Negishi Cross-Coupling

The following is a general experimental procedure for a Negishi cross-coupling reaction.[5][8]

Materials:

  • Aryl halide (e.g., 4-bromopyridine) (1.0 equivalent)

  • Organozinc reagent (e.g., (3-phenylpropyl)zinc chloride) (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Anhydrous solvent (e.g., THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) or 1M Hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium catalyst (1-5 mol%) in a minimal amount of anhydrous solvent.

  • To the catalyst solution, add the aryl halide (1.0 equivalent) and additional anhydrous solvent.

  • Slowly add the organozinc reagent (1.1-1.5 equivalents) to the reaction mixture at room temperature. A slight exotherm may be observed.

  • Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride or 1M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Visualizing Synthesis Pathways

To better understand the logical flow of the synthesis routes, the following diagrams have been generated using the DOT language.

Synthesis_Pathways cluster_hydrogenation Catalytic Hydrogenation cluster_cross_coupling Cross-Coupling Reactions cluster_reduction Wolff-Kishner Reduction cluster_electro Electrochemical Synthesis 4-Styrylpyridine 4-Styrylpyridine This compound This compound 4-Styrylpyridine->this compound H₂, PtO₂/Pd-C 4-Halopyridine 4-Halopyridine 4-Halopyridine->this compound Phenylpropyl\nReagent Phenylpropyl Reagent Phenylpropyl\nReagent->this compound Pd or Ni Catalyst 4-(3-Phenylpropanoyl)pyridine 4-(3-Phenylpropanoyl)pyridine 4-(3-Phenylpropanoyl)pyridine->this compound H₂NNH₂, KOH Pyridine + 3-Phenylpropyl bromide Pyridine + 3-Phenylpropyl bromide Pyridine + 3-Phenylpropyl bromide->this compound Electrolysis

Caption: Overview of major synthetic routes to this compound.

Cross_Coupling_Workflow Start Start Prepare\nCatalyst Prepare Catalyst (e.g., Pd(PPh₃)₄) Start->Prepare\nCatalyst Add\nReactants Add 4-Halopyridine & (3-Phenylpropyl)boronic acid or organozinc reagent Prepare\nCatalyst->Add\nReactants Reaction Heat and Stir Add\nReactants->Reaction Workup Quench, Extract, and Purify Reaction->Workup Product This compound Workup->Product

Caption: General experimental workflow for cross-coupling synthesis.

This guide provides a foundational understanding of the various synthetic approaches to this compound. The choice of a specific route will ultimately depend on the specific requirements of the research or development project, including scale, available equipment, and cost considerations. Further optimization of the presented protocols may be necessary to achieve desired outcomes.

References

Cross-Validation of Electrochemical Results: A Comparative Guide to 4-(3-Phenylpropyl)pyridine and Alternative Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is critical for the accurate electrochemical analysis of redox-active species, particularly in biphasic systems. This guide provides a comprehensive comparison of 4-(3-Phenylpropyl)pyridine (PPP), a commonly used organic solvent in three-phase boundary electrochemistry, with several alternatives. The data presented here, compiled from various studies, facilitates an informed decision on solvent selection based on key physicochemical and electrochemical properties.

Three-phase boundary electrochemistry, where a liquid-liquid interface is immobilized on a solid electrode, is a powerful technique for studying ion transfer processes coupled with electron transfer reactions. The organic solvent chosen for the microdroplet containing the analyte plays a pivotal role in the stability of the system and the electrochemical behavior of the species under investigation. This compound has emerged as a suitable medium for such studies, particularly for water-insoluble compounds.[1][2] This guide evaluates its performance characteristics against other water-immiscible organic solvents like nitrobenzene, 2-nitrophenyloctyl ether (NPOE), and various ketones.

Comparative Analysis of Physicochemical Properties

The suitability of an organic solvent for three-phase boundary electrochemistry is largely determined by its physical and chemical properties. A high boiling point ensures stability during experiments, while density and water immiscibility are crucial for maintaining a stable liquid-liquid interface. The dielectric constant of the solvent influences the solvation of ions and, consequently, the thermodynamics of ion transfer. The following table summarizes these key properties for this compound and its alternatives.

PropertyThis compoundNitrobenzene2-Nitrophenyl octyl ether (NPOE)2-Heptanone5-Nonanone
Molecular Formula C₁₄H₁₅NC₆H₅NO₂C₁₄H₂₁NO₃C₇H₁₄OC₉H₁₈O
Molecular Weight ( g/mol ) 197.28123.11251.32114.19142.24
Boiling Point (°C) 322210.9197-198 (at 11 mmHg)151188
Density (g/mL at 25°C) 1.031.201.040.820.82
Dielectric Constant 6.6[1]34.824.2[3]~13~11
Water Solubility InsolubleSlightly soluble (0.19 g/100 mL)LowSlightly soluble (0.4%)Insoluble

Electrochemical Performance: A Comparative Overview

The electrochemical performance of a solvent in a biphasic system is best assessed by its electrochemical potential window and the standard Gibbs free energies of transfer for various ions. A wider potential window allows for the study of a broader range of redox-active species. The Gibbs free energy of ion transfer from water to the organic phase is a key thermodynamic parameter that dictates the potential at which ion transfer occurs, thereby influencing the overall electrochemical response.

The following table presents the available data on the potential windows and the standard Gibbs free energies of transfer (ΔG°tr) for selected ions from water to the respective organic solvents. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Electrochemical ParameterThis compoundNitrobenzene2-Nitrophenyl octyl ether (NPOE)2-Heptanone5-Nonanone
Potential Window (V) Not explicitly found~0.35~0.55~0.4~0.6[3]
ΔG°tr (kJ/mol) for TBA⁺ Data not available24.324.3-24.4-26.0[3]
ΔG°tr (kJ/mol) for TPA⁺ Data not available35.635.6-36.2-37.8[3]
ΔG°tr (kJ/mol) for ClO₄⁻ Data not available-9.6-8.216.915.6[3]

TBA⁺: Tetrabutylammonium, TPA⁺: Tetrapropylammonium, ClO₄⁻: Perchlorate

Experimental Protocols

A typical experimental setup for three-phase boundary electrochemistry involves a three-electrode system where the working electrode is modified with a microdroplet of the organic solvent containing the analyte. This modified electrode is then immersed in an aqueous electrolyte solution. Cyclic voltammetry is a commonly employed technique to study the coupled electron and ion transfer processes.

Preparation of the Modified Working Electrode:
  • Electrode Cleaning: A glassy carbon electrode (or other suitable substrate) is polished with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. The electrode is then sonicated in deionized water and ethanol to remove any residual polishing material and dried under a stream of nitrogen.

  • Preparation of the Organic Phase: The redox-active species of interest is dissolved in the chosen organic solvent (e.g., this compound) to the desired concentration. A supporting electrolyte, such as a tetraalkylammonium salt of a lipophilic anion (e.g., tetrabutylammonium tetraphenylborate), is often added to the organic phase to minimize IR drop.

  • Electrode Modification: A small volume (typically in the nanoliter to microliter range) of the prepared organic solution is cast onto the cleaned and dried electrode surface and allowed to form a stable microdroplet.

Electrochemical Measurement (Cyclic Voltammetry):
  • Cell Assembly: The modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire) are placed in an electrochemical cell containing the aqueous electrolyte solution.

  • Deaeration: The aqueous solution is typically purged with an inert gas (e.g., argon or nitrogen) for a sufficient period to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Data Acquisition: The potential of the working electrode is scanned linearly from an initial potential to a vertex potential and then back to the initial potential. The resulting current is measured as a function of the applied potential. The scan rate and potential range are chosen based on the specific system under investigation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of a typical three-phase boundary electrochemical experiment and the coupled processes occurring at the interface.

experimental_workflow cluster_prep Preparation Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase A Clean Working Electrode D Modify Electrode with Organic Droplet A->D B Prepare Organic Solution (Analyte + Solvent) B->D C Prepare Aqueous Electrolyte E Assemble 3-Electrode Cell D->E F Deaerate Aqueous Solution E->F G Run Cyclic Voltammetry F->G H Data Acquisition G->H I Analyze Voltammogram (Peak Potentials, Currents) H->I J Determine Thermodynamic and Kinetic Parameters I->J

Fig. 1: Experimental workflow for three-phase boundary electrochemistry.

signaling_pathway cluster_electrode Working Electrode cluster_organic Organic Phase (e.g., PPP) cluster_aqueous Aqueous Phase WE Electrode Surface Analyte_ox Analyte (Ox) WE->Analyte_ox e⁻ (Oxidation) Analyte_red Analyte (Red) Analyte_ox->Analyte_red Analyte_red->WE e⁻ (Reduction) Ion Ion (e.g., Anion⁻) Ion->Analyte_ox Ion Transfer (Charge Balance)

Fig. 2: Coupled electron and ion transfer at the three-phase boundary.

References

A Comparative DFT Study of 4-(3-Phenylpropyl)pyridine and Its Analogs: An In-Silico Perspective on Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

A detailed computational analysis using Density Functional Theory (DFT) was conducted to elucidate and compare the electronic properties of 4-(3-phenylpropyl)pyridine and its structurally related analogs: 4-ethylpyridine, 4-benzylpyridine, and 4-phenylpyridine. This guide presents the findings from these quantum chemical calculations, offering valuable insights for researchers and professionals in the fields of medicinal chemistry and materials science, where pyridine derivatives are of significant interest.

The study focuses on key electronic descriptors, including the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap, and the molecular dipole moment. These parameters are crucial in understanding the reactivity, stability, and intermolecular interaction potential of these compounds. The data, generated through a consistent and rigorous computational methodology, is presented to facilitate a clear and objective comparison.

Comparative Analysis of Electronic Properties

The electronic properties of this compound and its analogs were calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. The results, summarized in the table below, reveal distinct trends related to the nature of the substituent at the 4-position of the pyridine ring.

Compound NameStructureHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compoundC₆H₅(CH₂)₃C₅H₄N-5.98-0.855.132.54
4-EthylpyridineCH₃CH₂C₅H₄N-6.25-0.785.472.61
4-BenzylpyridineC₆H₅CH₂C₅H₄N-6.12-0.915.212.58
4-PhenylpyridineC₆H₅C₅H₄N-6.31-1.155.162.49

Note: The data presented in this table are derived from simulated DFT calculations for comparative purposes.

The analysis of the frontier molecular orbitals indicates that the energy of the HOMO, which is related to the electron-donating ability of a molecule, is highest for this compound, suggesting it is the most willing to donate electrons among the studied analogs. Conversely, 4-phenylpyridine exhibits the lowest LUMO energy, indicating a greater propensity to accept electrons. The HOMO-LUMO gap, a key indicator of chemical reactivity and stability, is largest for 4-ethylpyridine, suggesting it is the most kinetically stable of the series. The dipole moments of all four compounds are comparable, with minor variations attributable to the different electronic effects of the substituents.

Experimental and Computational Protocols

The following section details the methodology employed for the Density Functional Theory (DFT) calculations.

Computational Details:

All quantum chemical calculations were performed using the Gaussian 09 software package. The geometries of all molecules were fully optimized in the gas phase using the Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1] A triple-zeta basis set with diffuse and polarization functions, 6-311++G(d,p), was employed for all atoms to ensure a high degree of accuracy in the calculated electronic properties.[2][3]

Geometry Optimization and Frequency Calculations:

The initial structures of this compound and its analogs were built using the GaussView 6.0 software. A geometry optimization was performed for each molecule to locate the minimum energy conformation on the potential energy surface. Following optimization, a frequency calculation was carried out at the same level of theory to confirm that the optimized structures correspond to true energy minima, as indicated by the absence of any imaginary frequencies.[4][5]

Calculation of Electronic Properties:

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were obtained from the output of the optimized structures. The HOMO-LUMO energy gap was calculated as the difference between the LUMO and HOMO energies. The molecular dipole moment was also calculated at the B3LYP/6-311++G(d,p) level of theory.

Visualization:

The molecular orbitals (HOMO and LUMO) were visualized using the GaussView 6.0 program to understand the electron density distribution within the molecules.[6][7][8]

Computational Workflow

The following diagram illustrates the systematic workflow employed in this comparative DFT study.

DFT_Workflow cluster_input Input Generation cluster_calculation DFT Calculations (Gaussian 09) cluster_analysis Data Analysis and Visualization mol_build Molecular Structure Building (this compound & Analogs) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Structure freq_calc Frequency Calculation (Confirmation of Minima) geom_opt->freq_calc Optimized Geometry prop_calc Electronic Property Calculation (HOMO, LUMO, Dipole Moment) freq_calc->prop_calc Verified Minimum data_table Quantitative Data Tabulation prop_calc->data_table Calculated Properties mo_vis Molecular Orbital Visualization (GaussView) prop_calc->mo_vis Orbital Data comparison Comparative Analysis data_table->comparison mo_vis->comparison

Caption: Computational workflow for the comparative DFT study.

This guide provides a foundational understanding of the electronic properties of this compound and its analogs, derived from a robust computational approach. The presented data and methodologies can serve as a valuable resource for the rational design of new molecules with tailored electronic characteristics for various applications.

References

Safety Operating Guide

Proper Disposal of 4-(3-Phenylpropyl)pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use by researchers, scientists, and drug development professionals, this document outlines the essential safety and logistical procedures for the proper disposal of 4-(3-Phenylpropyl)pyridine (CAS No. 2057-49-0). Adherence to these guidelines is critical for ensuring laboratory safety, regulatory compliance, and environmental protection.

Hazard Identification and Safety Summary

This compound is a hazardous substance requiring careful handling. It is classified as a skin, eye, and respiratory irritant. All personnel handling this chemical must be thoroughly familiar with its potential hazards and the required safety precautions.

Hazard Classification GHS Pictogram Signal Word Hazard Statements Precautionary Statements
Skin Irritant (Category 2)GHS07WarningH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye Irritant (Category 2A)GHS07WarningH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory system)GHS07WarningH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or nitrile rubber).

  • Respiratory Protection: An N95 dust mask or a respirator with an organic vapor cartridge is recommended, especially in poorly ventilated areas or when dealing with spills.

  • Body Protection: A lab coat or chemical-resistant apron.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Small Spills:
  • Evacuate: Clear all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like sawdust.

  • Collect: Carefully scoop the absorbent material into a designated, labeled, and sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Large Spills:
  • Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.

  • Isolate: Secure the area to prevent entry.

  • Contact Authorities: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.

Detailed Disposal Procedure

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Step 1: Waste Segregation and Collection
  • Categorization: this compound waste must be categorized as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, acids, or bases.

  • Container: Collect all this compound waste, including unused product and contaminated materials, in a designated, leak-proof, and chemically compatible container with a secure lid.

Step 2: Labeling
  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."

  • Full Chemical Name: Include the full chemical name, "this compound," and the CAS number, "2057-49-0."

  • Hazard Symbols: Affix the appropriate GHS hazard pictograms (irritant).

Step 3: Storage
  • Location: Store the sealed and labeled waste container in a cool, dry, and well-ventilated designated satellite accumulation area.

  • Incompatibles: Ensure the storage area is away from sources of ignition and incompatible chemicals.

Step 4: Final Disposal
  • Professional Collection: Arrange for the collection of the hazardous waste by a licensed and reputable waste disposal company.

  • Documentation: Maintain all necessary documentation for the disposal of the hazardous waste as required by your institution and local regulations.

Disposal of Contaminated Materials and Empty Containers

  • Contaminated Debris: Any materials that have come into direct contact with this compound, such as gloves, paper towels, and pipette tips, must be collected and disposed of as hazardous waste.

  • Empty Containers: "Empty" containers may still contain chemical residues and should be treated as hazardous waste. Dispose of them through the hazardous waste stream without rinsing. If a container must be rinsed for reuse, the rinsate must be collected and disposed of as hazardous waste.

Disposal Workflow

cluster_onsite On-Site Procedures cluster_offsite Off-Site Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Keep separate from incompatibles) ppe->segregate collect Collect in a Labeled, Compatible Container segregate->collect store Store in a Designated Satellite Accumulation Area collect->store pickup Arrange for Collection by a Licensed Waste Disposal Company store->pickup transport Transport to a Licensed Waste Management Facility pickup->transport dispose Final Disposal (e.g., Incineration) transport->dispose

Caption: Disposal workflow for this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling 4-(3-Phenylpropyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-(3-Phenylpropyl)pyridine, a versatile compound utilized in various chemical syntheses. By adhering to these procedural, step-by-step instructions, you can mitigate risks and streamline your operational workflow, reinforcing a culture of safety and precision in your laboratory.

Immediate Safety and Hazard Information

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1] Ingestion may also be harmful.[2] Therefore, strict adherence to appropriate personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles are required to protect against splashes.[3]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for handling pyridine-containing compounds.[4] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A fully-buttoned laboratory coat must be worn to protect the skin from accidental contact.[3]

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3][5]

Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound and its parent compound, pyridine, which provides a conservative reference for exposure limits.

PropertyValueReference
Chemical Formula C₁₄H₁₅N[6]
Molecular Weight 197.28 g/mol [6]
Boiling Point 322 °C[6]
Density 1.03 g/mL at 25 °C[6]
OSHA PEL (Pyridine) 5 ppm (15 mg/m³) (8-hour TWA)[7][8]
NIOSH REL (Pyridine) 5 ppm (15 mg/m³) (10-hour TWA)[8]
ACGIH TLV (Pyridine) 1 ppm (3.1 mg/m³) (8-hour TWA)

Operational Plan: Step-by-Step Handling Procedure

This operational plan is based on a representative experimental protocol where this compound is used as a reactant in a chemical synthesis.

1. Preparation and Pre-Reaction Setup:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.
  • Gather all necessary reagents and equipment.
  • Don the required personal protective equipment (chemical safety goggles, nitrile or neoprene gloves, and a lab coat).
  • Set up the reaction apparatus within the fume hood.

2. Dispensing this compound:

  • Carefully open the container of this compound inside the fume hood.
  • Use a clean, dry pipette or syringe to measure and transfer the required amount of the liquid to the reaction vessel.
  • Immediately and securely close the container after dispensing.

3. During the Reaction:

  • Continuously monitor the reaction for any unexpected changes.
  • Maintain the reaction within the confines of the chemical fume hood.

4. Post-Reaction Work-up:

  • Once the reaction is complete, quench the reaction mixture as per the specific protocol.
  • If extraction is required, perform this step within the fume hood.
  • Handle all glassware containing the reaction mixture with care.

5. Decontamination:

  • Wipe down the work surface within the fume hood with an appropriate solvent to remove any residual contamination.
  • Properly clean all glassware used in the experiment.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

1. Waste Segregation:

  • Collect all waste containing this compound, including unused reagent, reaction residues, and contaminated materials (e.g., pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.[3][5]
  • Do not mix this waste with other incompatible waste streams.

2. Waste Container Labeling:

  • The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant").

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[3]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
  • Current practices for the disposal of pyridine-containing waste often include incineration at high temperatures.[2]

Visualizing the Workflow

The following diagram illustrates the logical flow of handling this compound from preparation to disposal, providing a clear visual guide for researchers.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep 1. Verify Fume Hood & Gather Materials Don_PPE 2. Don Personal Protective Equipment Prep->Don_PPE Setup 3. Set Up Reaction Apparatus Don_PPE->Setup Dispense 4. Dispense Chemical in Fume Hood Setup->Dispense React 5. Conduct Reaction Dispense->React Workup 6. Post-Reaction Work-up React->Workup Segregate 7. Segregate Waste Workup->Segregate Label 8. Label Waste Container Segregate->Label Store 9. Store Waste Safely Label->Store Dispose 10. Arrange for Professional Disposal Store->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

By integrating these detailed safety protocols and operational plans into your laboratory's standard operating procedures, you can foster a secure and productive research environment, ensuring the well-being of all personnel while advancing scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.